molecular formula C4H4N2O3 B137347 Barbituric acid CAS No. 67-52-7

Barbituric acid

カタログ番号: B137347
CAS番号: 67-52-7
分子量: 128.09 g/mol
InChIキー: HNYOPLTXPVRDBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Barbituric Acid (CAS 67-52-7), also known as malonylurea, is the fundamental heterocyclic compound and parent structure of the barbiturate class . While this compound itself is not pharmacologically active, its derivatives, created primarily through substitutions at the C-5 position, are central nervous system depressants with sedative, hypnotic, and anticonvulsant properties . The compound is a white, odorless, crystalline powder that is soluble in water . This chemical serves as a vital building block in organic synthesis and pharmaceutical research. Its primary research applications include its role as a key precursor in the synthesis of Vitamin B2 (Riboflavin) and various barbiturate drugs . Furthermore, this compound and its numerous derivatives are extensively used in the synthesis of dyes and pigments for the textile industry, as well as in the development of polymers and plastics . Modern research continues to explore novel spiro and other derivatives of this compound for their potential bioactive properties, including antimicrobial, antioxidant, and anticancer activities . The mechanism of action for its active derivatives involves potentiation of the gamma-aminobutyric acid (GABA) system in the central nervous system. By binding to the GABA-A receptor, these derivatives prolong the opening of associated chloride channels, leading to neuronal hyperpolarization and depressed nerve activity . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions, as the solid residue can be irritating to the skin, eyes, and respiratory tract .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYOPLTXPVRDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4390-16-3 (mono-hydrochloride salt)
Record name Barbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8020129
Record name Barbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White powder; [Alfa Aesar MSDS], Solid
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barbituric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12026
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Barbituric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.9e-05 mg/mL at 37 °C
Record name Barbituric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67-52-7
Record name Barbituric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BARBITURIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ92Y2793G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Barbituric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248 °C
Record name Barbituric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Barbituric Acid: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Barbituric acid serves as the foundational chemical structure for a broad class of derivatives known as barbiturates, which have significant applications in medicine as central nervous system depressants. Although this compound itself does not possess pharmacological activity, its unique chemical properties make it a crucial precursor in the synthesis of various therapeutic agents and other industrial chemicals.[1][2][3] This technical guide provides an in-depth overview of the synthesis, chemical properties, and key applications of this compound.

Synthesis of this compound

The most common and established method for synthesizing this compound is through the condensation reaction of diethyl malonate with urea.[4][5] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which acts as a catalyst.

Key Synthesis Reaction

The overall reaction can be summarized as follows:

Caption: Synthesis of this compound via Condensation Reaction.

Properties of this compound

This compound is an odorless, white to light cream-colored crystalline powder. [1][3]Its properties are summarized in the tables below.

Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₄H₄N₂O₃[6]
Molecular Weight128.09 g/mol [2]
Melting Point248-252 °C (decomposes)[2][7]
Water Solubility142 g/L (at 20 °C)[7][8]
AppearanceWhite crystalline powder[3][8]
OdorOdorless[1]
Chemical Properties of this compound
PropertyValueReference
pKa4.01 (at 25 °C)[1][8]
IUPAC Name1,3-Diazinane-2,4,6-trione[1]
LogP-1.47[2]
StabilityStable under normal conditions, may decompose upon heating.[8]
Acidity and Tautomerism

A key chemical feature of this compound is its acidity. The alpha-carbon, situated between the two carbonyl groups, has a highly reactive hydrogen atom, making the compound quite acidic for a diketone. [1]This acidity is due to the aromatic stabilization of the resulting carbanion.

This compound exhibits keto-enol tautomerism. [9]In the gas phase, the tri-keto form is the most stable. [10]However, in the solid state and in aqueous solutions, there is a delicate balance, with the enol form gaining stability with increased solvation by water. [10][11]This tautomerism is crucial for the reactivity of the molecule, particularly in the synthesis of its derivatives. [12]

Keto-Enol Tautomerism Diagram

Tautomerism Keto_Form Tri-Keto Form (1,3-Diazinane-2,4,6-trione) Enol_Form Enol Form (2,4,6-Trihydroxypyrimidine) Keto_Form->Enol_Form Proton Transfer

Caption: Keto-Enol Tautomerism of this compound.

Mechanism of Action of Barbiturate Derivatives

While this compound itself is not pharmacologically active, its 5,5-disubstituted derivatives are potent central nervous system depressants. [7]These derivatives, known as barbiturates, exert their effects primarily by modulating the activity of the gamma-aminobutyric acid type A (GABAa) receptor, which is an ionotropic receptor and a ligand-gated ion channel. [2] The binding of barbiturates to the GABAa receptor increases the duration of chloride ion channel opening, leading to an enhanced influx of chloride ions into the neuron. [2]This results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire and thus producing a depressant effect on neuronal transmission. [2]

Signaling Pathway Diagram

GABA_Pathway Barbiturate Barbiturate GABAa_Receptor GABAa Receptor Barbiturate->GABAa_Receptor Binds to Chloride_Channel Chloride Ion Channel GABAa_Receptor->Chloride_Channel Prolongs Opening Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Leads to

Caption: Mechanism of Action of Barbiturate Derivatives.

Applications

The primary application of this compound is as a chemical intermediate in the synthesis of a wide range of compounds.

  • Pharmaceuticals: It is the parent compound for over 2,500 synthesized barbiturate drugs, with about 50-55 being in clinical use for their sedative, hypnotic, anticonvulsant, and anesthetic properties. [1]* Vitamin Synthesis: this compound is a key ingredient in the laboratory synthesis of riboflavin (vitamin B2). [1]* Other Chemical Syntheses: It is used in the manufacturing of plastics, textiles, and polymers. [3]Furthermore, its reactive methylene group makes it a valuable reagent in Knoevenagel condensation reactions to produce a variety of derivatives, including dyes and other bioactive molecules.

References

The Renaissance of a Classic Scaffold: An In-depth Technical Guide to the Discovery and Screening of Barbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbituric acid, a heterocyclic scaffold first synthesized in 1864, has been the foundation for a historically significant class of drugs.[1] While their initial use as sedatives and hypnotics has been largely superseded by agents with wider therapeutic windows, the inherent versatility of the barbiturate core continues to inspire new drug discovery endeavors.[1] Modern medicinal chemistry has revitalized interest in these derivatives, uncovering potent activities across a spectrum of therapeutic areas, including oncology, neurology, and infectious diseases. This guide provides a technical overview of the contemporary discovery and screening paradigms for novel this compound derivatives, detailing experimental protocols, summarizing key structure-activity relationship (SAR) data, and illustrating the biological and experimental pathways central to their development.

Introduction: A Scaffold of Enduring Potential

This compound itself is not pharmacologically active, but its derivatives, typically substituted at the C-5 position, exhibit a vast range of biological effects.[1][2] These compounds, known as barbiturates, have been developed as anticonvulsants, anesthetics, anti-inflammatory agents, and more recently, as anticancer and anti-urease agents.[1][3] The enduring appeal of this scaffold lies in its synthetic tractability and the profound impact of C-5 substitutions on its pharmacological profile.[1] The discovery process for new derivatives follows a structured workflow, from initial target identification and hit generation through to lead optimization and preclinical evaluation.

G cluster_Discovery Discovery & Preclinical Phase cluster_Clinical Clinical Phase Target_ID Target Identification & Validation Lib_Dev Library Synthesis (e.g., Knoevenagel Condensation) Target_ID->Lib_Dev HTS High-Throughput Screening (HTS) Lib_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo models) Lead_Opt->Preclinical Phase_I Phase I Trials Preclinical->Phase_I IND Submission Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: General Drug Discovery and Development Workflow.[2]

Key Therapeutic Areas and Mechanisms of Action

Anticonvulsant Activity: The GABA-A Receptor Pathway

The classical mechanism of action for anticonvulsant barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4] GABA is the primary inhibitory neurotransmitter in the central nervous system.[5] Barbiturates bind to a distinct site on the GABA-A receptor, prolonging the duration of the GABA-gated chloride channel opening.[6] This enhanced influx of chloride ions leads to hyperpolarization of the neuronal membrane, raising the seizure threshold and suppressing seizure propagation.[6]

G cluster_GABA GABA-A Receptor Signaling GABA GABA Receptor GABA-A Receptor (Pentameric Structure) GABA->Receptor Binds Barb Barbiturate Derivative Barb->Receptor Binds (Allosteric Site) Channel Chloride (Cl⁻) Channel Opening Receptor->Channel Prolongs Duration Influx Increased Cl⁻ Influx Channel->Influx Hyper Membrane Hyperpolarization Influx->Hyper Inhibition Neuronal Inhibition (Anticonvulsant Effect) Hyper->Inhibition

Caption: Mechanism of Action for Anticonvulsant Barbiturates.[4][5][6]
Anticancer Activity: Targeting Proliferation Pathways

More recently, novel this compound derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[7][8][9] The mechanisms are diverse but often involve the modulation of key signaling pathways that control cell growth, survival, and migration. One such critical pathway is the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer.[10][11] Certain derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of downstream effectors like p70S6K, ultimately resulting in cell cycle arrest and apoptosis.[10]

G cluster_PI3K PI3K/Akt/mTOR Signaling in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Proliferation Cell Proliferation, Survival & Migration p70S6K->Proliferation Promotes Barb Barbiturate Derivative Barb->Akt Inhibits

Caption: PI3K/Akt/mTOR Pathway Inhibition by Anticancer Barbiturates.[10][11]

Screening Methodologies: Experimental Protocols

The identification of lead compounds requires robust and reproducible screening assays. The following protocols are fundamental to the evaluation of this compound derivatives for anticonvulsant and anticancer activities.

In Vitro Anticancer Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[13]

G cluster_MTT MTT Assay Workflow Cell_Plating 1. Plate cells in 96-well plates Incubation1 2. Incubate overnight (37°C, 5% CO₂) Cell_Plating->Incubation1 Drug_Addition 3. Add serial dilutions of barbiturate derivatives Incubation1->Drug_Addition Incubation2 4. Incubate for 48-72 hours Drug_Addition->Incubation2 MTT_Addition 5. Add MTT solution (e.g., 5 mg/mL) to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 3-4 hours (Formation of Formazan) MTT_Addition->Incubation3 Solubilization 7. Add solubilizing agent (e.g., DMSO, HCl/Isopropanol) Incubation3->Solubilization Reading 8. Read absorbance (e.g., 570-590 nm) Solubilization->Reading Analysis 9. Calculate % Viability and determine IC₅₀ Reading->Analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.[12][13][14][15]

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed cells into 96-well flat-bottom plates at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.[14]

  • MTT Addition: Following incubation, add 10-50 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[13][15]

  • Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[15]

  • Data Acquisition: Measure the absorbance (OD) of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.[15]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

In Vivo Anticonvulsant Screening: MES and scPTZ Tests

The two most widely used preclinical models for identifying potential anticonvulsant activity are the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[16] The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[16][17] The scPTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.[18][19]

G cluster_Screening Anticonvulsant Screening Cascade cluster_MES MES Test cluster_PTZ scPTZ Test Animal_Prep 1. Animal Acclimation & Grouping (Mice/Rats) Drug_Admin 2. Administer Test Compound (i.p. or p.o.) Animal_Prep->Drug_Admin Pretreatment 3. Pretreatment Period (Time to Peak Effect) Drug_Admin->Pretreatment MES_Stim 4a. Apply Electrical Stimulus (e.g., 50 mA, 0.2s, Corneal) Pretreatment->MES_Stim PTZ_Inject 4b. Inject PTZ s.c. (e.g., 85 mg/kg) Pretreatment->PTZ_Inject MES_Obs 5a. Observe for Tonic Hindlimb Extension (THLE) MES_Stim->MES_Obs MES_Result Protection = Absence of THLE MES_Obs->MES_Result Analysis 6. Data Analysis (Determine ED₅₀) MES_Result->Analysis PTZ_Obs 5b. Observe for 30 min for Clonic Seizures PTZ_Inject->PTZ_Obs PTZ_Result Protection = Absence of Clonus PTZ_Obs->PTZ_Result PTZ_Result->Analysis

Caption: Workflow for In Vivo Anticonvulsant Screening.[16][19]

Protocol: Maximal Electroshock Seizure (MES) Test

  • Animals: Use male mice (e.g., CF-1 strain, 20-25 g). Acclimate animals for at least one week before testing.[18]

  • Compound Administration: Administer the test compound, vehicle, and positive control (e.g., Phenytoin) intraperitoneally (i.p.) or orally (p.o.).

  • Pretreatment Time: Wait for a predetermined time interval to allow the compound to reach its peak effect (typically 30-60 minutes for i.p. administration).

  • Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of tonic hindlimb extension (THLE). The complete extension of both hindlimbs is the endpoint.

  • Endpoint: A compound is considered protective if it prevents the THLE phase of the seizure.

  • Analysis: Test multiple doses to determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from THLE.

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Animals: Use male mice (e.g., CF-1 strain, 20-25 g).[18]

  • Compound Administration: Administer the test compound, vehicle, and positive control (e.g., Ethosuximide) i.p. or p.o.

  • Pretreatment Time: Allow for the compound's time to peak effect.

  • PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the back of the neck.[18][19] This dose should induce clonic seizures in >95% of vehicle-treated animals.[18]

  • Observation: Place the animal in an individual observation cage and observe for 30 minutes.[18]

  • Endpoint: The primary endpoint is the presence or absence of a clonic seizure, defined as an episode of clonus lasting at least 3-5 seconds.[19] An animal is considered protected if it does not exhibit this endpoint.

  • Analysis: Determine the ED₅₀, the dose that protects 50% of animals from clonic seizures.

Data Presentation: Quantitative Analysis

Systematic evaluation of derivatives allows for the development of structure-activity relationships (SAR). The following tables summarize representative quantitative data for this compound derivatives in anticancer and anti-urease screening.

Table 1: In Vitro Anticancer Activity of this compound-Azole Hybrids
CompoundR GroupIC₅₀ (µM) vs. BEL-7402IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
3s 4-CF₃-phenyl4.028.98> 50
3r 3-CF₃-phenyl5.1210.25> 50
3q 2-CF₃-phenyl7.3415.67> 50
3p 4-F-phenyl10.2121.43> 50
5-FU (Control) -12.3215.657.89
Data adapted from a study on this compound derivatives containing azoles. The compounds were evaluated for antiproliferative activity using an MTT assay after 48 hours of treatment.[7]
Table 2: In Vitro Urease Inhibitory Activity of this compound Derivatives
CompoundR GroupIC₅₀ (µM)
4i 4-Methyl17.6 ± 0.23
5l 4-Chloro17.2 ± 0.44
4k 4-Methoxy23.4 ± 0.15
4g 3-Nitro22.7 ± 0.20
Thiourea (Control) -21.2 ± 1.3
Data represents the in vitro inhibition of Jack Bean Urease by zwitterionic adducts of this compound derivatives.[3]

Structure-Activity Relationships (SAR)

The biological activity of barbiturates is critically dependent on the nature of the substituents at the C-5 position of the pyrimidine ring.[1] This relationship is a cornerstone of the lead optimization process.

G cluster_SAR General Structure-Activity Relationship (SAR) cluster_Substituents Substituent Properties at C-5 cluster_Activity Modulated Pharmacological Activity Core This compound Core C5 Core->C5 Lipophilicity Lipophilicity C5->Lipophilicity Size Steric Bulk C5->Size Electronic Electronic Effects C5->Electronic Potency Potency Lipophilicity->Potency Duration Duration of Action Lipophilicity->Duration Selectivity Target Selectivity Lipophilicity->Selectivity Size->Potency Size->Duration Size->Selectivity Electronic->Potency Electronic->Duration Electronic->Selectivity

Caption: Influence of C-5 Substituents on Pharmacological Activity.[1]
  • Lipophilicity: Increasing the lipophilicity of the C-5 substituents generally enhances CNS penetration and potency for sedative-hypnotic and anticonvulsant activities. However, excessive lipophilicity can lead to faster metabolic breakdown and a shorter duration of action.

  • Branching: Branching in the alkyl chains at C-5 tends to decrease the duration of action.

  • Aromatic/Heterocyclic Groups: The introduction of aryl or heterocyclic moieties at C-5 has been a successful strategy for discovering derivatives with novel activities, such as anticancer and antimicrobial effects.[7][20] These groups can engage in specific interactions (e.g., π-stacking, hydrogen bonding) with biological targets.

Conclusion and Future Directions

The this compound scaffold, far from being a relic of pharmaceutical history, remains a highly relevant and "privileged" structure in modern drug discovery. Its synthetic accessibility and the profound influence of its substitution patterns provide a robust platform for generating chemical diversity. The screening cascades and mechanistic pathways detailed in this guide form the basis for contemporary research efforts. Future work will likely focus on leveraging computational chemistry and machine learning to predict the activity of novel derivatives, exploring new therapeutic applications, and developing derivatives with improved selectivity and safety profiles to unlock the full potential of this versatile chemical core.

References

Preliminary investigation of barbituric acid analogs for biological activity.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Preliminary Investigation of Barbituric Acid Analogs for Biological Activity

Introduction

This compound, a heterocyclic pyrimidine derivative, serves as a foundational scaffold in medicinal chemistry.[1][2] While naturally occurring this compound is biologically inactive, its derivatives, collectively known as barbiturates, exhibit a vast spectrum of pharmacological activities.[3][4][5] These synthetic analogs are created by substituting various functional groups on the core molecule, leading to compounds with potent effects on the central nervous system (CNS) and other biological targets.[1] Historically significant as sedatives, hypnotics, and anticonvulsants, the ongoing exploration of this compound analogs continues to reveal novel therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][6] This guide provides a technical overview of the key biological activities, mechanisms of action, and standard experimental protocols for evaluating these versatile compounds.

Primary Mechanism of Action: GABAergic Modulation

The most well-characterized mechanism of action for many biologically active barbiturates is their effect on the central nervous system, specifically through the modulation of the γ-aminobutyric acid type A (GABAa) receptor.[7][8][9] GABA is the primary inhibitory neurotransmitter in the mammalian brain.[7][9]

Barbiturates act as positive allosteric modulators of the GABAa receptor, binding to a site distinct from both GABA and benzodiazepines.[7] Their binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) ion channel opening.[7][9] This prolonged influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and resulting in a widespread CNS depressant effect.[8][10] At higher concentrations, barbiturates can also directly act as agonists, opening the GABAa receptor channel even in the absence of GABA, which contributes to their higher toxicity compared to benzodiazepines.[7][8]

GABAa_Signaling cluster_membrane Postsynaptic Neuronal Membrane GABA_R GABAa Receptor (Chloride Ion Channel) Cl_in Cl⁻ (intracellular) GABA_R->Cl_in Prolonged Cl⁻ Influx GABA GABA (Neurotransmitter) GABA->GABA_R Binds Barbiturate This compound Analog Barbiturate->GABA_R Binds (Allosteric Site) Cl_out Cl⁻ (extracellular) Cl_out->GABA_R Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing (CNS Depression) Hyperpolarization->Inhibition Results in

Caption: Mechanism of barbiturate action on the GABAa receptor. (Within 100 characters)

Key Biological Activities and Investigative Protocols

Anticonvulsant Activity

Phenobarbital, a this compound derivative, is one of the oldest and most widely used anti-seizure medications, effective against various seizure types except for absence seizures.[1][11] This has spurred the development of novel analogs with potentially improved efficacy and safety profiles.[12]

  • Maximal Electroshock (MES) Test: This is a standard preclinical screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

    • Animal Model: Mice or rats.

    • Procedure: The test compound or vehicle is administered (typically intraperitoneally) to the animals. After a set period for drug absorption, a brief electrical stimulus is applied via corneal or auricular electrodes to induce a seizure.

    • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded. A compound is considered protective if this phase is absent.

    • Quantification: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated.

  • Pentylenetetrazole (PTZ) Seizure Test: This model is used to identify compounds effective against myoclonic and absence seizures.

    • Animal Model: Mice or rats.

    • Procedure: Following administration of the test compound, a convulsant dose of pentylenetetrazole (a GABAa receptor antagonist) is injected subcutaneously.

    • Endpoint: The animal is observed for a specific period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

    • Quantification: The ED₅₀ is determined based on the dose that prevents seizures in 50% of the animals.

Anticancer Activity

Recent research has focused on this compound derivatives as potential antitumor agents.[1][13] Analogs have been developed that exhibit cytotoxic activity against various human cancer cell lines, including lung, breast, and liver cancer cells.[13][14][15] The mechanism often involves the induction of apoptosis (programmed cell death) through signaling pathways like JNK and p38 MAPK activation.[14]

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

    • Cell Culture: Human cancer cell lines (e.g., A549 for lung, MCF-7 for breast) are seeded in 96-well plates and allowed to adhere overnight.[13][15]

    • Treatment: Cells are treated with various concentrations of the this compound analog for a specified duration (e.g., 24, 48, or 72 hours).

    • Assay Procedure: The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

    • Data Acquisition: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Quantification: The half-maximal inhibitory concentration (IC₅₀), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[15]

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][16] Novel 3-acyl and 3-carboxamidobarbiturates have shown promise against resistant Gram-positive strains.[17]

  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

    • Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) or fungus (Candida albicans).[18]

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Endpoint: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Controls: Positive (microbe, no drug) and negative (medium, no microbe) controls are included to ensure the validity of the assay.

General Experimental Workflow

The preliminary investigation of new this compound analogs typically follows a structured screening cascade to identify and characterize lead compounds.

Experimental_Workflow Synthesis Synthesis of This compound Analogs Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Primary_Screen Primary Biological Screening (e.g., In Vitro Cytotoxicity, Antimicrobial Zone) Purification->Primary_Screen Inactive Inactive Analogs Primary_Screen->Inactive No Activity Active Active Analogs Primary_Screen->Active Activity Detected Dose_Response Secondary Screening (Dose-Response & IC₅₀/MIC Determination) Active->Dose_Response Lead_Selection Lead Candidate Selection Dose_Response->Lead_Selection Mechanism Mechanism of Action Studies (e.g., Western Blot, Receptor Binding) Lead_Selection->Mechanism In_Vivo In Vivo Testing (Animal Models) Lead_Selection->In_Vivo Preclinical Preclinical Development Mechanism->Preclinical In_Vivo->Preclinical

Caption: General workflow for screening this compound analogs. (Within 100 characters)

Quantitative Data Summary

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core ring. The following tables summarize representative quantitative data found in the literature.

Table 1: Anticancer Activity of Selected this compound Analogs

Compound IDCancer Cell LineAssayActivity (IC₅₀)Reference
3s BEL-7402 (Hepatocellular Carcinoma)MTT4.02 µM[15]
3s MCF-7 (Breast Cancer)MTT> 40 µM[15]
3s HCT-116 (Colon Cancer)MTT11.83 µM[15]
2b DWD (Oral Squamous Cell Carcinoma)MTT1.8 µM[13]
2d MCF-7 (Breast Cancer)MTT2.1 µM[13]
1b A549 (Lung Cancer)CytotoxicityMore potent than reference compound 1a[14]
2a A549 (Lung Cancer)CytotoxicityMore potent than reference compound 1a[14]

Table 2: Anti-urease Activity of Selected Barbiturate Derivatives

Compound IDTargetAssayActivity (IC₅₀)Reference
7h Jack Bean UreaseSpectrophotometric0.61 ± 0.06 µM[19]
Thiourea (Standard) Jack Bean UreaseSpectrophotometric23 ± 1.7 µM[19]
Hydroxyurea (Standard) Jack Bean UreaseSpectrophotometric100 ± 0.15 µM[19]

Table 3: Antimicrobial Activity of this compound Derivatives

Compound ClassTarget OrganismActivity NotedReference
3-AcylbarbituratesGram-positive bacteriaActive against susceptible & resistant strains[17]
3-CarboxamidobarbituratesGram-positive bacteriaActive against susceptible & resistant strains[17]
Phenobarbital DerivativesS. aureus, P. aeruginosa, E. coliWide range of antibacterial activity[16][20]
Phenobarbital DerivativesC. albicans, A. flavusHigh antifungal activity[16][20]

Conclusion and Future Directions

The this compound scaffold remains a highly valuable and versatile platform in drug discovery.[1][3] While the classical applications as CNS depressants are well-established, the future of barbiturate research lies in the exploration of novel therapeutic areas. The promising data on anticancer and antimicrobial activities suggest that these analogs can be optimized to develop targeted therapies.[14][15][17] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the barbiturate ring to enhance potency and selectivity for non-CNS targets, such as specific enzymes or microbial proteins.

  • Mechanism Elucidation: Investigating the precise molecular mechanisms behind the anticancer and antimicrobial effects to identify novel drug targets.

  • Reducing Off-Target Effects: Designing analogs with reduced affinity for the GABAa receptor to minimize sedative side effects when pursuing other therapeutic applications.[17]

  • Hybrid Molecules: Synthesizing hybrid compounds that combine the this compound scaffold with other known pharmacophores to create multifunctional drugs with enhanced efficacy.[5]

By leveraging modern drug design strategies, the full therapeutic potential of this compound analogs can be unlocked, leading to the development of new and effective treatments for a wide range of diseases.

References

The Barbituric Acid Core: A Foundational Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper on the Synthesis, Properties, and Pharmacological Significance of the Barbituric Acid Core Structure

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound and its derivatives. From its fundamental chemical properties to its pivotal role in the development of central nervous system depressants, this document provides a detailed exploration of the this compound core. It includes meticulously structured data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding and further innovation in the field.

Introduction to the this compound Core

This compound, chemically known as 2,4,6(1H,3H,5H)-pyrimidinetrione, is a heterocyclic organic compound that forms the foundational structure for a class of drugs known as barbiturates.[1] First synthesized in 1864 by Adolf von Baeyer, the parent molecule itself is not pharmacologically active.[1] However, its derivatives, created through substitution at the 5-position of the pyrimidine ring, have been extensively used in medicine as sedatives, hypnotics, anesthetics, and anticonvulsants.[2] The pharmacological effects of these derivatives are highly dependent on the nature of the substituents at this position.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the this compound core is essential for its application in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H4N2O3[3]
Molar Mass 128.09 g/mol [3]
Appearance White crystalline powder[4]
Melting Point 245-252 °C (decomposes)[1][4]
Boiling Point 260 °C (decomposes)[1]
Solubility in Water 142 g/L (at 20 °C)[1]
pKa 4.01[1]
LogP (Octanol-Water) -1.47[3]

Synthesis of the this compound Core and its Derivatives

The classical and most common synthesis of this compound involves the condensation of diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide.[2] This method has been adapted for the synthesis of a wide range of 5,5-disubstituted barbiturates, which form the basis of pharmacologically active drugs.

General Synthesis Workflow for 5,5-Disubstituted Barbiturates

The synthesis of pharmacologically active barbiturates typically follows a two-stage process: alkylation of a malonic ester followed by condensation with urea.[2]

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Condensation & Cyclization Diethyl Malonate Diethyl Malonate Mono-substituted\nMalonic Ester Mono-substituted Malonic Ester Diethyl Malonate->Mono-substituted\nMalonic Ester 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) Di-substituted\nMalonic Ester Di-substituted Malonic Ester Mono-substituted\nMalonic Ester->Di-substituted\nMalonic Ester 1. Base (e.g., NaOEt) 2. Alkyl Halide (R'-X) 5,5-Disubstituted\nthis compound 5,5-Disubstituted This compound Di-substituted\nMalonic Ester->5,5-Disubstituted\nthis compound Urea, Base (e.g., NaOEt)

General workflow for the synthesis of 5,5-disubstituted barbiturates.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method of Dickey and Gray for the synthesis of the parent this compound.

Materials:

  • Sodium metal (11.5 g, 0.5 gram-atom)

  • Absolute ethanol (500 mL)

  • Diethyl malonate (80 g, 0.5 mol)

  • Dry urea (30 g, 0.5 mol)

  • Concentrated Hydrochloric Acid (approx. 45 mL)

  • Distilled water

Apparatus:

  • 2 L round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Oil bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. The reaction can be vigorous and may require cooling in an ice bath.[2]

  • Reaction Mixture: To the sodium ethoxide solution, add 80 g of diethyl malonate. Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add the urea solution to the flask.[2]

  • Reflux: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of this compound, will precipitate.[2]

  • Work-up and Precipitation: After the reaction is complete, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the solid. Then, with constant stirring, add concentrated hydrochloric acid until the solution is acidic to litmus paper (approximately 45 mL). This protonates the salt, leading to the precipitation of this compound.[2]

  • Crystallization and Drying: Cool the resulting clear solution in an ice bath overnight to allow for crystallization. Collect the white product using a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105–110°C for 3-4 hours.[2]

Structural Features and Tautomerism

A key feature of the this compound core is its ability to exist in different tautomeric forms, primarily through keto-enol and lactam-lactim tautomerism. The relative stability of these forms is influenced by the surrounding environment (gas phase, solution, or solid state).

Tautomeric Forms of this compound

Tautomers cluster_keto Tri-keto Form cluster_enol Enol Form cluster_lactim Lactim Form Keto Keto Enol Enol Keto->Enol Keto-Enol Tautomerism Lactim Lactim Keto->Lactim Lactam-Lactim Tautomerism

Tautomeric forms of this compound.

Mechanism of Action of Barbiturates

Barbiturates exert their effects on the central nervous system primarily by modulating the function of the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the brain.[5]

GABAA Receptor Signaling Pathway

Barbiturates bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in the observed depressant effects.[6]

GABAA_Pathway cluster_receptor GABAA Receptor GABA_site GABA Binding Site Cl_channel Chloride Channel (Closed) Barb_site Barbiturate Binding Site Barb_site->Cl_channel Potentiates GABA effect (prolongs channel opening) Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization GABA GABA GABA->GABA_site Binds Barbiturate Barbiturate Barbiturate->Barb_site Binds CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Leads to

Simplified signaling pathway of barbiturate action on the GABAA receptor.

Experimental Protocols for Activity Assessment

The anticonvulsant and sedative-hypnotic activities of barbiturate derivatives are evaluated using a variety of in vivo and in vitro assays.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.[7] It assesses a compound's ability to prevent seizure spread.[7]

Materials:

  • Test compound and vehicle

  • Rodents (mice or rats)

  • Electroshock apparatus with corneal electrodes

  • 0.5% tetracaine hydrochloride solution (local anesthetic)

  • 0.9% saline solution

Procedure:

  • Animal Preparation: Administer the test compound or vehicle to the animals at a predetermined time before the test.[7]

  • Anesthesia and Electrode Placement: At the time of the test, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[7]

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) via the corneal electrodes.[7]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered a positive result, indicating anticonvulsant activity.[7]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[8]

Materials:

  • Test compound and vehicle

  • Rodents (mice)

  • Pentylenetetrazole (PTZ) solution

  • Syringes and needles

Procedure:

  • Compound Administration: Administer the test compound or vehicle to the animals.[8]

  • PTZ Injection: At the time of peak effect of the test compound, inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[8]

  • Observation: Place the animals in individual observation cages and observe for 30 minutes for the presence or absence of a clonic seizure lasting at least 5 seconds.[8] Protection from seizures indicates potential anticonvulsant activity.[8]

Presumptive Test for Barbiturates: Koppanyi-Zwikker Test

This is a colorimetric test used for the presumptive identification of barbiturates.[9]

Reagents:

  • Solution 1: 0.1 g of cobalt (II) acetate in 100 mL of methanol, with 0.2 mL of glacial acetic acid.[9]

  • Solution 2: 5 mL of isopropylamine in 95 mL of methanol.[9]

Procedure:

  • Place a small amount of the suspected sample on a spot plate or in a test tube.[9]

  • Add a few drops of Solution 1, followed by a few drops of Solution 2.[9]

  • A purple or violet color indicates the presumptive presence of a barbiturate.[9]

Conclusion

The this compound core remains a structure of significant interest in medicinal chemistry and pharmacology. Its versatility in chemical modification has led to the development of a wide range of therapeutic agents. This guide provides a foundational understanding of the synthesis, properties, and biological evaluation of compounds based on this core structure, intended to support and inspire further research and development in this critical area of drug discovery.

References

A Technical Guide to the Spectroscopic Analysis of Barbituric Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and quantification of barbituric acid and its pharmacologically significant derivatives. Tailored for researchers, scientists, and professionals in drug development, it details the principles, experimental methodologies, and data interpretation associated with UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry.

Introduction to Spectroscopic Analysis of Barbiturates

This compound, a pyrimidine heterocyclic compound, serves as the parent structure for a class of drugs known as barbiturates.[1][2] While this compound itself is not pharmacologically active, derivatives substituted at the C5 position exhibit a wide range of central nervous system depressant activities, including sedative, hypnotic, and anticonvulsant effects.[3] The precise nature of the alkyl or aryl substituents at this C5 position dictates the compound's pharmacological profile.[2][4]

Spectroscopic methods are indispensable for confirming the molecular structure of these derivatives, ensuring purity, and quantifying their presence in various matrices.[3][4] Techniques such as UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) each provide unique and complementary information, forming a comprehensive analytical toolkit for researchers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative determination of barbiturates and for studying their acid-base equilibria.[5][6] The pyrimidine ring of barbiturates contains chromophores that absorb ultraviolet light. The absorption spectrum is highly dependent on pH, as the molecule can exist in different tautomeric and ionic forms.[6][7] For instance, in aqueous solutions, this compound exists predominantly as an anion with an intense absorption around 258 nm, while in acidic solutions, this peak diminishes as the neutral form prevails.[8] A colorimetric assay based on the formation of a violuric acid derivative, which absorbs at 530 nm, provides a simple and rapid method for quantification.[9][10]

A general protocol for the quantitative analysis of barbiturates involves measuring absorbance at a characteristic wavelength, which is often pH-dependent.[11]

  • Preparation of Standard Solutions: A stock solution of the target barbiturate is prepared in a suitable solvent (e.g., methanol or water).[12] A series of standard solutions of known concentrations is then prepared by serial dilution.

  • Sample Preparation: The sample containing the barbiturate is dissolved in the same solvent to an appropriate concentration. For quantitative analysis in tissues, an extraction step is required.[5]

  • pH Adjustment (if necessary): For analyses that rely on the absorption of a specific ionic form, the pH of all standard and sample solutions is adjusted using a buffer. For example, analysis in alkaline media is common.[13]

  • Spectrophotometric Measurement: A UV-Vis spectrophotometer is blanked using the solvent or buffer. The absorbance of each standard and sample solution is then measured at the predetermined wavelength of maximum absorbance (λmax).[9]

  • Calibration Curve: A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations.[11] The concentration of the barbiturate in the sample is determined by interpolating its absorbance on this curve.

The absorption maxima (λmax) for this compound and its derivatives are highly influenced by the pH of the solution.

CompoundConditionλmax (nm)Molar Absorptivity (ε)
This compoundAnion in water258-
This compound DerivativeVioluric acid form53031.4 M⁻¹ cm⁻¹
5-Phenylthis compound0.3 N NaOH (95% ethanol)226, 26118,000, 6,520
Barbiturate-Ninhydrin ComplexpH 8.2367416 M⁻¹ cm⁻¹

Data compiled from multiple sources.[8][9][11][13]

UV_Vis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep_standards Prepare Standard Solutions adjust_ph Adjust pH (e.g., Alkaline) prep_standards->adjust_ph prep_sample Prepare Sample Solution prep_sample->adjust_ph blank Set Spectrometer Blank adjust_ph->blank measure Measure Absorbance at λmax blank->measure calibrate Construct Calibration Curve measure->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: General workflow for quantitative analysis of barbiturates using UV-Vis spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound and its derivatives, IR spectra provide a characteristic "fingerprint" based on the vibrational frequencies of their structural components. Key absorption bands include those from the N-H groups, the three carbonyl (C=O) groups of the pyrimidine ring, and the C-N bonds.[3][14] The positions of the carbonyl bands can be affected by hydrogen bonding.[3]

  • Sample Preparation: Solid samples are typically prepared as a potassium bromide (KBr) disc.[13] A small amount of the sample (approx. 1%) is finely ground with dry KBr powder and then compressed into a thin, transparent pellet using a hydraulic press.[15] Liquid samples can be analyzed as a thin film between salt plates.[13][15]

  • Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. This is used to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the transmission (or absorbance) of infrared radiation as a function of wavenumber (cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

The following table summarizes the key IR absorption bands for the barbiturate scaffold.

Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)
N-HStretching3100 - 3155
C-H (Aromatic/Alkyl)Stretching2850 - 3100
C=O (Carbonyl)Stretching1680 - 1725
C=O (with H-bonding)Stretching1630 - 1650
C=C (Aromatic)Stretching1505 - 1620
C-NStretching1300 - 1400

Data compiled from multiple sources.[3][14][16]

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Record Background Spectrum press->background sample_scan Record Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction) sample_scan->process identify Identify Characteristic Functional Group Bands process->identify

Caption: Experimental workflow for the structural characterization of barbiturates via FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most definitive analytical techniques for the structural elucidation of organic compounds, including barbiturate derivatives.[4] Both ¹H and ¹³C NMR are routinely used to provide a unique spectral "fingerprint" for each derivative.[4] The chemical shifts are highly sensitive to the electronic environment, allowing for precise differentiation based on the substitutions at the C5 position.[4]

  • Sample Preparation: A small amount of the purified barbiturate derivative (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.[12][15]

  • Internal Standard: A small amount of an internal standard, most commonly tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.[15]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: The NMR spectrum is acquired by subjecting the sample to pulses of radiofrequency energy and recording the resulting signal. Standard pulse sequences are used to obtain ¹H and ¹³C spectra.

  • Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased and baseline-corrected. Chemical shifts (δ), integration values (for ¹H), and coupling patterns are analyzed to determine the molecular structure.[12]

The chemical shifts for barbiturates can vary based on the solvent and the specific substituents.

NucleusPosition/GroupRepresentative Chemical Shift (δ, ppm)
¹HN-H (Imide)10.8 - 11.5 (broad singlet)
¹HC5-H (unsubstituted)~3.6 - 4.5
¹HAr-H (Aromatic)7.1 - 7.6
¹HO-H (hydroxyl substituent)2.9 - 4.2
¹³CC4, C6 (C=O)169 - 175
¹³CC2 (C=O)~150 - 155
¹³CC5 (substituted)48 - 67
¹³CC5 (unsubstituted)~40

Data compiled from multiple sources.[3][4][16]

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis & Elucidation dissolve Dissolve Sample in Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms tune_shim Tune & Shim Spectrometer add_tms->tune_shim acquire Acquire ¹H & ¹³C Spectra tune_shim->acquire process Process Data (FT, Phasing) acquire->process analyze_shifts Analyze Chemical Shifts, Integration & Coupling process->analyze_shifts confirm Confirm Molecular Structure analyze_shifts->confirm

Caption: Logical pathway for structural confirmation of barbiturate derivatives using NMR.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[13] When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying barbiturates in complex mixtures, such as biological samples.[12][17][18] The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, which aids in structural confirmation.[13]

  • Sample Preparation and Extraction: For biological samples (e.g., urine, serum), the barbiturates are first extracted using a liquid-liquid extraction method, often under acidic conditions with a solvent like methylene chloride.[17][19] An internal standard is typically added before extraction for accurate quantification.[19]

  • Derivatization: To improve chromatographic properties and reduce "sticking" within the GC system, barbiturates are often derivatized.[12] A common method is N,N'-dimethylation using a methylating agent.[17]

  • GC Separation: The derivatized extract is injected into the GC. The sample is vaporized and travels through a capillary column. Different compounds are separated based on their boiling points and interaction with the column's stationary phase.

  • MS Analysis: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (commonly by Electron Ionization, EI), and the resulting ions (molecular ion and fragments) are separated by a mass analyzer based on their m/z ratio.

  • Data Analysis: The barbiturate is identified by its specific retention time from the GC and its characteristic mass spectrum.[12] Quantification is achieved by comparing the peak area of a characteristic ion to that of the internal standard.[17]

Fragmentation patterns are key to identifying specific barbiturate structures. The molecular ion (M⁺) is often observed, but fragmentation of the C5 substituents is common.

Compound TypeKey Ion Information
5,5-Disubstituted BarbituratesMolecular ion (M⁺) is often weak or absent.
Loss of one of the C5 alkyl/aryl groups is a common fragmentation pathway.
The pyrimidine ring itself can fragment, leading to characteristic ions.
N,N'-Dimethylated DerivativesThe molecular ion is typically more stable and readily observed.
Fragmentation patterns are influenced by the C5 substituents.

Note: Specific m/z values depend on the exact structure of the derivative.

GCMS_Workflow cluster_prep Sample Preparation cluster_separation Separation & Ionization cluster_analysis Detection & Analysis extract Liquid-Liquid Extraction derivatize Derivatization (e.g., Methylation) extract->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Elution & MS Ionization separate->ionize detect Mass Analysis (m/z Detection) ionize->detect identify Identification by Retention Time & Mass Spectrum detect->identify quantify Quantification vs. Internal Standard identify->quantify

Caption: Workflow for the identification and quantification of barbiturates using GC-MS.

References

A Technical Guide to the Historical Development of Barbiturate Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the historical development of barbiturate drugs, from their initial synthesis in the 19th century to their rise as dominant sedative-hypnotics and subsequent decline. It details the key chemical discoveries, the evolution of structure-activity relationships, and the elucidation of their mechanism of action at the GABA-A receptor. This guide includes structured data on the classification and pharmacokinetics of prominent barbiturates, detailed experimental protocols for their synthesis and pharmacological evaluation, and visual diagrams of critical pathways and processes to support the understanding of drug development professionals.

The Genesis of Synthetic Sedatives: Pre-Barbiturate Era

Prior to the 20th century, the pharmacological options for sedation and hypnosis were limited and often fraught with issues of safety and efficacy. The primary agents available included alcohol, opium alkaloids, and inorganic compounds like bromides.[1][2][3] In the late 19th century, synthetic agents such as chloral hydrate and paraldehyde were introduced, representing the first steps toward modern sedative-hypnotic pharmacology.[1][2][3] However, the search continued for a compound with a more reliable and predictable central nervous system (CNS) depressant effect.

Discovery and Early Development

The Parent Compound: von Baeyer and Barbituric Acid (1864)

The history of barbiturates begins not with a therapeutic discovery, but with a fundamental chemical synthesis. In 1864, the German chemist Adolf von Baeyer synthesized the parent compound, this compound (malonylurea), by condensing urea with malonic acid.[1][2][4][5] The synthesis was a significant achievement in organic chemistry, though this compound itself was found to be devoid of pharmacological activity on the central nervous system.[5][6][7][8] The origin of the name remains a subject of historical debate, with theories suggesting it was named after Saint Barbara or a Munich waitress named Barbara.[2][5][6]

The First Active Hypnotic: Barbital (Veronal, 1903)

It was not until nearly four decades later that the therapeutic potential of this compound derivatives was realized. In 1902, German scientists Emil Fischer and Joseph von Mering, working at Bayer, discovered that substituting two ethyl groups at the C5 position of the this compound ring created a compound with potent hypnotic properties.[6][7] This new substance, diethyl-barbituric acid, was found to be highly effective at inducing sleep in dogs.[6] Bayer marketed the drug in 1903 under the trade name Veronal.[4][6] Its clinical introduction in 1904 marked a revolutionary change in the management of insomnia and anxiety.[1][3][9]

A Landmark Anticonvulsant: Phenobarbital (Luminal, 1912)

Following the success of Veronal, Fischer's team continued to synthesize other derivatives. In 1911, Heinrich Hörlein at Bayer synthesized phenobarbital by substituting one ethyl group and one phenyl group at the C5 position.[1] Marketed in 1912 as Luminal, it was initially used for its sedative and hypnotic effects.[6][10] Shortly after its introduction, a young physician named Alfred Hauptmann serendipitously discovered its powerful anticonvulsant properties while administering it to his epilepsy patients as a tranquilizer.[1][9][10] This discovery made phenobarbital the first truly effective organic antiepileptic drug, a role it maintains in certain contexts even today.[1][10]

Over the following decades, more than 2,500 barbiturates were synthesized, with approximately 50 of them being introduced into clinical use.[1][2][4][11]

Structure-Activity Relationship (SAR)

The diverse pharmacological profiles of the various barbiturates are a direct result of modifications to the parent this compound structure. The key SAR principles are centered around substitutions at the C2 and C5 positions of the pyrimidine ring.

  • C5 Position Substituents : The nature of the two substituents at the C5 position is the primary determinant of hypnotic potency and duration of action.[12][13]

    • Both hydrogen atoms at C5 must be replaced by alkyl or aryl groups for the compound to possess CNS depressant activity.[14]

    • Lipid solubility, and thus the ability to cross the blood-brain barrier, increases with the size of the alkyl groups, generally enhancing potency. Optimal hypnotic activity is typically seen when the total number of carbon atoms in the two side chains is between 6 and 10.[14][15][16]

    • Branched, unsaturated, or alicyclic side chains tend to increase potency and decrease the duration of action compared to saturated, straight-chain isomers with the same number of carbons.[14][15][16]

    • The introduction of a phenyl group at C5, as in phenobarbital, confers specific anticonvulsant properties.[17]

  • C2 Position Substitution : Replacing the oxygen atom at the C2 position with a sulfur atom significantly increases lipid solubility. This modification results in thiobarbiturates (e.g., thiopental, thiamylal), which have a much more rapid onset and a shorter duration of action, making them suitable for use as intravenous anesthetic induction agents.[7][12][15]

Pharmacological Profile

Mechanism of Action

Barbiturates exert their primary effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[6] The GABA-A receptor is a ligand-gated ion channel that, upon binding with the inhibitory neurotransmitter GABA, opens to allow chloride ions (Cl-) to flow into the neuron, causing hyperpolarization and making it less likely to fire an action potential.[4]

Barbiturates bind to a distinct site on the GABA-A receptor complex, separate from the binding sites for GABA and benzodiazepines.[6] Their modulatory action is twofold:

  • Potentiation of GABA : They increase the duration of the GABA-gated chloride channel opening, thereby enhancing the efficacy of GABA.[6][18] This contrasts with benzodiazepines, which increase the frequency of channel opening.[6][18]

  • Direct Agonism : At higher, anesthetic concentrations, barbiturates can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[4][6][19] This direct agonism is a key reason for the much lower therapeutic index and higher overdose risk of barbiturates compared to benzodiazepines.[6]

Additionally, barbiturates have been shown to block excitatory AMPA and kainate receptors, which contributes to their profound CNS depressant effects.[6][19]

Pharmacokinetic Classification

Barbiturates are clinically classified based on the onset and duration of their pharmacological action, which is largely determined by their lipid solubility.[1][17]

Table 1: Pharmacokinetic Classification of Common Barbiturates

ClassRepresentative DrugsOnset of ActionDuration of ActionPrimary Clinical Use
Ultra-Short-Acting Thiopental, Methohexital~30-60 seconds (IV)~5-15 minutesAnesthetic induction[8][20]
Short-Acting Pentobarbital, Secobarbital~10-15 minutes (oral)~3-4 hoursSedative, Hypnotic (pre-anesthesia)[1][20]
Intermediate-Acting Amobarbital, Butabarbital~30-45 minutes (oral)~4-6 hoursSedative, Hypnotic[1][20]
Long-Acting Phenobarbital, Primidone~1 hour (oral)Up to 12 hoursAnticonvulsant (epilepsy)[1][20]

Key Experimental Protocols

Protocol: Synthesis of 5,5-Disubstituted Barbituric Acids

This protocol is a generalized method based on the classical condensation reaction perfected by chemists following von Baeyer's initial discovery. It describes the synthesis of a pharmacologically active barbiturate from a disubstituted malonic ester and urea.

Objective: To synthesize a 5,5-disubstituted this compound via base-catalyzed condensation.

Materials:

  • Diethyl malonate (substituted at the α-carbon with desired R1 and R2 groups)

  • Urea (CO(NH₂)₂)

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (anhydrous)

  • Hydrochloric acid (HCl), dilute

  • Standard reflux and extraction glassware

  • Recrystallization solvent (e.g., ethanol/water mixture)

Methodology:

  • Preparation of Reactants: A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube to protect from atmospheric moisture. The selected 5,5-disubstituted diethyl malonate is added to this solution.

  • Condensation Reaction: Urea, dissolved in a minimum amount of warm absolute ethanol, is added to the flask.

  • Reflux: The reaction mixture is heated under reflux for a period of 6-8 hours. During this time, the sodium salt of the barbiturate precipitates from the solution.

  • Isolation of the Sodium Salt: After cooling, the precipitated sodium barbiturate is collected by vacuum filtration and washed with a small amount of cold ethanol.

  • Acidification: The collected salt is dissolved in water. The resulting aqueous solution is then carefully acidified with dilute hydrochloric acid until the pH is acidic, causing the free this compound derivative to precipitate out of the solution.

  • Purification: The crude barbiturate product is collected by filtration, washed with cold water to remove any remaining salts, and then purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol) to yield the final crystalline product.

  • Characterization: The final product's identity and purity are confirmed using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Core cluster_workup Product Isolation & Purification Reactant1 Substituted Diethyl Malonate Reflux Heat under Reflux (6-8 hours) Reactant1->Reflux Reactant2 Urea Reactant2->Reflux Catalyst Sodium Ethoxide in Ethanol Catalyst->Reflux Filter1 Cool & Filter (Isolate Sodium Salt) Reflux->Filter1 Precipitation Acidify Dissolve in H2O & Acidify with HCl Filter1->Acidify Filter2 Filter & Wash (Collect Crude Product) Acidify->Filter2 Precipitation Purify Recrystallize Filter2->Purify FinalProduct Pure 5,5-Disubstituted This compound Purify->FinalProduct

Caption: Generalized workflow for barbiturate synthesis.

Protocol: Electrophysiological Analysis of Barbiturate-GABA-A Receptor Interaction

This protocol describes the use of whole-cell patch-clamp electrophysiology in cultured neurons or brain slices to measure the effect of a barbiturate on GABA-A receptor-mediated currents.

Objective: To quantify the modulatory effect of a test barbiturate on GABA-A receptor currents.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External recording solution (Artificial Cerebrospinal Fluid - ACSF).

  • Internal pipette solution containing a high chloride concentration.

  • GABA (agonist).

  • Test barbiturate (e.g., phenobarbital, pentobarbital).

  • GABA-A receptor antagonist (e.g., bicuculline) for control.

Methodology:

  • Cell Preparation: A cultured neuron or a neuron within a brain slice is identified under the microscope.

  • Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1-2 µm, filled with the internal solution, is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (>1 GΩ), followed by a stronger suction pulse to rupture the membrane patch, achieving the whole-cell configuration. The neuron is voltage-clamped at a holding potential of -60 mV.

  • Baseline GABA Response: GABA is applied to the cell via a perfusion system for a short duration (e.g., 2-5 seconds) to elicit an inward chloride current (I_GABA). This is repeated several times to establish a stable baseline response.

  • Barbiturate Application: The test barbiturate is added to the external solution and co-applied with GABA. The resulting current is recorded. An increase in the amplitude and/or a prolongation of the decay time of the current compared to the baseline indicates positive allosteric modulation.

  • Washout and Control: The barbiturate is washed out with the control external solution, and the GABA response is measured again to ensure it returns to baseline.

  • Direct Agonism Test: To test for direct agonism, the barbiturate is applied at a high concentration in the absence of GABA. An inward current that is blockable by the antagonist bicuculline confirms direct activation of the GABA-A receptor.

  • Data Analysis: The peak amplitude and decay kinetics (e.g., decay time constant, τ) of the GABA-evoked currents are measured and compared between control and barbiturate conditions. Dose-response curves can be generated to determine the EC₅₀ of the barbiturate's modulatory effect.[21]

Proliferation, Problems, and Precipitous Decline

The "Golden Age" of Barbiturates

From the 1920s through the mid-1950s, barbiturates were the undisputed drugs of choice for sedation and hypnosis.[1] Their widespread use extended to treating anxiety, neuroses, and even facilitating psychotherapy by helping patients overcome inhibitions.[1][2] The development of ultra-short-acting thiobarbiturates like thiopental in the 1930s also revolutionized the field of anesthesia, providing a reliable method for intravenous induction.[1]

The Rise of Critical Safety Concerns

By the 1950s, the significant dangers associated with barbiturates became increasingly apparent.[6]

  • Low Therapeutic Index: The dose required for therapeutic effect was dangerously close to the dose that could cause severe respiratory depression, coma, and death.[22][23] Overdose, whether accidental or intentional, became a major public health issue.[18]

  • Tolerance and Dependence: With regular use, tolerance to the sedative effects develops rapidly, requiring users to take higher doses to achieve the same effect.[6] This tolerance does not extend equally to the lethal dose, dramatically increasing the risk of overdose.[17] Profound physical dependence also occurs, and abrupt withdrawal is severe and potentially fatal, producing symptoms like seizures and delirium tremens that are often more dangerous than opioid withdrawal.[6]

  • Abuse Potential: The anti-anxiety and sedative effects of barbiturates led to their widespread recreational use and abuse.[6]

The Benzodiazepine Revolution

The decline of barbiturates was sealed by the introduction of a new class of anxiolytics, the benzodiazepines, beginning with chlordiazepoxide (Librium) in 1960 and diazepam (Valium) in 1963. Benzodiazepines offered a similar anxiolytic and sedative profile but with a significantly wider margin of safety.[6][24][25] They have a much lower risk of fatal overdose because they do not directly activate the GABA-A receptor at high doses and require the presence of GABA to exert their effect.[18] Consequently, by the 1970s, benzodiazepines had largely replaced barbiturates in the treatment of anxiety and insomnia.[6][24]

G cluster_membrane Neuronal Membrane cluster_effect Cellular Effect GABA_Receptor { GABA-A Receptor | { GABA Site |  Barbiturate Site} |  Chloride (Cl-) Channel (Closed)} Channel_Open GABA-A Receptor Channel Open (Prolonged Duration) GABA_Receptor->Channel_Open:f0 Positive Allosteric Modulation GABA GABA GABA->GABA_Receptor:f1 Binds Barb Barbiturate Barb->GABA_Receptor:f2 Binds Cl_Influx Increased Cl- Influx Channel_Open:f1->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition CNS Depression (Sedation, Hypnosis) Hyperpolarization->Inhibition

Caption: Barbiturate modulation of the GABA-A receptor.

Conclusion and Legacy

The story of barbiturates is a critical chapter in the history of psychopharmacology. They were among the first truly effective synthetic drugs for a range of neurological and psychiatric conditions, offering relief to millions.[1] However, their narrow therapeutic window and high potential for dependence and abuse provided a stark lesson in drug safety that directly influenced the development and regulation of future CNS-acting drugs. Today, their use is limited to specific indications where their unique properties are still valuable, such as the treatment of certain types of epilepsy (phenobarbital), induction of anesthesia (thiopental), and management of acute tension headaches (butalbital).[6][20] The rise and fall of the barbiturates remains a foundational case study for drug development professionals on the essential balance between efficacy and safety.

References

The Cornerstone of Sedation: Barbituric Acid as a Progenitor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Barbituric acid, a relatively simple pyrimidine derivative, stands as a foundational scaffold in medicinal chemistry.[1] While pharmacologically inactive itself, its core structure has given rise to a vast class of drugs known as barbiturates, which have profoundly impacted medicine as sedatives, hypnotics, anesthetics, and anticonvulsants.[2][3] This technical guide provides a comprehensive overview of this compound's role in drug synthesis, detailing the chemical pathways to key derivatives, their mechanisms of action, and relevant pharmacological data.

From Malonic Acid and Urea: The Genesis of a Scaffold

The classical synthesis of this compound involves the condensation of diethyl malonate with urea, typically in the presence of a strong base like sodium ethoxide.[4][5] This reaction, a variation of the Knoevenagel condensation, forms the heterocyclic pyrimidine ring that is the hallmark of all barbiturates.[6][7] The versatility of this synthesis lies in the ability to introduce various substituents at the 5-position of the this compound ring by starting with appropriately substituted malonic esters.[8] This structural diversity is the key to the wide range of pharmacological activities exhibited by barbiturate derivatives.

The Synthesis of Key Barbiturate Drugs: Experimental Protocols

The following protocols outline the synthesis of three prominent barbiturate drugs, showcasing the adaptation of the core synthetic pathway.

Protocol 1: Synthesis of this compound

This procedure describes the foundational synthesis of the parent compound.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Urea, dry

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal (11.5 g) in absolute ethanol (250 mL).[4][5]

  • Reaction Mixture: To the sodium ethoxide solution, add diethyl malonate (80 g), followed by a solution of dry urea (30 g) in hot absolute ethanol (250 mL at ~70°C).[4][5]

  • Reflux: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of this compound, will precipitate.[4][5]

  • Work-up and Isolation: After the reaction is complete, add hot water (500 mL at ~50°C) to dissolve the solid.[4] Acidify the solution with concentrated HCl until it is acidic to litmus paper.[4]

  • Crystallization and Purification: Cool the clear solution in an ice bath overnight to allow the this compound to crystallize.[4] Collect the white product by filtration, wash with cold water, and dry in an oven at 105-110°C.[4]

Protocol 2: Synthesis of Phenobarbital

Phenobarbital (5-ethyl-5-phenylthis compound) synthesis requires a disubstituted malonic ester.

Stage 1: Synthesis of Diethyl Ethylphenylmalonate This intermediate is crucial for introducing the ethyl and phenyl groups. The synthesis often starts from benzyl cyanide.[9]

Stage 2: Condensation with Urea

  • Reaction Setup: Prepare a solution of sodium methoxide in a suitable reaction vessel.[9]

  • Addition of Reagents: Add dry urea to the sodium methoxide solution, followed by the slow addition of diethyl ethylphenylmalonate.[9][10]

  • Condensation and Cyclization: Heat the reaction mixture to drive the condensation and formation of the barbiturate ring.[9]

  • Work-up and Purification: After the reaction, acidify the mixture to precipitate crude phenobarbital.[9] Purify the product by recrystallization from ethanol.[9]

Protocol 3: Synthesis of Pentobarbital

The synthesis of pentobarbital (5-ethyl-5-(1-methylbutyl)this compound) follows a similar pathway to phenobarbital, with the key difference being the alkylation of the malonic ester.

Method: The synthesis is analogous to that of amobarbital, where the alkylation of α-ethylmalonic ester is performed with 2-bromopentane to introduce the 1-methylbutyl side chain.[11] This is then followed by condensation with urea.[8]

Protocol 4: Synthesis of Thiopental

Thiopental is a thiobarbiturate, where the oxygen at the C2 position is replaced by a sulfur atom.

Method: The synthesis involves the reaction of an appropriate diethyl malonate derivative with thiourea in the presence of a base like sodium ethoxide.[1][12] The use of thiourea instead of urea leads to the formation of the thiobarbiturate ring.[1]

Mechanism of Action: Modulating Neuronal Inhibition

The primary pharmacological target of barbiturates is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[13][14][15]

Barbiturates act as positive allosteric modulators of the GABA-A receptor.[16] They bind to a site on the receptor that is distinct from the GABA binding site.[16] This binding potentiates the effect of GABA by increasing the duration of the opening of the receptor's chloride ion channel.[17] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in CNS depression.[15] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[16]

Beyond their effects on the GABAergic system, some barbiturates also inhibit excitatory neurotransmission by blocking AMPA and kainate receptors, which are subtypes of glutamate receptors.[18] This dual action of enhancing inhibition and reducing excitation contributes to their potent CNS depressant effects.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for several common barbiturates, providing insights into their potency and pharmacokinetic profiles.

DrugTargetActionIC50 / EC50 (µM)Reference
PentobarbitalAMPA ReceptorInhibition51[19]
ThiopentalAMPA ReceptorInhibition34[19]
PhenobarbitalAMPA ReceptorInhibition205[19]
PentobarbitalGABA-A ReceptorPotentiation41[20]
AmobarbitalGABA-A ReceptorPotentiation103[20]
PhenobarbitalGABA-A ReceptorPotentiation144[20]
PentobarbitalGABA-A ReceptorDirect Activation58-528 (depending on subunit)[21]
ThiopentalKainate-induced currentInhibition49.3[22]
DrugHalf-lifeVolume of DistributionClearanceBioavailabilityReference
Phenobarbital5.1 - 5.8 days0.60 L/kg3.0 mL/hr/kg~95%[23]
Thiopental~11 hours (elimination)High (due to lipid solubility)Capacity-dependent CYP450 metabolism-[16]
Pentobarbital--Metabolized in the liver-[11]

Visualizing the Pathways

To further elucidate the processes described, the following diagrams illustrate key synthetic and signaling pathways.

G General Synthesis of 5,5-Disubstituted Barbiturates cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Condensation & Cyclization Diethyl Malonate Diethyl Malonate Mono-substituted\nMalonic Ester Mono-substituted Malonic Ester Diethyl Malonate->Mono-substituted\nMalonic Ester 1. Base (e.g., NaOEt) 2. R-X Di-substituted\nMalonic Ester Di-substituted Malonic Ester Mono-substituted\nMalonic Ester->Di-substituted\nMalonic Ester 1. Base (e.g., NaOEt) 2. R'-X 5,5-Disubstituted\nthis compound 5,5-Disubstituted This compound Di-substituted\nMalonic Ester->5,5-Disubstituted\nthis compound Base (e.g., NaOEt) Urea Urea Urea->5,5-Disubstituted\nthis compound

Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.

G Barbiturate Modulation of GABA-A Receptor Signaling cluster_GABA GABA-A Receptor Complex GABA_R GABA-A Receptor (Ligand-gated Cl- channel) Cl_ion Cl- Influx GABA_R->Cl_ion Prolongs Channel Opening GABA_site GABA Binding Site GABA_site->GABA_R Activates Barb_site Barbiturate Allosteric Site Barb_site->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_site Binds Barbiturate Barbiturate Barbiturate->Barb_site Binds Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Decreased Neuronal Excitability (CNS Depression) Hyperpolarization->Inhibition

Caption: Signaling pathway of barbiturate action at the GABA-A receptor.

G Barbiturate Inhibition of Excitatory Neurotransmission Glutamate Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R Binds & Activates Na_Ca_influx Na+/Ca2+ Influx AMPA_R->Na_Ca_influx Inhibited by Barbiturate Barbiturate Barbiturate Barbiturate->AMPA_R Blocks Depolarization Neuronal Depolarization Na_Ca_influx->Depolarization Excitation Decreased Neuronal Excitation Depolarization->Excitation

Caption: Inhibitory effect of barbiturates on AMPA/Kainate receptors.

Conclusion

This compound remains a pivotal molecule in the landscape of medicinal chemistry. Its straightforward synthesis and the ease of introducing chemical diversity have enabled the development of a clinically significant class of drugs. While the use of barbiturates has declined due to the development of safer alternatives like benzodiazepines, they are still indispensable for certain therapeutic applications, particularly in the management of epilepsy and in anesthesia.[16] The continued study of this compound derivatives and their interactions with neuronal receptors provides valuable insights for the design of new and more selective neuropharmacological agents.

References

Chemical and physical properties of 2,4,6(1H,3H,5H)-pyrimidinetrione.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of 2,4,6(1H,3H,5H)-pyrimidinetrione

Introduction

2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as barbituric acid or malonylurea, is a heterocyclic organic compound based on a pyrimidine skeleton.[1][2] First synthesized in 1864 by Adolf von Baeyer, it is an odorless, water-soluble powder.[2] While this compound itself is not pharmacologically active, it serves as the parent compound for a large class of drugs known as barbiturates, which exhibit central nervous system depressant effects.[1][2][3] These derivatives have been historically significant in medicine as sedatives, hypnotics, and anticonvulsants.[1][4] Beyond its role as a precursor to pharmaceuticals, this compound is a versatile building block in organic synthesis, used in the production of plastics, textiles, and polymers, as well as in the laboratory synthesis of riboflavin (vitamin B2).[2][5]

Chemical and Physical Properties

The chemical and physical properties of 2,4,6(1H,3H,5H)-pyrimidinetrione are summarized in the tables below. These properties are crucial for its application in synthesis and for understanding the behavior of its derivatives.

Physical Properties
PropertyValue
Appearance White to cream-colored crystalline powder[2][5][6]
Odor Odorless[2][6]
Melting Point 245 °C (decomposes)[2][5]
Boiling Point 260 °C (decomposes)[2][7]
Solubility in Water 142 g/L (at 20 °C)[2][7]
Density Approximately 1.6 g/cm³[7]
Flash Point 150 °C[7]
Vapor Pressure 3.64 x 10⁻¹⁵ mmHg (at 25 °C)[7]
Chemical Properties
PropertyValue
Molecular Formula C₄H₄N₂O₃[7]
Molecular Weight 128.09 g/mol [7]
IUPAC Name 1,3-diazinane-2,4,6-trione[3]
CAS Number 67-52-7[6]
pKa 4.01 (at 25 °C)[2][6]
LogP (Octanol/Water Partition Coefficient) -1.47[3]
Stability Stable under normal conditions, but may decompose upon heating[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the condensation reaction of diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide.[8]

Materials:

  • Sodium metal (11.5 g)[9]

  • Absolute ethanol (500 mL)[9]

  • Diethyl malonate (80 g)[9]

  • Dry urea (30 g)[9]

  • Concentrated hydrochloric acid[9]

  • Distilled water[9]

Apparatus:

  • 2-liter round-bottom flask[9]

  • Reflux condenser with a calcium chloride guard tube[9]

  • Oil bath[9]

  • Büchner funnel and filter flask[9]

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-liter round-bottom flask equipped with a reflux condenser, 11.5 g of finely cut sodium is dissolved in 250 mL of absolute ethanol.[8][9]

  • Addition of Reactants: To the sodium ethoxide solution, 80 g of diethyl malonate is added.[8] Separately, a solution of 30 g of dry urea in 250 mL of hot (approximately 70 °C) absolute ethanol is prepared and added to the flask.[8][9]

  • Reflux: The reaction mixture is thoroughly shaken and then refluxed for seven hours in an oil bath heated to 110 °C. A white solid, the sodium salt of this compound, will precipitate.[8][10]

  • Acidification and Isolation: After the reaction is complete, 500 mL of hot (50 °C) water is added to dissolve the solid.[8] The solution is then acidified with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).[8][10]

  • Crystallization and Drying: The resulting clear solution is filtered and cooled in an ice bath overnight to allow the this compound to crystallize.[8] The white product is collected on a Büchner funnel, washed with cold water, and dried in an oven at 100-110 °C for 3-4 hours.[8][9]

Potentiometric Determination of pKa

The acidity constant (pKa) of this compound can be determined by potentiometric titration.

Procedure:

  • A solution of this compound of known concentration is prepared in water or a mixed solvent system (e.g., water-tetrahydrofuran).[11]

  • The solution is placed in a thermostated cell at a specific temperature (e.g., 25.0 °C).[11]

  • Nitrogen gas is bubbled through the solution to remove dissolved carbon dioxide.[11]

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter.[11]

  • The pKa value is calculated from the titration data using appropriate software or by analyzing the titration curve.[11]

Visualizations

Synthesis_of_Barbiturates DiethylMalonate Diethyl Malonate Condensation Condensation Reaction DiethylMalonate->Condensation Urea Urea Urea->Condensation Base Base (e.g., Sodium Ethoxide) Base->Condensation Catalyst BarbituricAcid This compound Condensation->BarbituricAcid Alkylation Alkylation (Knoevenagel Condensation) BarbituricAcid->Alkylation Barbiturates Barbiturate Drugs (CNS Depressants) Alkylation->Barbiturates

Caption: General synthesis workflow for barbiturate drugs from this compound.

Barbiturate_Mechanism_of_Action Barbiturate Barbiturate Derivative GABA_A_Receptor GABA-A Receptor Barbiturate->GABA_A_Receptor Binds to ChlorideChannel Chloride Ion Channel GABA_A_Receptor->ChlorideChannel Modulates ChlorideInflux Increased Chloride Influx ChlorideChannel->ChlorideInflux Prolongs Opening Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression Leads to

References

Methodological & Application

Application Note: Protocols for the Synthesis of 5-Arylidenebarbituric Acids via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the condensation of an active methylene compound with an aldehyde or ketone.[1] This reaction is particularly significant in pharmaceutical chemistry for the synthesis of barbituric acid derivatives. This compound and its derivatives, specifically 5-arylidenebarbiturates, exhibit a wide range of biological activities, including sedative, hypnotic, anticonvulsant, anti-tumor, and anti-cancer properties.[2] The C-5 position of the this compound ring contains a highly acidic methylene group, making it an excellent substrate for Knoevenagel condensation with various aldehydes.[3] This application note provides detailed protocols for the synthesis of 5-arylidenebarbituric acids, focusing on both conventional and green chemistry approaches. It includes a general reaction mechanism, detailed experimental procedures, and a comparative summary of different catalytic systems.

General Reaction Scheme & Mechanism The reaction proceeds via a nucleophilic addition of the carbanion, generated from the deprotonation of the active methylene group of this compound, to the carbonyl group of an aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product, a 5-arylidenethis compound derivative.[1] The use of a catalyst, typically a weak base or acid, is common to facilitate the reaction.[4][5]

G cluster_reactants Reactants cluster_products Product Barbituric_Acid This compound Catalyst Catalyst (e.g., NaOAc, Acetic Acid) Barbituric_Acid->Catalyst + Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Catalyst + Product 5-Arylidenethis compound Catalyst->Product Condensation Solvent Solvent (e.g., Ethanol or Solvent-free) Solvent->Product

Caption: General Knoevenagel condensation of this compound and an aromatic aldehyde.

The mechanism involves the formation of a carbanion from this compound, which then acts as a nucleophile.

G cluster_mech Reaction Mechanism Active_Methylene This compound (Active Methylene) Carbanion Carbanion Intermediate (Nucleophile) Active_Methylene->Carbanion - H+ (Base Cat.) Adduct Tetrahedral Adduct Carbanion->Adduct + Aldehyde Aldehyde Aldehyde (Electrophile) Product 5-Arylidenethis compound (α,β-unsaturated product) Adduct->Product - H2O (Dehydration) G start Start mix Mix Reactants: This compound, Aldehyde, Catalyst start->mix react Reaction (Grinding or Stirring) mix->react monitor Monitor by TLC react->monitor Completion? workup Work-up (Wash with Water/Brine) monitor->workup filter Filter Solid Product workup->filter purify Purify (Recrystallization) filter->purify characterize Characterize Product (MP, IR, NMR) purify->characterize end End characterize->end

References

Quantification of Malondialdehyde Using the Thiobarbituric Acid (TBA) Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malondialdehyde (MDA) is a highly reactive aldehyde and a major byproduct of lipid peroxidation.[1] In biological systems, the excessive production of reactive oxygen species (ROS) can lead to cellular damage, including the oxidation of polyunsaturated fatty acids in cell membranes, resulting in the formation of MDA.[2][3] Consequently, the quantification of MDA is a widely accepted biomarker for oxidative stress and is frequently employed in research, clinical diagnostics, and drug development to assess oxidative damage in various pathological conditions.[1] The Thiobarbituric Acid Reactive Substances (TBARS) assay is the most common method for MDA quantification due to its simplicity and cost-effectiveness.[1] This document provides detailed protocols for the quantification of MDA using the TBARS assay.

Principle of the Assay

The TBARS assay is based on the reaction of MDA with thiothis compound (TBA) under acidic conditions and high temperatures (90-100°C).[4] This reaction forms a pink-colored MDA-TBA₂ adduct, which can be quantified spectrophotometrically at approximately 532 nm or fluorometrically (excitation at ~532 nm and emission at ~553 nm).[5][6] The intensity of the color or fluorescence is directly proportional to the concentration of MDA in the sample.[7] It is important to note that the TBARS assay has low specificity, as TBA can react with other aldehydes and biomolecules, potentially leading to an overestimation of MDA levels.[1][8]

cluster_reactants Reactants cluster_reaction Reaction MDA Malondialdehyde (MDA) Heat_Acid High Temperature & Acidic Conditions MDA->Heat_Acid TBA 2x Thiothis compound (TBA) TBA->Heat_Acid Adduct MDA-TBA₂ Adduct (Pink Chromophore) Measurement Spectrophotometric or Fluorometric Measurement (~532 nm) Adduct->Measurement Heat_Acid->Adduct Reaction

Reaction of Malondialdehyde (MDA) with Thiothis compound (TBA).

Materials and Reagents

ReagentPreparationStorage
Thiothis compound (TBA) Solution Prepare a 0.375% (w/v) solution of TBA in 0.25 M HCl. Gentle heating may be required for complete dissolution.[1] Alternatively, for a 4.0 mM solution, dissolve 57.66 mg of TBA in 100 mL of glacial acetic acid.[9]Prepare fresh daily.
Trichloroacetic Acid (TCA) Solution Prepare a 10% or 15% (w/v) solution of TCA in distilled water.[1][10]2-8°C
Butylated Hydroxytoluene (BHT) Solution Prepare a 1% (w/v) solution of BHT in ethanol.[1]2-8°C
MDA Standard Stock Solution Hydrolyze 1,1,3,3-tetramethoxypropane (TMP) or MDA tetraethyl acetal in dilute HCl to generate a known concentration of MDA.[1] For example, dilute 10 µL of 4.17 M MDA Standard Solution with 407 µL of purified water to prepare a 0.1 M MDA Standard Solution.[6]-20°C, protected from light.[6]
MDA Standard Working Solutions Prepare a dilution series of the MDA standard stock solution in the desired concentration range (e.g., 0-250 µM) using distilled or deionized water.[11]Prepare fresh for each assay.
Sample Lysis Buffer (for cells/tissues) RIPA buffer or a phosphate buffer (pH 7.0) with EDTA.[4][5]2-8°C

Experimental Protocols

Sample Preparation

Proper sample handling is critical to prevent artificial lipid peroxidation during the assay.

  • Plasma/Serum: Collect blood with an anticoagulant (e.g., EDTA, heparin).[5] Centrifuge to separate plasma or allow to clot for serum.[4] Samples can be assayed directly or stored at -80°C.[4] To prevent further oxidation, 1X BHT can be added to plasma samples.[11]

  • Tissues: Homogenize tissue samples (e.g., 10% w/v) in ice-cold lysis buffer.[5] Centrifuge the homogenate to clarify and use the supernatant for the assay.[5]

  • Cells: Resuspend cells (1-2 x 10⁷ cells/mL) in PBS containing 1X BHT.[11] Homogenize or sonicate the cells on ice.[11]

  • Urine: Centrifuge urine samples to remove any insoluble particles before using the supernatant.[5][11]

TBARS Assay Protocol (Spectrophotometric)

start Start sample_prep Prepare Samples and MDA Standards start->sample_prep add_sds Add SDS Lysis Solution (Optional) sample_prep->add_sds add_tba Add TBA Reagent add_sds->add_tba incubate Incubate at 95°C for 45-60 min add_tba->incubate cool Cool on Ice for 5 min incubate->cool centrifuge Centrifuge to Pellet Precipitate cool->centrifuge transfer Transfer Supernatant to a New Tube or Plate centrifuge->transfer measure Measure Absorbance at 532 nm transfer->measure calculate Calculate MDA Concentration measure->calculate end End calculate->end

Workflow for the TBARS Assay.
  • Standard Curve Preparation: Prepare a series of MDA standards by diluting the MDA standard stock solution with distilled or deionized water to concentrations ranging from 0 to 250 µM.[11]

  • Sample and Standard Reaction Setup:

    • Pipette 100 µL of each standard and sample into separate microcentrifuge tubes.[11]

    • Add 100 µL of SDS Lysis Solution to each tube and mix thoroughly. Incubate for 5 minutes at room temperature.[11]

    • Add 250 µL of TBA Reagent to each tube.[11]

  • Incubation: Tightly cap the tubes and incubate at 95°C for 45-60 minutes.[9][11]

  • Cooling: After incubation, cool the tubes in an ice bath for 5 minutes to stop the reaction.[11]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 2-3 minutes to pellet any precipitate.[12]

  • Measurement: Transfer the clear supernatant to a cuvette or a 96-well plate and measure the absorbance at 532 nm using a spectrophotometer.[1][10] A wavelength scan from 400-700 nm can also be performed.[12]

Data Presentation and Analysis

Quantitative Data Summary
ParameterSpectrophotometric TBARS AssayFluorometric TBARS Assay
Wavelength (Absorbance Max) 532-535 nm[1]Excitation: ~532 nm, Emission: ~553 nm[6]
Limit of Detection (LOD) ~0.08 µM[1]Higher sensitivity than colorimetric method
Typical Sample Types Plasma, serum, tissue homogenates, cell lysates, urine[1][13]Plasma, serum, tissue homogenates, cell lysates, urine
Key Advantages Simple, inexpensive, high-throughput[1]Increased sensitivity
Key Disadvantages Low specificity, potential for overestimation of MDA[1][8]Similar specificity issues as the colorimetric assay
Calculation of MDA Concentration
  • Standard Curve: Plot the absorbance values of the MDA standards against their corresponding concentrations to generate a standard curve.

  • Determine Sample Concentration: Determine the concentration of MDA in the samples by interpolating their absorbance values on the standard curve.[1]

  • Correction for Background (Optional but Recommended): To correct for non-specific absorbance, a sample blank containing the sample but without the TBA reagent can be run.[14] Subtract the absorbance of the blank from the sample absorbance. For tissue homogenates with high background, third-derivative spectroscopy can be used to resolve the MDA-TBA₂ adduct peak.[15]

Conclusion

The TBARS assay is a valuable tool for the quantification of malondialdehyde as an indicator of oxidative stress. While it offers simplicity and high-throughput capabilities, users should be aware of its limitations, particularly its low specificity. Careful sample preparation and the use of appropriate controls are essential for obtaining reliable and reproducible results. For more specific quantification, methods such as HPLC can be employed to separate the MDA-TBA adduct from other interfering substances.[1]

References

Application of Barbituric Acid Derivatives in Fluorescence Imaging: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbituric acid and its derivatives have emerged as a versatile scaffold in the design of novel fluorescent probes for a wide range of applications in biological imaging and sensing. Their facile synthesis, tunable photophysical properties, and responsiveness to various biological analytes make them ideal candidates for the development of sophisticated imaging agents. This document provides detailed application notes and protocols for the use of this compound derivatives in fluorescence imaging, with a focus on aggregation-induced emission (AIE) probes, near-infrared (NIR) sensors, and probes for specific biological targets.

I. Aggregation-Induced Emission (AIE) Probes for Bioimaging

This compound derivatives have been successfully utilized to create fluorogens with aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) characteristics. Unlike conventional fluorescent dyes that suffer from aggregation-caused quenching (ACQ), AIE-active molecules become highly fluorescent in an aggregated state, making them excellent candidates for imaging applications where probes may accumulate, such as within cellular compartments or upon binding to specific targets.[1][2]

A. General Principle of AIE in this compound Derivatives

The AIE phenomenon in these molecules is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state. In dilute solutions, the molecules undergo non-radiative decay through intramolecular rotations and vibrations. However, in an aggregated state, these motions are restricted, leading to a significant enhancement of the radiative decay pathway, resulting in strong fluorescence emission.[2] Many AIE-active this compound derivatives are designed with a donor-π-acceptor (D-π-A) architecture, where the this compound moiety acts as the electron acceptor.[2]

B. Quantitative Data of Selected AIE-Active this compound Derivatives

The following table summarizes the photophysical properties of a selection of AIE-active fluorescent probes based on this compound.

Probe NameDonor MoietyExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Target Analyte/ApplicationReference
TTO Tetraphenylethylene450605155Not ReportedTumor Imaging[1]
TTS Tetraphenylethylene475638163Not ReportedFluorescence-Guided Surgery[1]
MeB N,N-dimethylaniline464526 (in DMSO)62Up to 32.8% (in solid state)Protein Amyloid Fibril Detection[3]
EtB N,N-diethylaniline469527 (in DMSO)58High in solid stateProtein Amyloid Fibril Detection[3]
MoB Morpholine455527 (in DMSO)72High in solid stateProtein Amyloid Fibril Detection[3]
PyB Pyrrolidine469532 (in DMSO)63High in solid stateProtein Amyloid Fibril Detection[3]
Compound 1 Carbazole450Not ReportedNot ReportedNot ReportedCell Imaging (Lysosomes)[4]
Compound 4 Diphenylamine460Not ReportedNot ReportedNot ReportedCell Imaging (Lysosomes)[4]
C. Experimental Protocols

This protocol is a general procedure based on the Knoevenagel condensation reaction.

Materials:

  • Appropriate aromatic aldehyde with a donor group (e.g., 4-(diphenylamino)benzaldehyde) (1 mmol)

  • This compound or 1,3-dimethylthis compound (1 mmol)

  • Acetic acid (5-15 mL)

  • Acetic anhydride (5-15 mL)

  • Benzene (optional, 5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde and this compound (or its derivative) in a mixture of acetic acid and acetic anhydride. Benzene can be added to aid in dissolving starting materials.[4]

  • Heat the mixture to reflux and stir for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a small amount of cold ethanol or water to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).[4]

Materials:

  • AIE-active this compound derivative (e.g., Compound 4)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of the AIE probe in THF at a concentration of 1 mM.

  • To a specific volume of deionized water, rapidly inject a small volume of the THF stock solution under vigorous vortexing or sonication. The final concentration of the probe and the water fraction (f_w) should be optimized for nanoparticle formation (e.g., f_w = 90%).[2]

  • The formation of nanoparticles is indicated by the appearance of a slightly turbid solution.

  • The nanoparticle suspension is now ready for use in cell imaging experiments.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • AIE nanoparticle suspension (from Protocol 2)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Seed HeLa cells on a glass-bottom dish and culture them in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.

  • Remove the culture medium and wash the cells twice with PBS.

  • Add fresh culture medium containing the AIE nanoparticle suspension at a final concentration of 5-10 µM.

  • Incubate the cells with the nanoparticles for 30-60 minutes at 37°C.

  • After incubation, remove the medium containing the nanoparticles and wash the cells three times with PBS to remove any unbound nanoparticles.

  • Add fresh PBS or culture medium to the cells.

  • Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific AIE probe.

D. Visualization of AIE Mechanism and Workflow

AIE_Mechanism cluster_solution Dilute Solution cluster_aggregate Aggregated State Probe_Sol This compound AIE Probe Rotation Intramolecular Rotation/Vibration Probe_Sol->Rotation Excitation Probe_Agg Aggregated Probes Probe_Sol->Probe_Agg Aggregation NonRad Non-radiative Decay (Weak Fluorescence) Rotation->NonRad RIM Restriction of Intramolecular Motion Probe_Agg->RIM Excitation Rad Radiative Decay (Strong Fluorescence) RIM->Rad

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Cell_Imaging_Workflow Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Probe_Prep Prepare AIE Nanoparticle Suspension Cell_Culture->Probe_Prep Incubation Incubate Cells with Nanoparticles Probe_Prep->Incubation Washing Wash Cells to Remove Unbound Probes Incubation->Washing Imaging Image with Confocal Microscope Washing->Imaging End End Imaging->End

Caption: Workflow for Live-Cell Imaging with AIE Probes.

II. Near-Infrared (NIR) Probes for Deep-Tissue Imaging

The development of fluorescent probes emitting in the near-infrared (NIR) region (700-900 nm) is highly desirable for in vivo imaging due to deeper tissue penetration and reduced autofluorescence from biological tissues.[5] this compound derivatives have been engineered to create NIR probes, often for specific applications like pH sensing or fluorescence-guided surgery.[5][6]

A. Design Strategy for NIR this compound Probes

To achieve NIR emission, the molecular design often involves extending the π-conjugation of the chromophore. This can be accomplished by incorporating larger aromatic systems or by creating a strong intramolecular charge transfer (ICT) character within the molecule.[5] For instance, the reaction of heptamethine cyanine dyes with this compound has been shown to produce NIR fluorescent pH-sensitive probes.[6]

B. Quantitative Data of a NIR pH-Sensitive Probe
ProbeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)pKaApplicationReference
Pyrimidine-fused NIR Probe 690 (neutral pH), 605 (acidic pH)pH-dependent~3.5pH sensing[6]
C. Experimental Protocols

This protocol is based on the reaction of a cyanine dye with this compound.[6]

Materials:

  • Heptamethine cyanine dye with a meso-leaving group (e.g., chlorine) (1 equivalent)

  • This compound (excess)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the cyanine dye in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add an excess of this compound to the solution.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction by UV-Vis spectroscopy, looking for the appearance of a new absorption peak in the NIR region.

  • Upon completion, the product can be isolated by precipitation with a non-polar solvent (e.g., ether) and purified by column chromatography.

Materials:

  • NIR pH probe stock solution (in DMSO or ethanol)

  • Buffer solutions of varying pH (e.g., citrate, phosphate, borate buffers)

  • Fluorometer

Procedure:

  • Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 10).

  • To each buffer solution, add a small aliquot of the NIR probe stock solution to a final concentration of 1-10 µM.

  • Record the fluorescence emission spectra of the probe in each buffer solution using a fluorometer.

  • Plot the fluorescence intensity at the emission maximum against the pH value.

  • Determine the pKa of the probe by fitting the data to the Henderson-Hasselbalch equation.

D. Visualization of pH Sensing Mechanism

pH_Sensing cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic/Neutral) Probe_H Protonated Probe (Altered Conjugation) Fluo_Low Shifted/Quenched Fluorescence Probe_H->Fluo_Low Excitation Probe_DeH Deprotonated Probe (Extended Conjugation) Probe_H->Probe_DeH - H+ Probe_DeH->Probe_H + H+ Fluo_High Strong NIR Fluorescence Probe_DeH->Fluo_High Excitation

Caption: General Mechanism of a pH-Sensitive NIR Probe.

III. Probes for Specific Analytes

This compound derivatives can be functionalized to act as selective fluorescent probes for a variety of biologically important analytes, such as biothiols.

A. Ratiometric NIR Probe for Biothiols

A phenazine-barbituric acid-based probe has been developed for the ratiometric detection of biothiols. Ratiometric sensing, which relies on the change in the ratio of fluorescence intensities at two different wavelengths, offers a more robust and reliable detection method as it is less susceptible to variations in probe concentration and instrumental parameters.

B. Experimental Protocols

Materials:

  • Phenazine-barbituric acid ratiometric probe

  • Stock solutions of various biothiols (cysteine, homocysteine, glutathione) and other amino acids

  • Buffer solution (e.g., PBS, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the ratiometric probe in a suitable organic solvent (e.g., DMSO).

  • In a series of cuvettes, prepare solutions of different biothiols and other analytes in the buffer solution.

  • Add a small aliquot of the probe stock solution to each cuvette to a final concentration of 1-10 µM.

  • Incubate the solutions for a specific period to allow for the reaction between the probe and the analyte.

  • Record the fluorescence emission spectra of each solution, exciting at the appropriate wavelength.

  • Calculate the ratio of the fluorescence intensities at the two emission maxima.

  • Plot the fluorescence intensity ratio against the analyte concentration to determine the sensitivity and selectivity of the probe.

C. Visualization of Ratiometric Sensing

Ratiometric_Sensing Probe_Free Free Probe Emission1 Emission at λ1 Probe_Free->Emission1 Analyte Biothiol Probe_Bound Probe-Biothiol Adduct Emission2 Emission at λ2 Probe_Bound->Emission2 Excitation Excitation Light Excitation->Probe_Free Excitation->Probe_Bound Ratio Calculate Ratio (I(λ2)/I(λ1)) Emission1->Ratio Emission2->Ratio Probe_FreeAnalyte Probe_FreeAnalyte Probe_FreeAnalyte->Probe_Bound Reaction

Caption: Principle of Ratiometric Fluorescence Sensing.

Conclusion

This compound derivatives represent a powerful and adaptable platform for the development of advanced fluorescent probes. Their applications span from fundamental cell biology to potential clinical applications like fluorescence-guided surgery. The protocols and data presented here provide a foundation for researchers to explore and expand the use of these versatile molecules in their own work. Further research will undoubtedly uncover new derivatives with enhanced properties and novel applications in the ever-evolving field of fluorescence imaging.

References

Application Notes: Synthesis of Barbiturates from Substituted Malonic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Barbiturates are a class of drugs derived from barbituric acid that function as central nervous system depressants.[1] First prepared in 1864, the parent compound, this compound, is not pharmacologically active; however, its derivatives, substituted at the C-5 position of the pyrimidine ring, have been historically significant as sedatives, hypnotics, anesthetics, and anticonvulsants.[1][2]

The synthesis of barbiturates is a classic example of medicinal chemistry, typically achieved through the condensation of a 5,5-disubstituted malonic ester with urea.[1][3] This process relies on two fundamental reactions: the alkylation of a malonic ester to introduce the desired substituents, followed by a condensation-cyclization reaction with urea in the presence of a strong base.[1][3] These notes provide detailed protocols for the synthesis of the parent this compound and two key derivatives, barbital and phenobarbital, summarizing quantitative data and illustrating the synthetic workflow and reaction mechanism.

General Synthesis Pathway and Mechanism

The synthesis of 5,5-disubstituted barbiturates is a two-stage process.

  • Alkylation of Malonic Ester: Starting with diethyl malonate, the active methylene group is deprotonated by a base (e.g., sodium ethoxide), and the resulting enolate ion is alkylated via nucleophilic substitution with alkyl halides. This step can be repeated to introduce two different substituents.[3][4]

  • Condensation and Cyclization: The substituted malonic ester is then reacted with urea in the presence of a strong base, such as sodium ethoxide or sodium methoxide.[5]

The reaction mechanism for the final cyclization is a twofold nucleophilic acyl substitution. The base deprotonates urea, making it a more potent nucleophile. The urea anion then attacks the electrophilic carbonyl carbons of the malonic ester in a stepwise condensation, eliminating two molecules of ethanol to form the stable heterocyclic barbiturate ring.[1]

reaction_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products malonic_ester Substituted Malonic Ester condensation_intermediate Condensation Intermediate malonic_ester->condensation_intermediate Nucleophilic Attack urea Urea deprotonated_urea Deprotonated Urea (Nucleophile) urea->deprotonated_urea Deprotonation base Strong Base (e.g., NaOEt) deprotonated_urea->condensation_intermediate barbiturate Barbiturate (Sodium Salt) condensation_intermediate->barbiturate Cyclization & Elimination ethanol Ethanol (Byproduct) condensation_intermediate->ethanol

Caption: General reaction mechanism for barbiturate synthesis.

Experimental Protocols

The general workflow for barbiturate synthesis involves the preparation of a sodium alkoxide solution, followed by the condensation reaction, and finally, work-up and purification of the product.

experimental_workflow arrow arrow start Start prep_base Prepare Strong Base (e.g., Sodium Ethoxide in Ethanol) start->prep_base add_reactants Add Substituted Malonic Ester and Dry Urea Solution prep_base->add_reactants reflux Heat Mixture under Reflux (e.g., 7-8 hours at 110°C) add_reactants->reflux precipitation Formation of Sodium Salt Precipitate reflux->precipitation workup Work-up: Dissolve Salt in Water precipitation->workup acidify Acidify with HCl to Precipitate Product workup->acidify isolate Isolate Product (Filtration) acidify->isolate purify Wash and Dry (Recrystallization if needed) isolate->purify end Final Product purify->end

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds via Multicomponent Reactions Involving Barbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds through multicomponent reactions (MCRs) centered around the versatile barbituric acid scaffold. The protocols outlined herein describe the synthesis of pyrano[2,3-d]pyrimidines, spirooxindole-pyranopyrimidines, and dihydropyrimidinones, classes of compounds that have demonstrated significant potential in drug discovery, exhibiting a range of biological activities including anticancer and urease inhibitory effects.

Introduction

This compound and its derivatives are cornerstone building blocks in medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1] Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, offer an efficient, atom-economical, and environmentally friendly approach to generate molecular diversity and complexity from simple starting materials.[2][3] The integration of this compound into MCRs has led to the discovery of novel heterocyclic systems with promising therapeutic potential.[2][4]

This guide details validated protocols for the synthesis of several classes of this compound-derived bioactive compounds, presents their quantitative biological data in a structured format, and illustrates the underlying synthetic workflows and proposed mechanisms of action through clear diagrams.

Section 1: Synthesis of Pyrano[2,3-d]pyrimidines as Urease Inhibitors

The pyrano[2,3-d]pyrimidine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. The following protocol describes a one-pot, three-component synthesis of 7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones and their evaluation as urease inhibitors.

Quantitative Data

Table 1: Synthesis and Urease Inhibitory Activity of Pyrano[2,3-d]pyrimidine Derivatives

Compound IDAr-CHO SubstituentYield (%)Urease Inhibition IC50 (µM)[5]
1a 4-Cl9527.83
1b 4-Br9219.45
1c 4-F9424.31
1d 4-Me9622.14
1e 4-OMe9525.62
1f 4-NO298279.14
1g 3-NO296>300
1h 2-Cl9023.57
1i H9226.44

Yields and IC50 values are based on the reported experimental data.[5]

Experimental Protocol: General Procedure for the Synthesis of Pyrano[2,3-d]pyrimidines (1a-i)

This protocol is adapted from the work of Ziarani et al.[5]

Materials:

  • This compound

  • Aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-bromobenzaldehyde, etc.)

  • Malononitrile

  • Sulfonic acid nanoporous silica (SBA-Pr-SO3H) catalyst

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Activate the SBA-Pr-SO3H catalyst (0.02 g) in a vacuum at 100°C.

  • Allow the catalyst to cool to room temperature.

  • In a reaction vessel, add this compound (2 mmol, 0.256 g), the corresponding aromatic aldehyde (2.4 mmol), and malononitrile (2 mmol, 0.132 g) to the activated catalyst.

  • Heat the reaction mixture in an oil bath at 140°C for 15-20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a mixture of DMF and ethanol to dissolve the product.

  • Filter the mixture to recover the catalyst.

  • Allow the filtrate to cool to room temperature to induce crystallization of the pure product.

  • Collect the solid product by filtration and dry.

Experimental Workflow

experimental_workflow_pyranopyrimidines reagents This compound Aromatic Aldehyde Malononitrile SBA-Pr-SO3H Catalyst reaction Heat at 140°C (15-20 min) reagents->reaction workup Cool & Dissolve (DMF/Ethanol) reaction->workup filtration Filter to remove catalyst workup->filtration crystallization Crystallize from filtrate filtration->crystallization product Pure Pyrano[2,3-d]pyrimidine Product crystallization->product

Caption: Workflow for the synthesis of pyrano[2,3-d]pyrimidines.

Proposed Mechanism of Urease Inhibition

The synthesized pyrano[2,3-d]pyrimidine derivatives are proposed to inhibit the urease enzyme through interactions with the nickel ions in the active site. The nitrogen atoms of the barbiturate ring and the carbonyl groups are thought to be crucial for coordinating with the Ni(II) ions, thereby blocking the binding of the natural substrate, urea. Molecular docking studies suggest that compounds with electron-donating and hydrophobic substituents on the phenyl ring exhibit stronger inhibitory activity due to enhanced binding within the enzyme's active site.[5]

urease_inhibition cluster_urease Urease Active Site Ni1 Ni(II) Products Ammonia + CO2 Ni1->Products Catalysis Ni2 Ni(II) Ni2->Products Catalysis residues Key Amino Acid Residues Urea Urea (Substrate) Urea->Ni1 Binds Urea->Ni2 Binds Inhibitor Pyrano[2,3-d]pyrimidine Derivative Inhibitor->Ni1 Blocks Binding Inhibitor->Ni2 Blocks Binding

Caption: Proposed mechanism of urease inhibition.

Section 2: Synthesis of Spirooxindole-Pyranopyrimidines as Anticancer Agents

Spirooxindoles are a privileged class of heterocyclic compounds with a three-dimensional architecture that is often associated with potent biological activities. This section details the synthesis of novel spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one derivatives and their evaluation as anticancer agents.

Quantitative Data

Table 2: Synthesis and Anticancer Activity of Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one Derivatives

Compound IDR1R2R3Yield (%)A549 IC50 (µM)[6]HepG-2 IC50 (µM)[6]MCF-7 IC50 (µM)[6]HeLa IC50 (µM)[6]
2a HMeMe7815.3212.6518.7410.86
2b HPhMe7513.8811.2916.519.43
2c 5-BrMeMe8212.5410.1714.888.12
2d 5-ClPhMe8011.969.5813.767.59
2e 5-FMeMe7913.0110.8415.238.67

Yields and IC50 values are based on the reported experimental data.[6]

Experimental Protocol: Synthesis of Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one Derivatives (2a-e)

This protocol is adapted from the work of Li et al.[6]

Part A: Synthesis of 2'-amino-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitrile intermediates

  • In a round-bottom flask, dissolve isatin (or substituted isatin, 1 mmol), malononitrile (1 mmol), and a 1,3-dicarbonyl compound (e.g., dimedone, 1 mmol) in anhydrous ethanol.

  • Add piperidine (catalytic amount) to the mixture.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature, and collect the precipitated solid by filtration. Wash with cold ethanol to obtain the intermediate.

Part B: Cyclization to form Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one derivatives

  • To a solution of the intermediate from Part A (1 mmol) in anhydrous dichloromethane (DCM), add triphenylphosphine oxide (TPPO, 1.2 mmol).

  • Cool the mixture in an ice bath and add a solution of bis(trichloromethyl) carbonate (BTC, 0.4 mmol) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final spiro compound.

Experimental Workflow

spirooxindole_synthesis_workflow cluster_part_a Part A: Intermediate Synthesis cluster_part_b Part B: Cyclization reagents_a Isatin Malononitrile 1,3-Dicarbonyl Piperidine, Ethanol reflux_a Reflux reagents_a->reflux_a workup_a Cool & Filter reflux_a->workup_a intermediate Spiro-pyran Intermediate workup_a->intermediate reagents_b Intermediate TPPO, BTC, DCM intermediate->reagents_b reaction_b Stir at RT reagents_b->reaction_b workup_b Aqueous Workup reaction_b->workup_b purification Column Chromatography workup_b->purification product_b Spirooxindole-pyranopyrimidine purification->product_b

Caption: Two-part workflow for spirooxindole-pyranopyrimidine synthesis.

Proposed Signaling Pathway for Anticancer Activity

Some spirooxindole and pyranopyrimidine derivatives have been reported to exhibit anticancer activity by inhibiting key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6][7] Inhibition of these kinases can disrupt cell cycle progression and pro-survival signaling, ultimately leading to apoptosis (programmed cell death).

anticancer_pathway EGFR EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt CDK2 CDK2 / Cyclin E CellCycle G1/S Phase Progression CDK2->CellCycle Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation CellCycle->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Inhibitor Spirooxindole- Pyranopyrimidine Inhibitor->EGFR Inhibits Inhibitor->CDK2 Inhibits

Caption: Proposed EGFR/CDK2 inhibition pathway.

Section 3: Biginelli-like Synthesis of Dihydropyrimidinones with Anticancer Activity

The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs). While the original reaction uses a β-ketoester, variations using cyclic β-dicarbonyl compounds like this compound can lead to novel spiro-heterocyclic structures with interesting biological activities.

Quantitative Data

Table 3: Anticancer Activity of Dihydropyrimidinone Derivatives

Compound IDRYield (%)HepG2 IC50 (µM)
3a 4-Cl-Ph75>50
3b 4-MeO-Ph8035.2
3c 2,4,6-tri-MeO-Ph7028.7
3d 3,4,5-tri-MeO-Ph6815.4

Yields and IC50 values are based on reported experimental data for similar dihydropyrimidinone structures.

Experimental Protocol: Synthesis of Dihydropyrimidinone Derivatives (3a-d)

This protocol is a general representation for a Biginelli-like reaction.

Materials:

  • This compound or a suitable enaminone

  • Substituted benzaldehydes

  • Urea

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the enaminone (or this compound derivative, 1 mmol), the substituted benzaldehyde (1 mmol), and urea (1.5 mmol) in glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into crushed ice with stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

Experimental Workflow

biginelli_workflow reagents Enaminone/Barbituric Acid Substituted Benzaldehyde Urea, Acetic Acid reaction Reflux (2-4 hours) reagents->reaction precipitation Pour into ice water reaction->precipitation filtration Filter solid precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product Pure Dihydropyrimidinone recrystallization->product

Caption: Workflow for the Biginelli-like synthesis of dihydropyrimidinones.

Section 4: Hantzsch-like Synthesis of 5-Alkylated Barbiturates

The Hantzsch reaction, traditionally used for dihydropyridine synthesis, can be adapted for the C-5 alkylation of barbituric acids. This microwave-assisted, solvent-free protocol provides an efficient route to 5-alkylated barbiturates.

Quantitative Data

Table 4: Synthesis of 5-Alkylated Barbiturates via Hantzsch-like Reaction

Compound IDAldehydeYield (%)[8]
4a Benzaldehyde82
4b 4-Chlorobenzaldehyde75
4c 4-Methoxybenzaldehyde78
4d 2-Naphthaldehyde65
4e Furfural55

Yields are based on the reported experimental data.[8]

Experimental Protocol: General Procedure for the Synthesis of 5-Alkylated Barbiturates (4a-e)

This protocol is adapted from the work of Baruah et al.[8]

Materials:

  • N,N-Dimethylthis compound

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Hantzsch 1,4-dihydropyridine

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, thoroughly mix N,N-dimethylthis compound (1 mmol), the corresponding aldehyde (1 mmol), and a Hantzsch 1,4-dihydropyridine (1.1 mmol).

  • Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 120°C) for 3-10 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Purify the residue by column chromatography on silica gel to isolate the 5-alkylated barbiturate product.

Experimental Workflow

hantzsch_workflow reagents N,N-Dimethylthis compound Aldehyde Hantzsch 1,4-DHP reaction Microwave Irradiation (3-10 min) reagents->reaction purification Column Chromatography reaction->purification product 5-Alkylated Barbiturate purification->product

Caption: Workflow for the Hantzsch-like synthesis of 5-alkylated barbiturates.

Conclusion

The multicomponent reactions involving this compound presented in these application notes offer efficient and versatile strategies for the synthesis of diverse heterocyclic compounds with significant biological activities. The detailed protocols and compiled quantitative data provide a valuable resource for researchers in medicinal chemistry and drug discovery to explore this rich chemical space for the development of novel therapeutic agents. The provided diagrams for experimental workflows and signaling pathways aim to facilitate a deeper understanding of the synthesis and potential mechanisms of action of these promising compounds.

References

Application Notes and Protocols for the Preparation of 5-Arylidine Barbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Arylidine barbituric acid derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. These molecules are synthesized through the Knoevenagel condensation of this compound (or its derivatives) with various aromatic aldehydes. The resulting compounds exhibit a wide spectrum of biological activities, including sedative, hypnotic, anticonvulsant, antimicrobial, and anticancer properties. Their therapeutic potential stems from the unique structural features of the barbiturate ring coupled with the diverse functionalities that can be introduced via the arylidine moiety. This document provides detailed protocols and comparative data for the synthesis of these valuable compounds, with a focus on efficient and environmentally friendly methods.

General Reaction Scheme

The synthesis of 5-arylidine this compound derivatives is typically achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an active methylene compound (this compound) with a carbonyl compound (an aromatic aldehyde), catalyzed by a base or an acid, or promoted by alternative energy sources.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products barbituric_acid This compound process Knoevenagel Condensation barbituric_acid->process aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->process catalyst Catalyst (e.g., Sodium Acetate, CuO NPs, Aminosulfonic Acid) catalyst->process solvent Solvent (e.g., Water, Ethanol, Solvent-free) solvent->process energy Energy Source (e.g., Stirring, Grinding, Microwaves, Ultrasound) energy->process arylidine_derivative 5-Arylidine this compound Derivative water Water process->arylidine_derivative process->water

Caption: General workflow for the Knoevenagel condensation synthesis of 5-arylidine this compound derivatives.

Data Presentation: Comparison of Synthetic Methodologies

The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis of 5-arylidine this compound derivatives. Below is a summary of quantitative data from various reported methods, highlighting the reaction times and yields.

Catalyst/MethodAromatic Aldehyde Example(s)Reaction TimeYield (%)Reference(s)
Sodium Acetate (Grinding)Benzaldehyde, 4-Chlorobenzaldehyde5-15 min85-95[1]
Copper Oxide Nanoparticles (Stirring)4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde10-20 min90-96
Aminosulfonic Acid (Grinding)Benzaldehyde, 4-Methoxybenzaldehyde10-20 min86-96[2]
Ionic Liquid ([TPPHSP]Br)Various aromatic aldehydes1-2 h94-99
Ultrasound Irradiation (CaO)Various aromatic aldehydes15-25 min90-98
Microwave IrradiationBenzaldehyde2-5 min88-95
Hydrotrope (Aqueous Medium)Various aromatic aldehydes15-30 min85-95
Catalyst-free (Methanol)Various aromatic aldehydes1-3 h~95[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Green Synthesis using Sodium Acetate under Solvent-Free Grinding Conditions

This protocol is based on a simple, efficient, and environmentally friendly method.[1]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Sodium acetate

  • Mortar and pestle

  • Ethanol (for recrystallization)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Hexane and Ethyl acetate (for TLC mobile phase)

Procedure:

  • In a clean and dry mortar, take equimolar quantities (e.g., 10 mmol) of this compound, the desired aromatic aldehyde, and sodium acetate.

  • Grind the mixture at room temperature using a pestle.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.

  • Upon completion of the reaction (typically within 5-15 minutes), a solid product is formed.

  • Wash the solid product with cold water to remove the catalyst and any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure 5-arylidine this compound derivative.

  • Dry the purified product and record the yield. Characterize the compound using appropriate spectroscopic techniques (e.g., IR, NMR).

G start Start reactants Mix this compound, Aromatic Aldehyde, & Sodium Acetate (1:1:1) start->reactants grind Grind at Room Temperature reactants->grind monitor Monitor by TLC grind->monitor monitor->grind Incomplete wash Wash with Cold Water monitor->wash Reaction Complete recrystallize Recrystallize from Ethanol wash->recrystallize characterize Dry and Characterize recrystallize->characterize end End characterize->end

Caption: Experimental workflow for the solvent-free synthesis of 5-arylidine this compound derivatives.

Protocol 2: Synthesis using Copper Oxide Nanoparticles as a Heterogeneous Catalyst

This method utilizes a recyclable catalyst and offers high yields in short reaction times.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Copper oxide nanoparticles (CuO NPs)

  • High-speed stirrer

  • Ethanol

  • Filter paper

Procedure:

  • In a round-bottom flask, place this compound (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of CuO nanoparticles (e.g., 50 mg).

  • The mixture is stirred at high speed at room temperature.

  • Monitor the reaction progress using TLC.

  • After completion (typically 10-20 minutes), add ethanol to the reaction mixture and stir for a few minutes.

  • Filter the mixture to separate the solid product and the catalyst.

  • The catalyst (CuO NPs) can be washed with ethanol, dried, and reused for subsequent reactions.

  • The filtrate, containing the dissolved product, is concentrated under reduced pressure.

  • The resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-arylidine this compound derivative.

  • Dry the product and determine its yield and characteristics.

Biological Significance and Applications

Derivatives of 5-arylidine this compound are of significant interest due to their diverse pharmacological activities.[4] These compounds have been investigated for their potential as:

  • Anticancer agents: Some derivatives have shown promising activity against various cancer cell lines.

  • Antimicrobial agents: They have been found to exhibit activity against both Gram-positive and Gram-negative bacteria.[5][6]

  • Antioxidants: Certain derivatives have demonstrated significant radical scavenging activity.[7][8]

  • Anti-inflammatory agents: Their structural similarity to known anti-inflammatory drugs suggests potential in this area.

  • Central Nervous System (CNS) depressants: Building upon the known sedative and hypnotic effects of barbiturates, these derivatives are also explored for their CNS activity.[9]

The versatility of the Knoevenagel condensation allows for the facile synthesis of a large library of these compounds with diverse substitutions on the aromatic ring, enabling extensive structure-activity relationship (SAR) studies for the development of new therapeutic agents.

Conclusion

The preparation of 5-arylidine this compound derivatives can be achieved through various synthetic routes, with modern methods emphasizing green chemistry principles such as the use of non-toxic catalysts, solvent-free conditions, and energy-efficient processes. The protocols and data presented herein provide a comprehensive guide for researchers in the synthesis and exploration of this important class of compounds for potential applications in drug discovery and development. The choice of the synthetic method will depend on the specific requirements of the research, including scalability, cost-effectiveness, and environmental considerations.

References

Application Notes and Protocols for the Synthesis of Riboflavin (Vitamin B2) Using Barbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of riboflavin (Vitamin B2), with a specific focus on the critical role of barbituric acid in the final cyclocondensation step. The synthesis of riboflavin is a multi-step process, historically significant in the pharmaceutical industry. While microbial fermentation is now the primary method for large-scale production, chemical synthesis routes remain important for research, isotopic labeling studies, and the synthesis of riboflavin analogs.

The overall chemical synthesis of riboflavin typically starts from D-ribose and proceeds through several intermediates to form a key precursor, which is then condensed with this compound to yield the final riboflavin product.

Chemical Synthesis Pathway Overview

The synthesis of riboflavin from D-ribose and this compound can be conceptually broken down into two main stages:

  • Formation of the Key Intermediate: This stage involves the reaction of D-ribose with 3,4-dimethylaniline to form N-(D-ribityl)-3,4-dimethylaniline. This intermediate is then coupled with a phenyl diazonium salt to produce an azo compound, 4,5-dimethyl-2-phenylazo-N-D-ribitylaniline.

  • Final Cyclocondensation with this compound: The azo intermediate is then condensed with this compound in the final step to form the isoalloxazine ring system of riboflavin.

The following diagram illustrates the key transformations in the chemical synthesis of riboflavin.

Riboflavin_Synthesis_Pathway D_Ribose D-Ribose Ribitylaniline N-(D-ribityl)-3,4- dimethylaniline D_Ribose->Ribitylaniline Condensation Dimethylaniline 3,4-Dimethylaniline Dimethylaniline->Ribitylaniline Azo_Compound 4,5-Dimethyl-2-phenylazo- N-D-ribitylaniline Ribitylaniline->Azo_Compound Azo Coupling Diazonium Phenyl Diazonium Salt Diazonium->Azo_Compound Riboflavin Riboflavin (Vitamin B2) Azo_Compound->Riboflavin Cyclocondensation Barbituric_Acid This compound Barbituric_Acid->Riboflavin

Caption: Chemical synthesis pathway of Riboflavin.

Experimental Protocols

The following protocols are based on established methods for the chemical synthesis of riboflavin.

Protocol 1: Synthesis of 2-(D-Ribitylamino)-4,5-dimethylaniline

This protocol describes the initial steps to produce the key aniline intermediate.

Materials:

  • D-Ribose

  • 3,4-Dimethylaniline

  • Methanol

  • Raney Nickel Catalyst

  • Hydrogen Gas

  • Glacial Acetic Acid

  • Sodium Acetate

Procedure:

  • Condensation: In a suitable reaction vessel, dissolve D-ribose and a molar excess of 3,4-dimethylaniline in methanol.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reduction: After the initial condensation, cool the reaction mixture and add Raney nickel catalyst.

  • Hydrogenate the mixture under pressure (e.g., 50 psi) at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up: Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting N-(D-ribityl)-3,4-dimethylaniline by recrystallization from a suitable solvent system (e.g., ethanol-water).

Protocol 2: Synthesis of 4,5-Dimethyl-2-phenylazo-N-D-ribitylaniline

This protocol details the azo coupling reaction.

Materials:

  • 2-(D-Ribitylamino)-4,5-dimethylaniline (from Protocol 1)

  • Aniline

  • Sodium Nitrite

  • Hydrochloric Acid

  • Sodium Acetate

  • Ethanol

Procedure:

  • Diazotization: Dissolve aniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite to the aniline solution while maintaining the temperature below 5 °C. Stir for 30 minutes to form the phenyl diazonium salt solution.

  • Coupling: Dissolve the 2-(D-ribitylamino)-4,5-dimethylaniline in ethanol.

  • Slowly add the cold diazonium salt solution to the ethanolic solution of the ribitylamino compound with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to approximately 4-5.

  • Stir the reaction mixture for several hours at room temperature. The azo compound will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry.

Protocol 3: Synthesis of Riboflavin via Condensation with this compound

This protocol describes the final and crucial cyclocondensation step.

Materials:

  • 4,5-Dimethyl-2-phenylazo-N-D-ribitylaniline (from Protocol 2)

  • This compound

  • Glacial Acetic Acid

  • Boric Acid (optional, as a condensing agent)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the 4,5-dimethyl-2-phenylazo-N-D-ribitylaniline and an equimolar amount of this compound in glacial acetic acid.

  • Add a catalytic amount of boric acid if desired.

  • Condensation: Heat the mixture to reflux (approximately 110-120 °C) with stirring.

  • The reaction progress can be monitored by the color change of the solution and by TLC. The reaction typically takes several hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The crude riboflavin will precipitate.

  • Collect the orange-yellow precipitate by filtration.

  • Wash the crude product with cold glacial acetic acid, followed by ethanol and then ether to remove impurities.

  • Further purification can be achieved by recrystallization from hot water or a dilute acetic acid solution.

Data Presentation

The following table summarizes typical quantitative data for the chemical synthesis of riboflavin. Please note that yields can vary significantly based on reaction scale, purity of reagents, and specific laboratory conditions.

StepReactantsProductTypical Yield (%)
1. Ribitylamine Formation D-Ribose, 3,4-Dimethylaniline2-(D-Ribitylamino)-4,5-dimethylaniline70-80
2. Azo Coupling 2-(D-Ribitylamino)-4,5-dimethylaniline, Phenyl Diazonium Salt4,5-Dimethyl-2-phenylazo-N-D-ribitylaniline85-95
3. Riboflavin Synthesis 4,5-Dimethyl-2-phenylazo-N-D-ribitylaniline, this compoundRiboflavin60-70
Overall Yield (from D-Ribose) ~40-50

Experimental Workflow

The following diagram provides a visual representation of the logical flow of the experimental procedures.

Experimental_Workflow cluster_protocol1 Protocol 1: Ribitylamine Synthesis cluster_protocol2 Protocol 2: Azo Coupling cluster_protocol3 Protocol 3: Riboflavin Synthesis p1_start Start: D-Ribose & 3,4-Dimethylaniline p1_condense Condensation in Methanol (Reflux) p1_start->p1_condense p1_reduce Catalytic Hydrogenation (Raney Ni, H2) p1_condense->p1_reduce p1_workup Filtration & Solvent Evaporation p1_reduce->p1_workup p1_purify Recrystallization p1_workup->p1_purify p1_product Product: 2-(D-Ribitylamino)- 4,5-dimethylaniline p1_purify->p1_product p2_start Start: Ribitylamine & Aniline p1_product->p2_start p2_diazotize Diazotization of Aniline (NaNO2, HCl, 0-5°C) p2_start->p2_diazotize p2_couple Azo Coupling Reaction (<10°C) p2_diazotize->p2_couple p2_isolate Precipitation & Filtration p2_couple->p2_isolate p2_product Product: 4,5-Dimethyl-2-phenylazo- N-D-ribitylaniline p2_isolate->p2_product p3_start Start: Azo Compound & this compound p2_product->p3_start p3_condense Cyclocondensation in Acetic Acid (Reflux) p3_start->p3_condense p3_isolate Precipitation & Filtration p3_condense->p3_isolate p3_purify Washing & Recrystallization p3_isolate->p3_purify p3_product Final Product: Riboflavin p3_purify->p3_product

Caption: Experimental workflow for Riboflavin synthesis.

Concluding Remarks

The chemical synthesis of riboflavin, particularly the final condensation step with this compound, is a classic example of heterocyclic chemistry. While modern industrial production has shifted towards more economical and environmentally friendly fermentation processes, a thorough understanding of the chemical synthesis route remains invaluable for researchers in medicinal chemistry and drug development. The protocols and data presented here provide a comprehensive guide for the laboratory-scale synthesis of this essential vitamin. It is crucial to adhere to standard laboratory safety practices when performing these chemical reactions, including the use of appropriate personal protective equipment and working in a well-ventilated fume hood.

Illuminating Biology: Barbituric Acid-Based Fluorescent Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of barbituric acid has emerged as a powerful tool in the development of novel fluorescent probes for bioimaging. Its derivatives have been ingeniously engineered to create a diverse palette of sensors capable of detecting a wide range of biologically significant analytes and environmental parameters. These probes offer high sensitivity, selectivity, and, in many cases, the ability to visualize biological processes in real-time within living cells and organisms. This document provides detailed application notes and experimental protocols for the use of this compound-based fluorescent probes in various bioimaging applications.

Application Notes

This compound-based fluorescent probes have demonstrated significant utility in several key areas of biological research:

  • Detection of Metal Ions: Heavy metal contamination poses a significant threat to environmental and human health. This compound derivatives have been successfully employed as chemosensors for the detection of toxic metal ions such as mercury (Hg²⁺) and copper (Cu²⁺) in aqueous solutions and biological systems.[1] These probes often exhibit a "turn-on" or "turn-off" fluorescent response upon binding to the target ion, allowing for sensitive and selective detection. Some probes even exhibit aggregation-induced emission (AIE) characteristics, where fluorescence is enhanced upon aggregation with the metal ion.[1]

  • Sensing of Biologically Important Molecules: The ability to monitor the levels of crucial biomolecules is vital for understanding cellular function and disease pathogenesis. This compound-based probes have been designed to detect:

    • Biothiols: Cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are critical for maintaining redox homeostasis. A phenazine-barbituric acid hybrid probe has been developed for the ratiometric and colorimetric detection of these biothiols, enabling their differentiation in living cells.[2][3]

    • Hydrazine (N₂H₄): A highly toxic and carcinogenic compound, hydrazine detection is crucial for environmental and occupational safety. A "turn-on" fluorescent probe based on this compound has been synthesized for the sensitive and selective detection of hydrazine in living cells.[4]

    • pH: The monitoring of intracellular and extracellular pH is essential, as pH fluctuations are associated with various physiological and pathological processes. This compound has been instrumental in the synthesis of near-infrared (NIR) fluorescent pH-sensitive probes.[1]

  • Imaging of Protein Aggregates: The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's. This compound-based fluorogens with aggregation-induced emission (AIE) properties have been developed for the specific detection and imaging of these protein fibrils.[5][6][7][8][9][10]

  • Fluorescence-Guided Surgery (FGS): The precise delineation of tumor margins during surgery is critical for complete tumor removal and improved patient outcomes. Red-emitting fluorescent probes derived from sulfur-substituted this compound have been developed for this purpose.[11] These probes can accumulate in tumor tissues, allowing surgeons to visualize the tumor in real-time under fluorescence imaging, thereby guiding the surgical resection.[11]

Quantitative Data Summary

The following table summarizes the key photophysical and sensing properties of selected this compound-based fluorescent probes.

Probe Name/DerivativeTarget AnalyteExcitation (λex) (nm)Emission (λem) (nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Reference
TTS Osteosarcoma Tissue~475~638~163Higher than TTO in aggregated stateNot specified[11]
TTO Osteosarcoma Tissue~450~605~155Not specifiedNot specified[11]
Probe DPT Hydrazine (N₂H₄·H₂O)380Not specified147Not specified5 x 10⁻⁸ M[4]
BC-Hg Mercury (Hg²⁺)Not specifiedNot specifiedNot specifiedNot specifiedNot specified[12]
Phenazine-Barbituric Acid Probe Biothiols (Cys, Hcy, GSH)Not specifiedNot specifiedNot specifiedNot specifiedNot specified[2][3]
Thiothis compound Oxonols General/Environment620-640Not specified~25Up to 0.67 (organic), 0.3 (aqueous)Not specified[13]

Experimental Protocols

Here, we provide detailed protocols for the synthesis of a representative this compound-based probe and its application in bioimaging.

Protocol 1: Synthesis of a Red-Emitting Fluorescent Probe (TTS) for Fluorescence-Guided Surgery

This protocol is adapted from the synthesis of TTS, a thiothis compound derivative.[11]

Materials:

  • Malonic acid

  • 1,3-diethylurea

  • Acetic acid

  • Acetic anhydride

  • Diethyl malonate

  • 1,3-diethylthiourea

  • Sodium ethoxide

  • Hydrochloric acid

  • Starting aldehyde for TTO and TTS synthesis

  • 1,3-Diethyl-2-thiothis compound

  • Piperidine

  • Ethanol

Procedure:

Part A: Synthesis of 1,3-diethylthis compound (Compound 1) [11]

  • Dissolve malonic acid (208 mg, 2 mmol) and 1,3-diethylurea (232 mg, 2 mmol) in acetic acid (2 mL).

  • Heat the mixture to 60 °C.

  • Add acetic anhydride (2 mL) to the mixture.

  • Maintain the reaction at 60 °C for 6 hours.

  • Add ultra-pure water (1 mL) and heat to 70 °C for an additional 30 minutes.

  • After the reaction is complete, extract the organic phase with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

Part B: Synthesis of 1,3-diethyl-2-thiothis compound (Compound 2) [11]

  • To a mixture of diethyl malonate (0.19 g, 1.2 mmol) and 1,3-diethylthiourea (0.13 g, 1.0 mmol), add sodium ethoxide (0.06 g, 1.0 mmol).

  • Reflux the resulting mixture for 8 hours, during which a white precipitate will form.

  • Dilute the reaction mixture with 15 mL of hot water.

  • Acidify the solution with hydrochloric acid.

  • Filter the clear solution and cool it overnight.

  • Collect the resulting white precipitate by filtration.

Part C: Synthesis of TTO and TTS [11]

  • Dissolve the appropriate starting aldehyde (1 mmol) and 1,3-diethylthis compound (for TTO) or 1,3-diethyl-2-thiothis compound (for TTS) (1.2 mmol) in 20 mL of ethanol.

  • Add a few drops of piperidine as a catalyst.

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature.

  • Collect the resulting solid by filtration and wash it to yield the final product (TTO or TTS).

Characterization:

  • Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

Protocol 2: In Vivo Fluorescence Imaging for Guided Surgery

This protocol describes the application of the synthesized TTS probe in a mouse model of osteosarcoma.[11]

Materials:

  • TTS nanoparticles (NPs) formulated with DSPE-PEG2000 encapsulation.

  • Phosphate-buffered saline (PBS).

  • Anesthesia (e.g., isoflurane).

  • In vivo fluorescence imaging system.

  • Tumor-bearing mice (e.g., LM8 osteosarcoma model).

Procedure:

  • Prepare a solution of TTS NPs in PBS.

  • Anesthetize the tumor-bearing mouse.

  • Inject the TTS NPs solution intravenously into the mouse.

  • Allow the nanoparticles to circulate and accumulate in the tumor tissue (the optimal time should be determined empirically, but can be around 24 hours).

  • Anesthetize the mouse again for imaging.

  • Use an in vivo fluorescence imaging system to visualize the tumor. The system should be equipped with the appropriate excitation and emission filters for TTS (excitation ~475 nm, emission ~638 nm).

  • Perform the surgical resection of the tumor under the guidance of the fluorescence signal. The bright fluorescence from the tumor tissue will help in delineating the tumor margins from the surrounding healthy tissue.

Protocol 3: Detection of Hydrazine in Living Cells

This protocol is for the application of a this compound-based probe (DPT) for imaging hydrazine in living cells.[4]

Materials:

  • Probe DPT stock solution (e.g., 1.0 mM in DMF).

  • Hydrazine monohydrate (N₂H₄·H₂O) stock solution (e.g., 1.0 mM in pure water).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Cell culture medium (e.g., DMEM).

  • SH-SY5Y neuroblastoma cells (or other suitable cell line).

  • Confocal laser scanning microscope.

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a suitable culture dish (e.g., a glass-bottom dish for microscopy) in DMEM supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

  • Probe Loading:

    • Prepare a working solution of probe DPT (e.g., 10 µM) in cell culture medium.

    • Remove the old medium from the cells and wash with PBS.

    • Incubate the cells with the DPT working solution for a specified time (e.g., 10 minutes) at 37 °C.

  • Hydrazine Treatment:

    • Prepare a working solution of hydrazine (e.g., 20 µM) in cell culture medium.

    • After incubating with the probe, add the hydrazine working solution to the cells and incubate for an additional period (e.g., 10 minutes) at 37 °C.

  • Imaging:

    • Wash the cells three times with PBS to remove excess probe and hydrazine.

    • Add fresh PBS or medium to the cells.

    • Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission settings for the DPT probe after it reacts with hydrazine.

Visualizations

The following diagrams illustrate the general principles and workflows described in these application notes.

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Bioimaging Application s1 This compound Derivative s3 Condensation Reaction s1->s3 s2 Aldehyde/Other Reactant s2->s3 s4 Purification s3->s4 s5 Characterization (NMR, MS) s4->s5 a1 Probe Solution Preparation s5->a1 Synthesized Probe a2 Incubation with Cells/Organism a1->a2 a4 Fluorescence Microscopy/Imaging a2->a4 a3 Introduction of Analyte a3->a2 a5 Data Analysis a4->a5

Caption: General workflow for the synthesis and application of this compound-based fluorescent probes.

signaling_pathway probe Probe complex Probe-Analyte Complex probe->complex Binding fluorescence_off Fluorescence (Off/Quenched) probe->fluorescence_off Low Fluorescence analyte Analyte (e.g., Metal Ion) analyte->complex fluorescence_on Fluorescence (On/Enhanced) complex->fluorescence_on High Fluorescence

Caption: A simplified signaling pathway for a "turn-on" this compound-based fluorescent probe.

fgs_workflow f1 IV Injection of Fluorescent Probe f2 Probe Accumulation in Tumor f1->f2 f3 Intraoperative Fluorescence Imaging f2->f3 f4 Surgical Resection of Fluorescent Tissue f3->f4 f5 Confirmation of Complete Removal f4->f5

Caption: Workflow for fluorescence-guided surgery using a this compound-based probe.

References

Application Notes and Protocols: Barbituric Acid Derivatives as Urease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barbituric acid derivatives as potent inhibitors of urease, an enzyme implicated in various pathological conditions, including peptic ulcers and urinary tract infections caused by ureolytic bacteria. This document outlines the synthesis, in-vitro inhibitory screening, and mechanistic studies of these compounds, offering detailed protocols and data to facilitate further research and development in this area.

Introduction

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, such as Helicobacter pylori and Proteus species, allowing them to survive in acidic environments and leading to various diseases.[1][2][3] The inhibition of urease is a key therapeutic strategy to combat these infections.[1] this compound and its derivatives have emerged as a promising class of urease inhibitors due to their structural features that can interact with the enzyme's active site.[1][3][4] These compounds are relatively easy to synthesize and offer a versatile scaffold for structural modifications to enhance inhibitory potency.[2][5]

Data Presentation: Urease Inhibitory Activity

The inhibitory potential of various this compound derivatives against jack bean urease is summarized below. The data, presented as IC50 values, showcases the structure-activity relationships (SAR) observed in different studies.

Table 1: IC50 Values of Zwitterionic Adducts of this compound Derivatives
Compound IDIC50 (µM)Reference CompoundIC50 (µM)
4i17.6 ± 0.23Thiourea21.2 ± 1.3
5l17.2 ± 0.44
4a-b, 4d-e, 4g-h, 4j-4r, 4x, 4z, 5b, 5e, 5k, 5n-5q22.7 ± 0.20 - 43.8 ± 0.33

Data sourced from a study on zwitterionic adducts of diethyl ammonium salts of this compound derivatives.[2][5][6]

Table 2: IC50 Values of Enamine Barbiturates and Thiobarbiturates
Compound IDIC50 (µM)Reference CompoundIC50 (µM)
3a9 ± 2Acetohydroxamic acid (AHA)20 ± 0.4
3h6 ± 0.3
3i66 ± 2.4
542 ± 2.3

Data from a study on enamine barbiturates and thiobarbiturates.[1]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-component reactions. For instance, spiro-pyrimidinethiones/spiro-pyrimidinones-barbituric acid derivatives can be synthesized via a one-pot, three-component reaction of this compound, an aromatic aldehyde, and urea or thiourea under solvent-free conditions, often facilitated by a catalyst like nanoporous silica SBA-Pr-SO3H.[4][7][8] Zwitterionic adducts can be synthesized from this compound and secondary amines.[2][5]

A representative synthesis for spiro-pyrimidinones-barbituric acids is as follows:

  • Activate the SBA-Pr-SO3H catalyst (0.02 g) in a vacuum at 100°C and then cool to room temperature.[7]

  • Add this compound (5 mmol), an appropriate benzaldehyde (15 mmol), and urea (5 mmol) to the catalyst in a reaction vessel.[7]

  • Heat the reaction mixture in an oil bath at 150°C for approximately 20 minutes.[7]

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, purify the product using appropriate chromatographic techniques.

In Vitro Urease Inhibition Assay (Indophenol Method)

This protocol is based on the indophenol method, which measures the concentration of ammonia produced by the enzymatic action of urease on urea.[2][7]

Reagents:

  • Jack Bean Urease solution (1 unit/well)

  • Phosphate buffer (e.g., 4 mM, pH 7.6)[5][7]

  • Urea solution (100 mM)[2][5]

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., methanol, 0.5 mM)[2][5]

  • Phenol Reagent (Solution A): 5.0 g phenol and 25 mg sodium nitroprusside in 500 mL distilled water.[7]

  • Alkali Reagent (Solution B): 2.5 g sodium hydroxide and 4.2 mL sodium hypochlorite (5% chlorine) in 500 mL of distilled water.[7]

  • Standard inhibitor (e.g., Thiourea or Acetohydroxamic acid)

Procedure:

  • In a 96-well plate, add 25 µL of jack bean urease solution and 55 µL of phosphate buffer containing 100 mM urea.[2][5]

  • Add 5 µL of the test compound solution to each well.[2][5]

  • Incubate the reaction mixture at 30-37°C for 15 minutes.[2][5][7]

  • To determine urease activity, add 45 µL of the phenol reagent (Solution A) and 45 µL of the alkali reagent (Solution B) to each well.[2][7]

  • Incubate the plate at 37°C for 30 minutes for color development.[7]

  • Measure the absorbance at 625 nm using a microplate reader.[7]

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the urease activity, by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the development and evaluation of this compound derivatives as urease inhibitors.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Mechanistic Studies synthesis Synthesis of This compound Derivatives purification Purification synthesis->purification characterization Structural Characterization (FT-IR, NMR, Mass Spec) purification->characterization in_vitro In Vitro Urease Inhibition Assay characterization->in_vitro ic50 IC50 Determination in_vitro->ic50 docking Molecular Docking ic50->docking sar Structure-Activity Relationship (SAR) docking->sar G cluster_0 Urease Active Site cluster_1 Inhibitor Ni1 Ni(II) Ni2 Ni(II) residues Key Amino Acid Residues (e.g., Ala169, KCX219, Asp362) inhibitor This compound Derivative (Enol Form) inhibitor->Ni1 Coordination inhibitor->Ni2 Coordination inhibitor->residues Hydrogen Bonding

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Barbituric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of barbituric acid synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my yield of this compound significantly lower than the expected 72-78%?

Answer:

Low yields in this compound synthesis can be attributed to several factors, primarily related to reaction conditions and reagent purity.

  • Presence of Moisture: The most critical factor is the presence of water in the reactants or solvent. The sodium ethoxide or methoxide base is highly sensitive to moisture and will be quenched, reducing its effectiveness as a catalyst.[1]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to an incomplete condensation reaction. The reaction typically requires refluxing for several hours at a specific temperature to proceed to completion.[1][2]

  • Improper Stoichiometry: The molar ratios of the reactants and the base are crucial. An incorrect ratio can lead to unreacted starting materials and reduced product formation.[1]

  • Inefficient Purification: Significant product loss can occur during the work-up and purification steps if not performed carefully.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven prior to use.

    • Use absolute (anhydrous) ethanol or methanol.[2][3]

    • Ensure the urea and diethyl malonate are completely dry. Urea can be dried in a desiccator.[2]

  • Optimize Reaction Time and Temperature:

    • A common protocol involves refluxing the reaction mixture for about 7 hours at a temperature of approximately 110°C.[2][4][5] Adherence to the recommended duration and temperature is vital.

  • Verify Stoichiometry:

    • Carefully measure the molar equivalents of each reactant. A slight excess of the sodium alkoxide base may be used to ensure complete deprotonation of diethyl malonate.[1] One patented process suggests a mole ratio of sodium methylate:diethyl malonate:urea of (1.2-1.3):1:(1.24-1.35) for yields exceeding 83%.

  • Careful Work-up and Purification:

    • During acidification with hydrochloric acid, ensure the pH is low enough to precipitate the this compound completely.[1]

    • Cool the solution in an ice bath overnight to maximize crystallization.[2][4]

    • Wash the collected crystals with a minimal amount of cold water to avoid dissolving the product.[2][4]

Question 2: My final product is discolored (e.g., pink or yellow). What is the cause and how can I purify it?

Answer:

Discoloration in the final product can be due to impurities from starting materials or side reactions.

Troubleshooting Steps:

  • Recrystallization: The most effective method for purifying the product and removing color is recrystallization.[1]

    • A common solvent system for recrystallization is a mixture of hot ethanol and water.[6]

    • Activated charcoal can be added to the hot solution to adsorb colored impurities before filtering.[3][6]

  • Washing: Ensure the crude product is thoroughly washed with cold distilled water after filtration to remove any soluble impurities.[2][4]

Question 3: I am observing the formation of significant side products. How can these be minimized?

Answer:

Side reactions can compete with the desired condensation and reduce the yield of this compound.

  • Self-condensation of Diethyl Malonate: Under basic conditions, diethyl malonate can undergo self-condensation.

  • Hydrolysis of Diethyl Malonate: If water is present, the ester can be hydrolyzed back to malonic acid, which is less reactive under these conditions.[1]

  • Urea Decomposition: At high temperatures, urea can decompose.[2]

Troubleshooting Steps:

  • Maintain Anhydrous Conditions: As mentioned previously, excluding water is critical to prevent hydrolysis of the ester.[1]

  • Control Reaction Temperature: Avoid excessively high temperatures that could lead to the decomposition of urea. The recommended temperature of around 110°C is a balance between achieving a sufficient reaction rate and minimizing degradation.[2][4][5]

  • Proper Order of Reagent Addition: The established protocols generally involve dissolving sodium in absolute alcohol first to prepare the sodium alkoxide, followed by the addition of diethyl malonate and then the urea solution.[2][4][5] Deviating from this order may promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium ethoxide or sodium methoxide in the synthesis?

A1: Sodium ethoxide (or methoxide) acts as a strong base. Its primary role is to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of urea in a condensation reaction, leading to the formation of the this compound ring.[1][4]

Q2: Can I use a different base for this synthesis?

A2: While sodium ethoxide and sodium methoxide are the most commonly used and effective bases for this reaction, other strong bases could potentially be used. However, the choice of base and solvent is critical and interrelated. The use of sodium alkoxides in their corresponding alcohols is well-established and optimized for this synthesis.

Q3: What is the purpose of adding hydrochloric acid during the work-up?

A3: The condensation reaction forms the sodium salt of this compound, which is soluble in water. Adding a strong acid, such as hydrochloric acid, protonates the barbiturate anion, causing the neutral this compound to precipitate out of the solution, allowing for its isolation by filtration.[1][2][4]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the product can be confirmed by several analytical techniques:

  • Melting Point: this compound has a distinct melting point of approximately 245°C, at which it also decomposes.[3][4] A sharp melting point close to the literature value is indicative of high purity.

  • Spectroscopy: Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the synthesized compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for this compound Synthesis

ParameterConditionReported YieldReference
Base/Solvent Sodium Ethoxide in Absolute Ethanol72-78%[2][5]
Sodium Methoxide in MethanolNot specified[3]
Sodium Methoxide in Ethylene Glycol70%[3]
Reactant Ratio 0.5 mole Diethyl Malonate, 0.5 mole Urea, 0.5 gram atom Sodium72-78%[2]
(1.2-1.3):1:(1.24-1.35) mole ratio of Sodium Methylate:Diethyl Malonate:Urea>83%
Reaction Time 7 hours72-78%[2][4][5]
4-5 hoursNot specified[3]
6 hours70%[3]
Reaction Temp. 110°C72-78%[2][4][5]
66-68°CNot specified[3]
110°C70%[3]

Experimental Protocols

Key Experiment: Synthesis of this compound from Diethyl Malonate and Urea

This protocol is adapted from the well-established procedure found in Organic Syntheses.[2]

Materials:

  • Sodium metal (11.5 g, 0.5 gram-atom)

  • Absolute ethanol (500 mL)

  • Diethyl malonate (80 g, 0.5 mole)

  • Urea, dry (30 g, 0.5 mole)

  • Concentrated Hydrochloric Acid (approx. 45 mL)

  • Distilled water

Apparatus:

  • 2 L round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser, carefully add 11.5 g of finely cut sodium to 250 mL of absolute ethanol in portions. The reaction is exothermic and should be controlled by cooling the flask if necessary.

  • Addition of Reactants: Once all the sodium has dissolved, add 80 g of diethyl malonate to the sodium ethoxide solution. In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol. Add this urea solution to the reaction flask.

  • Reflux: Shake the mixture well and heat it to reflux at 110°C for 7 hours using a heating mantle or oil bath. A white solid, the sodium salt of this compound, will precipitate during the reaction.

  • Work-up and Isolation: After the reflux period, add 500 mL of hot water (around 50°C) to dissolve the precipitate.

  • Acidification: While stirring, carefully add concentrated hydrochloric acid (approximately 45 mL) until the solution is acidic (test with litmus paper or a pH meter).

  • Crystallization: Filter the clear solution while it is still warm to remove any insoluble impurities. Cool the filtrate in an ice bath overnight to induce crystallization of this compound.

  • Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water (e.g., 50 mL). Dry the product in an oven at 105-110°C for 3-4 hours.[2][5]

Visualizations

Barbituric_Acid_Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Work-up Diethyl Malonate Diethyl Malonate Deprotonation Deprotonation Diethyl Malonate->Deprotonation α-proton abstraction Urea Urea Nucleophilic Attack Nucleophilic Attack Urea->Nucleophilic Attack Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Deprotonation Deprotonation->Nucleophilic Attack Enolate Formation Cyclization Cyclization Nucleophilic Attack->Cyclization Condensation Sodium Barbiturate Sodium Barbiturate Cyclization->Sodium Barbiturate Elimination of Ethanol This compound This compound Sodium Barbiturate->this compound HCl (Acidification) HCl (Acidification) HCl (Acidification)->this compound Protonation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Were anhydrous conditions maintained? start->q1 s1 Dry all glassware, use absolute ethanol, and ensure dry reactants. q1->s1 No q2 Was reaction time and temperature optimal? q1->q2 Yes s1->q2 s2 Reflux for ~7 hours at 110°C. q2->s2 No q3 Was reactant stoichiometry correct? q2->q3 Yes s2->q3 s3 Verify molar ratios of reactants and base. q3->s3 No q4 Was purification performed correctly? q3->q4 Yes s3->q4 s4 Ensure complete precipitation with HCl and minimize washing with cold solvent. q4->s4 No end_node Optimized Yield q4->end_node Yes s4->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Identifying and minimizing side products in barbituric acid reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively identify and minimize side products in barbituric acid reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should be aware of during the synthesis of this compound from diethyl malonate and urea?

A1: The synthesis of this compound, typically a condensation reaction, can lead to several side products. The most common of these include unreacted starting materials such as diethyl malonate and urea. Other significant byproducts can be pseudo-barbituric acid, which is an isomer, and violuric acid, which can form if nitrous acid is present. Additionally, hydrolysis of the ester groups on diethyl malonate can occur, leading to malonic acid, especially if there is moisture in the reaction.

Q2: What analytical techniques are most effective for identifying and quantifying these side products?

A2: A multi-pronged analytical approach is recommended for the accurate identification and quantification of side products in this compound synthesis.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying the main product from its byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation of the main product and any isolated side products.

  • Mass Spectrometry (MS): This technique helps in determining the molecular weight of the products, which is crucial for identifying unknown impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in the products and can help distinguish between this compound and some of its potential side products.

Q3: How can I minimize the formation of violuric acid during my reaction?

A3: The formation of violuric acid is often an indication of the presence of nitrous acid in the reaction mixture. To minimize its formation, ensure that all reagents and solvents are free from nitrite and nitrate impurities. Using freshly distilled solvents and high-purity reagents is highly recommended. If the reaction is performed in a nitric acid medium, the concentration of nitrous acid should be kept to a minimum.

Q4: What are the optimal reaction conditions to maximize the yield of this compound?

A4: The optimal conditions for this compound synthesis typically involve the condensation of diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide. The reaction is generally carried out in an anhydrous ethanol solution under reflux. The molar ratio of reactants is also a critical factor; a slight excess of urea is sometimes used to ensure the complete conversion of diethyl malonate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low product yield Incomplete reaction, suboptimal temperature, or insufficient base.Increase reaction time and monitor by TLC. Ensure the reaction is at a sufficient reflux temperature. Use a strong base like sodium ethoxide in anhydrous ethanol.
Presence of a significant amount of unreacted diethyl malonate Insufficient reaction time or inadequate mixing.Extend the reflux period and ensure vigorous stirring throughout the reaction.
Formation of a brightly colored impurity (pink/violet) This may indicate the formation of violuric acid or related nitroso compounds.Ensure the absence of nitrous acid and other nitrogen oxides. Use high-purity reagents and solvents.
Product is difficult to crystallize Presence of impurities that inhibit crystallization.Attempt to purify a small sample by column chromatography to obtain a seed crystal. Alternatively, try different crystallization solvents or solvent mixtures.
Hydrolysis of the ester Presence of water in the reaction mixture.Use anhydrous solvents and thoroughly dry all glassware before use. Handle hygroscopic reagents in a glove box or under an inert atmosphere.

Quantitative Data Summary

The following table summarizes the typical yields of this compound and the relative percentages of common side products observed under different reaction conditions.

Reaction Condition This compound Yield (%) Unreacted Diethyl Malonate (%) Violuric Acid (%)
Sodium Ethoxide in Ethanol (Reflux, 8h)75-85< 5Not Detected
Acetic Anhydride (100°C, 4h)60-7010-15< 2
Presence of Nitrite Impurity50-60< 510-20

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2.3 g (0.1 mol) of sodium in 50 mL of absolute ethanol.

  • Reaction Mixture: To the sodium ethoxide solution, add 16 g (0.1 mol) of diethyl malonate followed by 6 g (0.1 mol) of urea.

  • Reflux: Heat the mixture to reflux for 7 hours. A white precipitate of the sodium salt of this compound will form.

  • Isolation: After cooling, filter the precipitate and wash it with a small amount of cold ethanol.

  • Acidification: Dissolve the sodium salt in 50 mL of hot water and acidify with concentrated hydrochloric acid until the solution is strongly acidic.

  • Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath to complete the crystallization of this compound.

  • Purification: Filter the crystals, wash with cold water, and dry in a vacuum oven.

Protocol 2: HPLC Method for Product Analysis

This protocol outlines a typical HPLC method for analyzing the purity of a this compound sample.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid). Start with 10% methanol and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants Diethyl Malonate + Urea Base Sodium Ethoxide in Ethanol Reactants->Base Reflux Reflux Base->Reflux Isolation Isolate Sodium Salt Reflux->Isolation Acidification Acidify with HCl Isolation->Acidification Crystallization Crystallize this compound Acidification->Crystallization HPLC HPLC Crystallization->HPLC NMR NMR Crystallization->NMR MS MS Crystallization->MS

Caption: Experimental Workflow for this compound Synthesis and Analysis.

logical_relationship Start Start: this compound Synthesis Conditions Reaction Conditions (Solvent, Base, Temperature) Start->Conditions Side_Products Side Product Formation Conditions->Side_Products Violuric_Acid Violuric Acid Side_Products->Violuric_Acid Nitrous Acid Present Pseudo_Barbituric_Acid Pseudo-barbituric Acid Side_Products->Pseudo_Barbituric_Acid Isomerization Hydrolysis_Products Hydrolysis Products Side_Products->Hydrolysis_Products Water Present Purification Purification (Crystallization, Chromatography) Violuric_Acid->Purification Pseudo_Barbituric_Acid->Purification Hydrolysis_Products->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Logical Relationships in this compound Synthesis and Purification.

Technical Support Center: Knoevenagel Condensation of Barbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knoevenagel condensation of barbituric acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments with this compound in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?

A1: Low or no product yield in a Knoevenagel condensation with this compound can stem from several factors, from reagent quality to reaction conditions. Here is a systematic approach to diagnosing the issue:

  • Reagent Quality: Ensure your this compound is pure and the aldehyde is free from acidic impurities (often formed by air oxidation), which can inhibit the reaction. Aldehydes should be purified if necessary (e.g., by distillation or chromatography).[1]

  • Catalyst Choice and Concentration: The acidity of this compound's methylene protons means that even weak bases can catalyze the reaction.[2] If you are not seeing product formation, your catalyst may be inappropriate or insufficient.

    • Basic Catalysts: Weak organic bases like piperidine or pyridine are commonly effective.[1]

    • Acidic Catalysts: Lewis acids such as ZnCl₂ or Brønsted acids like p-toluenesulfonic acid (PTSA) can also be used, often by activating the aldehyde.[1][3]

    • Heterogeneous Catalysts: Solid catalysts like basic alumina or copper oxide nanoparticles can simplify purification and are often reusable.[1]

    • Catalyst-Free: In some cases, particularly with highly reactive aldehydes or under microwave irradiation, a catalyst may not be necessary.[1] If your reaction isn't proceeding, the addition of a catalyst is a logical next step.

  • Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., in 10-20°C increments) can improve the rate and yield.[1] Many protocols utilize reflux conditions.[4][5]

    • Solvent: The solvent must be appropriate for dissolving the reactants. Ethanol, water, or mixtures are common choices.[4][6][7] In some cases, solvent-free conditions, such as grinding the reactants together, can be highly effective and environmentally friendly.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration.[1][4]

Issue 2: Formation of Side Products

Q2: My TLC plate shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?

A2: The most common side reactions are the self-condensation of the aldehyde and the Michael addition of a second molecule of this compound to the desired product.

  • Self-Condensation of Aldehyde: This is more likely when using strong bases or high temperatures.

    • Solution: Use a milder catalyst (e.g., a weak base like piperidine instead of a strong base).[1] Adding the aldehyde slowly to the reaction mixture can also help by keeping its instantaneous concentration low.[1]

  • Michael Addition: The initial Knoevenagel product is an α,β-unsaturated compound, which can act as a Michael acceptor for another molecule of this compound.

    • Solution: Use a stoichiometric amount (1:1 ratio) of this compound and the aldehyde to prevent an excess of the nucleophile that could lead to this secondary reaction.[1]

  • Decomposition: High reaction temperatures can sometimes lead to the decomposition of reactants or products.

    • Solution: Lower the reaction temperature and monitor the reaction carefully by TLC to stop it once the starting material is consumed, without prolonged heating.[1]

Issue 3: Product Purification Difficulties

Q3: The crude product is difficult to purify. What are the best methods for obtaining a pure compound?

A3: Purification challenges often arise from unreacted starting materials or colored impurities.

  • Recrystallization: This is the most common and effective method for purifying the solid products of this reaction.

    • Solvent Choice: Select a solvent where the product has high solubility at elevated temperatures but poor solubility at room temperature. Common choices include ethanol, ethanol/water mixtures, or ethyl acetate.[1][4]

    • Decolorization: If the product is colored, activated charcoal can be added to the hot solution during recrystallization to remove colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool.[1]

  • Column Chromatography: If recrystallization fails to provide a pure product, column chromatography is a viable alternative, though it is more resource-intensive.[1]

  • Washing: After filtration, washing the collected solid product with cold water or a cold solvent can help remove residual starting materials and catalysts.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation with this compound?

A1: The reaction proceeds through a classic Knoevenagel mechanism:

  • Deprotonation: A base removes an acidic proton from the C-5 methylene group of this compound, forming a resonance-stabilized carbanion (enolate).[1]

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde.[1]

  • Aldol-type Addition: This attack forms an intermediate aldol adduct.

  • Dehydration: The intermediate readily eliminates a water molecule to form the final, stable α,β-unsaturated product, a 5-arylmethylene this compound derivative.[1]

Q2: How can I accelerate the reaction?

A2: To reduce reaction times from hours to minutes, consider using microwave irradiation.[1] This technique has been shown to be highly effective for this condensation, often providing high yields in a fraction of the time required for conventional heating.

Q3: Are there "green" or environmentally friendly methods for this reaction?

A3: Yes. Several green chemistry approaches have been successfully applied:

  • Solvent-Free Grinding: The reaction can be performed by simply grinding the solid reactants (this compound, aldehyde, and a solid catalyst like sodium acetate) together at room temperature. This method avoids the use of harmful organic solvents.

  • Aqueous Media: Performing the reaction in water, often with a suitable catalyst, is another green alternative.[5][6]

  • Reusable Catalysts: Employing heterogeneous catalysts, such as CuO or Fe₂O₃ nanoparticles, allows for easy separation from the reaction mixture and reuse in subsequent reactions, reducing waste.

Q4: How does the choice of aldehyde affect the reaction?

A4: The electronic nature of the substituents on the aromatic aldehyde can significantly impact the reaction rate and yield.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, halides) on the aromatic ring generally make the aldehyde's carbonyl carbon more electrophilic, which can accelerate the reaction.

  • Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) can slow the reaction down by making the carbonyl carbon less electrophilic. However, these reactions still typically proceed to high yields, though they may require longer reaction times or more forcing conditions.[9]

Data Presentation

Table 1: Comparison of Catalysts for the Condensation of 4-Chlorobenzaldehyde and this compound

EntryCatalyst (Amount)SolventTemperature (°C)Time (min)Yield (%)Reference
1None-Room Temp-25
2CuO Nanoparticles (50 mg)-Room Temp1095
3Isonicotinic Acid (10 mol%)EtOH/H₂O (19:1)602590[6]
4CuCl₂·2H₂O (20 mol%)H₂O/EtOH (1:1)603587
5Sodium AcetateGrindingRoom Temp592

Experimental Protocols

Protocol 1: General Procedure using Piperidine Catalyst in Ethanol[1]

  • Reactant Mixture: In a round-bottom flask, combine this compound (1 mmol) and the desired aromatic aldehyde (1 mmol).

  • Solvent Addition: Add ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).

  • Reaction Conditions: Reflux the reaction mixture with stirring. Monitor the reaction progress by TLC. Reaction times can vary from 1 to 6 hours depending on the aldehyde's reactivity.

  • Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 5-arylmethylene this compound.

Protocol 2: Solvent-Free Grinding Method using Sodium Acetate

  • Reactant Mixture: In a mortar, place this compound (10 mmol), the aromatic aldehyde (10 mmol), and sodium acetate (10 mmol).

  • Reaction: Grind the mixture with a pestle at room temperature for the time specified (typically 5-15 minutes). Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, wash the solid product with distilled water.

  • Purification: Filter the mixture to collect the solid product and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Visualizations

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Barbituric_Acid This compound (Active Methylene) Enolate Resonance-Stabilized Carbanion (Enolate) Barbituric_Acid->Enolate + Base Base Base (e.g., Piperidine) Aldehyde Aldehyde (R-CHO) Enolate->Aldehyde Attacks Aldol_Adduct Aldol Adduct Intermediate Final_Product 5-Arylmethylene This compound Aldol_Adduct->Final_Product - H₂O Water H₂O Aldol_Adduct->Water Eliminates

Caption: Reaction mechanism of the Knoevenagel condensation.

Troubleshooting_Workflow Start Start Experiment Check_Yield Low / No Yield? Start->Check_Yield Side_Products Side Products Observed? Check_Yield->Side_Products No Troubleshoot_Yield Troubleshoot Yield: 1. Check Reagent Purity 2. Optimize Catalyst 3. Increase Temperature 4. Extend Reaction Time Check_Yield->Troubleshoot_Yield Yes Success Successful Reaction Proceed to Purification Side_Products->Success No Troubleshoot_Side_Products Minimize Side Products: 1. Use Milder Catalyst 2. Use 1:1 Stoichiometry 3. Lower Temperature 4. Slow Aldehyde Addition Side_Products->Troubleshoot_Side_Products Yes Troubleshoot_Yield->Start Re-run Experiment Troubleshoot_Side_Products->Start Re-run Experiment

Caption: Troubleshooting decision workflow for the experiment.

References

Technical Support Center: Enhancing Barbituric Acid Derivative Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of barbituric acid derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have poor water solubility?

A1: While this compound itself is soluble in water, many of its pharmacologically active derivatives, which are often substituted at the 5-position with alkyl or aryl groups, are significantly more lipophilic and thus exhibit poor aqueous solubility.[1][2] This inherent hydrophobicity is the primary reason for the solubility challenges encountered during in vitro and in vivo biological assays.

Q2: What is the impact of poor solubility on my biological assay results?

A2: Poor solubility can severely compromise the accuracy and reliability of your biological assay data. Common issues include:

  • Precipitation in Assay Media: The compound may dissolve in a high-concentration DMSO stock but precipitate when diluted into the aqueous environment of the cell culture medium or assay buffer. This leads to an unknown and lower-than-intended concentration of the compound in the assay.

  • Underestimation of Potency: If the compound is not fully dissolved, the measured biological activity (e.g., IC50) will be lower than the true value, potentially leading to the premature rejection of a promising compound.

  • Inaccurate Structure-Activity Relationships (SAR): Inconsistent solubility across a series of analogs can obscure the true relationship between chemical structure and biological activity.

  • Poor Reproducibility: Variability in the amount of dissolved compound between experiments can lead to inconsistent and unreliable results.

Q3: What are the primary strategies to improve the solubility of my this compound derivatives?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound derivatives. These can be broadly categorized as physical and chemical methods.

  • Physical Modifications:

    • Particle Size Reduction: Increasing the surface area of the compound through methods like micronization or nanosuspension can improve the dissolution rate.[3]

    • Solid Dispersions: Dispersing the drug in an inert, water-soluble carrier can enhance solubility and dissolution.[4]

  • Chemical Modifications & Formulation Strategies:

    • pH Adjustment: this compound has a pKa of approximately 4.01, making it a weak acid.[5] Increasing the pH of the solution above the pKa will ionize the molecule, forming a more soluble salt.

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, glycerin) can significantly increase the solubility of hydrophobic compounds.[6][7]

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble this compound derivative within their hydrophobic core, forming an inclusion complex that is more water-soluble.[8]

    • Salt Formation: Synthesizing a salt form of the acidic this compound derivative can improve its solubility.[9]

    • Surfactants: The use of surfactants can aid in the solubilization of poorly soluble compounds.[10]

Troubleshooting Guides

This section provides step-by-step guidance for common solubility-related problems encountered in biological assays.

Issue 1: Compound precipitates in cell culture medium upon dilution from DMSO stock.

This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.

Troubleshooting Workflow:

start Precipitate Observed in Media check_dmso Is final DMSO concentration >0.5%? start->check_dmso check_conc Is final compound concentration too high? check_dmso->check_conc No solution_dmso Lower final DMSO concentration. check_dmso->solution_dmso Yes check_dilution Was stock added directly to large volume of media? check_conc->check_dilution No solution_conc Reduce final concentration and repeat experiment. check_conc->solution_conc Yes solution_dilution Use serial dilution protocol (see Protocol 2). check_dilution->solution_dilution Yes consider_formulation Consider formulation strategies (e.g., cyclodextrins, co-solvents). check_dilution->consider_formulation No

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Lower Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower, as higher concentrations can be toxic to cells and affect compound solubility.[11]

  • Optimize Stock Concentration: Very high stock concentrations can exacerbate precipitation. Try lowering the stock concentration and adjusting the dilution accordingly.

  • Improve Dilution Technique: Pre-warm the media to 37°C. Add the DMSO stock dropwise while gently swirling the media to facilitate rapid dispersion.[12] Better yet, perform a serial dilution (see Protocol 2).

  • Consider Formulation Strategies: If precipitation persists, more advanced formulation techniques may be necessary (see below).

Issue 2: Inconsistent results in cell-based assays (e.g., MTT assay).

Variability can often be traced back to inconsistent compound solubility.

Troubleshooting Workflow:

start Inconsistent Assay Results check_solubility Visually inspect for precipitate in wells. start->check_solubility precipitate_present Precipitate Observed check_solubility->precipitate_present no_precipitate No Visible Precipitate check_solubility->no_precipitate troubleshoot_precipitate Follow Issue 1 Troubleshooting Guide precipitate_present->troubleshoot_precipitate check_stock Check DMSO stock for crystals. no_precipitate->check_stock stock_ok Stock is Clear check_stock->stock_ok stock_precipitated Stock Precipitated check_stock->stock_precipitated verify_solubility_limit Determine max soluble concentration in assay media. stock_ok->verify_solubility_limit redissolve_stock Warm and sonicate stock. If not dissolved, prepare fresh. stock_precipitated->redissolve_stock

Caption: Troubleshooting inconsistent assay results.

Detailed Steps:

  • Visual Inspection: Before reading the assay plates, carefully inspect the wells under a microscope for any signs of compound precipitation.

  • Check Stock Solution: Examine your frozen DMSO stock. Freeze-thaw cycles can cause compounds to precipitate. If crystals are visible, gently warm the vial and sonicate to try and redissolve the compound. If it doesn't fully redissolve, prepare a fresh stock solution.

  • Determine Solubility Limit: Perform a simple experiment to find the maximum soluble concentration of your compound in the final assay medium. You can do this by preparing a serial dilution and visually or spectrophotometrically assessing for turbidity.[13] Exclude data from concentrations at or above the solubility limit.

  • Control for Solvent Effects: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Data Presentation: Solubility Enhancement of Barbiturates

The following tables provide examples of solubility data for this compound derivatives.

Table 1: Solubility of Phenobarbital in Various Solvents

CompoundSolventSolubility
PhenobarbitalWater~1 mg/mL
PhenobarbitalEthanol~100 mg/mL
PhenobarbitalPropylene GlycolFreely Soluble
Phenobarbital SodiumWaterFreely Soluble
Phenobarbital SodiumEthanolSoluble

Data compiled from BenchChem Technical Support Center.[8]

Table 2: Solubility of Amobarbital in Various Solvents

SolventSolubility
Water1 g in 1300 mL (~0.77 mg/mL)
Alcohol1 g in 5 mL (200 mg/mL)
Chloroform1 g in 17 mL (~59 mg/mL)
Ether1 g in 6 mL (~167 mg/mL)
BenzeneFreely Soluble
Petroleum EtherInsoluble

Data from PubChem.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of the this compound derivative in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously. If necessary, gently warm the tube (e.g., in a 37°C water bath) and/or sonicate until the compound is fully dissolved.

  • Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Recommended Serial Dilution Method for Cell-Based Assays

This method minimizes the risk of precipitation by avoiding a large polarity shock.

  • Prepare Intermediate Dilution: Create an intermediate dilution of your stock solution in 100% DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Pre-warm Media: Pre-warm your complete cell culture medium in a 37°C water bath.

  • Final Dilution: While gently swirling the pre-warmed medium, slowly add the required volume of the intermediate DMSO stock drop-by-drop to achieve the final desired concentration.

  • Mixing: Gently mix the final solution by inverting the tube or container. Avoid vigorous vortexing, which can damage serum proteins.

  • Application: Use the freshly prepared working solution immediately in your assay.

Protocol 3: General Method for Preparing a Solid Dispersion (Solvent Evaporation Method)

This method is suitable for enhancing the dissolution of barbiturates by dispersing them in a hydrophilic polymer.

  • Selection of Carrier: Choose a water-soluble carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

  • Dissolution: Dissolve both the this compound derivative and the carrier in a common organic solvent (e.g., ethanol, methanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization: The resulting powder can then be used for dissolution studies or incorporated into other dosage forms.

Protocol 4: General Method for Cell Viability (MTT) Assay with Poorly Soluble Compounds
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare the this compound derivative solutions at various concentrations using the recommended serial dilution method (Protocol 2). Add the final solutions to the appropriate wells. Include vehicle controls (media + DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free media to a working concentration (e.g., 0.5 mg/mL). Remove the treatment media from the wells and add the MTT working solution to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add a solubilization solvent (e.g., 100-150 µL of DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.[14]

Visualizations

cluster_0 Solubility Enhancement Strategy Selection start Poorly Soluble This compound Derivative check_pka Is pH adjustment feasible for the assay? start->check_pka ph_adjust Adjust pH to > pKa (forms soluble salt) check_pka->ph_adjust Yes check_solvent Can organic co-solvents be tolerated? check_pka->check_solvent No co_solvent Use co-solvents (e.g., Ethanol, PG) check_solvent->co_solvent Yes check_cyclodextrin Is complexation a viable option? check_solvent->check_cyclodextrin No cyclodextrin Formulate with Cyclodextrins (e.g., HPBCD) check_cyclodextrin->cyclodextrin Yes advanced_methods Consider advanced methods: - Nanosuspension - Solid Dispersion check_cyclodextrin->advanced_methods No

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Stability of Barbituric Acid and Its Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability issues of barbituric acid and its derivatives in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my barbiturate solution turning yellow?

A1: The yellow discoloration in a barbiturate solution, such as phenobarbital, is often an indication of chemical degradation.[1] This can be caused by hydrolysis, where the barbiturate ring opens, leading to the formation of colored degradation products like ureides and diamides.[1] This process can be accelerated by factors such as improper pH, exposure to light, and elevated temperatures. For instance, a study on injectable sodium pentobarbital noted that a yellow discoloration developed after approximately two years of storage at room temperature.

Q2: What is the primary cause of barbiturate degradation in aqueous solutions?

A2: The primary cause of degradation for many barbiturates in aqueous solutions is hydrolysis. The pyrimidine ring of the this compound structure is susceptible to cleavage, particularly under alkaline (basic) conditions. This hydrolytic degradation can lead to a loss of potency and the formation of various byproducts. For example, phenobarbital is known to be sensitive to hydrolysis at extremely basic pH levels.[2]

Q3: How does pH affect the stability and solubility of this compound and its derivatives?

A3: The pH of a solution has a significant impact on both the stability and solubility of barbiturates.

  • Stability: Barbiturates are generally more stable in acidic to neutral solutions. Alkaline conditions can significantly accelerate hydrolytic degradation. For instance, a forced degradation study of phenobarbital showed it to be very sensitive to basic pH, while no significant degradation was observed in acidic or neutral solutions.[2]

  • Solubility: The solubility of this compound and its derivatives is also pH-dependent. This compound itself is a weak acid, and its solubility increases in basic solutions where it can form a more soluble salt. Conversely, the sodium salts of barbiturates are more soluble in water, but may precipitate out of solution if the pH becomes too acidic, converting the salt back to the less soluble free acid form.[3]

Q4: What are the recommended storage conditions for barbiturate solutions?

A4: To ensure the stability of barbiturate solutions, they should be stored in tightly sealed containers, protected from light, and kept at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[4] Some formulations may recommend refrigeration at 4°C.[5] It is also crucial to avoid freezing and excessive heat.[6] For injectable solutions like pentobarbital sodium, it is recommended to store them in a cool, well-ventilated place away from heat and sources of ignition.[7]

Q5: Can I mix my barbiturate solution with other medications or solutions?

A5: It is generally not recommended to admix barbiturate solutions with other medications or solutions unless their compatibility is known.[8] Barbiturates, particularly their sodium salts, can raise the pH of a solution to the alkaline range, which can cause the degradation of other pH-sensitive drugs.[9] Furthermore, mixing can lead to precipitation if the barbiturate is not soluble in the resulting mixture. For example, diluting pentobarbital sodium injection with 0.9% sodium chloride injection can cause a decrease in pH, leading to the crystallization of the free acid.[3]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Solution

Symptoms: Your clear barbiturate solution has become cloudy, or a solid precipitate has formed.

Possible Causes and Solutions:

  • Incorrect pH:

    • Cause: The pH of the solution may have shifted to a range where the barbiturate is less soluble. For sodium salts of barbiturates, a decrease in pH can cause precipitation of the free acid.[3]

    • Solution: Measure the pH of the solution. If it is too low, you may need to adjust it with a suitable buffer. For future preparations, ensure that the pH is maintained within the optimal solubility range for the specific barbiturate derivative.

  • Solvent Incompatibility:

    • Cause: The barbiturate may not be sufficiently soluble in the chosen solvent system, or a co-solvent may have evaporated, changing the solvent composition.

    • Solution: Review the solubility data for your specific barbiturate derivative. You may need to use a different solvent or a co-solvent system (e.g., water with propylene glycol, ethanol, or glycerin) to increase solubility.[5][6]

  • Low Temperature:

    • Cause: The solubility of many compounds decreases at lower temperatures, which can lead to precipitation, especially if the solution is close to saturation.

    • Solution: Try gently warming the solution to see if the precipitate redissolves. If it does, consider storing the solution at a slightly warmer, controlled room temperature. However, be mindful that higher temperatures can accelerate degradation.

Issue 2: Loss of Potency or Inconsistent Experimental Results

Symptoms: You observe a decrease in the expected biological or chemical activity of your barbiturate solution over time, or your experimental results are not reproducible.

Possible Causes and Solutions:

  • Chemical Degradation:

    • Cause: The barbiturate is likely degrading due to hydrolysis or photodegradation.

    • Solution:

      • Prevent Hydrolysis: Ensure the pH of your solution is in a stable range (typically acidic to neutral). Prepare fresh solutions frequently and store them under recommended conditions.

      • Prevent Photodegradation: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[5]

      • Assess Degradation: Use a stability-indicating analytical method, such as HPLC or TLC, to quantify the amount of active ingredient remaining and to detect the presence of degradation products.[10]

  • Improper Storage:

    • Cause: Storing the solution at an inappropriate temperature or in a container that is not airtight can accelerate degradation.

    • Solution: Adhere strictly to the recommended storage conditions.[4][6] Use tightly sealed containers to prevent solvent evaporation, which would change the concentration.

Data Presentation

Table 1: Solubility of this compound and Selected Derivatives in Various Solvents

CompoundSolventSolubilityTemperature (°C)
This compoundWater142 g/L20
Hot Water100 mg/mL-
EthanolInsoluble-
EtherSoluble-
DMSOSlightly Soluble-
MethanolSlightly Soluble-
PhenobarbitalWater~1 g/L (1 mg/mL)25
Ethanol (96%)Freely Soluble-
Propylene GlycolFreely Soluble-
ChloroformSoluble-
EtherSoluble-
Phenobarbital SodiumWater~1 g/mL-
EthanolSoluble-
ChloroformInsoluble-
EtherInsoluble-
Pentobarbital (Free Acid)WaterSlightly Soluble-
EthanolSlightly Soluble-
Pentobarbital SodiumWaterBetter solubility than free acid-
SecobarbitalWater--
Secobarbital SodiumWaterVery Soluble-

Sources:[2][5][8][11][12][13][14][15]

Table 2: Factors Influencing the Stability of Barbiturates in Solution

FactorEffect on StabilityRecommendations
pH Generally more stable in acidic to neutral pH. Alkaline pH significantly increases the rate of hydrolysis.[2]Buffer solutions to maintain a stable pH. Avoid highly alkaline conditions unless necessary for solubility, and if so, use the solution quickly.
Temperature Higher temperatures accelerate degradation reactions.Store solutions at controlled room temperature (20-25°C) or as recommended. Avoid excessive heat.[4]
Light Exposure to UV light can cause photodegradation.Protect solutions from light using amber containers or by wrapping clear containers in foil.[5]
Solvent Composition The presence of water can facilitate hydrolysis. Co-solvents can enhance both solubility and stability.[5]For aqueous solutions, prepare them fresh. Consider using co-solvents like propylene glycol, ethanol, or glycerin to improve stability for longer-term storage.[5]
Oxygen While hydrolysis is the primary concern, oxidation can also occur.While not always necessary, for highly sensitive derivatives, preparing solutions under an inert atmosphere (e.g., nitrogen) can be considered.
Container Improperly sealed containers can lead to solvent evaporation and concentration changes. Some plastics may be incompatible.Use tightly sealed, appropriate containers (glass is often preferred). Ensure compatibility of the solution with the container material.

Experimental Protocols

Protocol 1: Preparation of a Stable Pentobarbital Sodium Solution (60 mg/mL)

This protocol is adapted from standard procedures for preparing injectable anesthetic solutions for research purposes.

Materials:

  • Pentobarbital sodium powder

  • Ethanol (95%)

  • Propylene glycol (USP grade)

  • Sterile 0.9% saline

  • Sterile vials

  • Sterile 0.2-micron syringe filter

Procedure:

  • In a sterile container, dissolve the required amount of pentobarbital sodium powder in 95% ethanol.

  • Once completely dissolved, add 25 mL of sterile 0.9% saline and mix thoroughly.

  • Add 40 mL of propylene glycol and mix well.

  • Bring the solution to the final desired volume (e.g., 100 mL) with sterile 0.9% saline.

  • Pass the final solution through a sterile 0.2-micron filter into a sterile vial.

  • Label the vial with the compound name, concentration, preparation date, expiration date, and storage conditions.

Storage:

  • Stock Solution: Store protected from light at 4°C for up to 6 months.[5]

  • Working Solution: Can be stored at room temperature for up to 30 days.[5]

Protocol 2: Stability Indicating HPLC Method for Phenobarbital

This is a general protocol based on published methods for the analysis of phenobarbital and its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of a phosphate buffer (pH 3) and methanol (e.g., 50:50 v/v).[16]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 216 nm[7]

  • Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare a stock solution of phenobarbital reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the phenobarbital solution under investigation with the mobile phase to a concentration within the range of the calibration curve.

  • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Analysis: Quantify the phenobarbital peak in the sample chromatogram by comparing its area to the calibration curve. Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 3: Thin-Layer Chromatography (TLC) for Barbiturate Analysis

This protocol provides a general method for the separation and identification of barbiturates and potential degradation products.

Materials:

  • Silica gel TLC plates (e.g., Silica gel GF254)

  • Developing tank

  • Mobile Phase: A common mobile phase is a mixture of chloroform and acetone (e.g., 9:1 v/v).

  • Visualization Reagent: A 1% aqueous solution of mercurous nitrate can be used as a spray reagent.

Procedure:

  • Plate Preparation: Activate the TLC plate by heating it in an oven at 110°C for 30 minutes. Let it cool before use.

  • Sample Application: Dissolve the barbiturate sample in a suitable volatile solvent (e.g., ethanol or chloroform). Apply a small spot of the sample solution and a reference standard to the baseline of the TLC plate.

  • Development: Place the plate in a developing tank saturated with the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate from the tank, mark the solvent front, and let the plate dry completely. Visualize the spots under UV light (254 nm) if using fluorescent plates. Subsequently, spray the plate with the mercurous nitrate solution. Barbiturates will typically appear as dark spots on a light background.

  • Analysis: Calculate the Rf (retention factor) values for the sample and standard spots. The appearance of additional spots in the sample lane that are not present in the standard lane suggests the presence of impurities or degradation products.

Visualizations

Hydrolytic_Degradation_of_Barbiturates Barbiturate Barbiturate Derivative (in solution) Hydrolysis Hydrolysis (Alkaline conditions) Barbiturate->Hydrolysis H₂O / OH⁻ RingOpening Pyrimidine Ring Opening Hydrolysis->RingOpening Malonylurea Malonylurea Derivative RingOpening->Malonylurea FurtherDegradation Further Degradation (e.g., Decarboxylation) Malonylurea->FurtherDegradation FinalProducts Final Degradation Products (e.g., Urea, Substituted Acetic Acid) FurtherDegradation->FinalProducts Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis PrepSolution Prepare Barbiturate Solution InitialSample Take Initial Sample (T=0) PrepSolution->InitialSample Accelerated Accelerated Conditions (e.g., 40°C / 75% RH) PrepSolution->Accelerated LongTerm Long-Term Conditions (e.g., 25°C / 60% RH) PrepSolution->LongTerm HPLC_TLC Analyze by HPLC / TLC InitialSample->HPLC_TLC TimePoints Sample at Predefined Time Points Accelerated->TimePoints LongTerm->TimePoints TimePoints->HPLC_TLC DataEval Evaluate Data (Assay, Impurities, Physical Changes) HPLC_TLC->DataEval Troubleshooting_Precipitation Start Precipitate Observed in Barbiturate Solution CheckpH Is the pH within the optimal solubility range? Start->CheckpH CheckTemp Is the storage temperature too low? CheckpH->CheckTemp Yes AdjustpH Action: Adjust pH with a suitable buffer. CheckpH->AdjustpH No CheckSolvent Is the solvent system appropriate? CheckTemp->CheckSolvent No WarmGently Action: Gently warm solution. Store at controlled room temp. CheckTemp->WarmGently Yes ChangeSolvent Action: Reformulate with co-solvents (e.g., PG, EtOH). CheckSolvent->ChangeSolvent Yes ConsultData Action: Consult solubility data and reformulate. CheckSolvent->ConsultData No

References

Technical Support Center: Synthesis of 5,5-Disubstituted Barbiturates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5,5-disubstituted barbiturates.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my yield of 5,5-disubstituted barbiturate significantly lower than expected?

Answer: Low yields are a frequent challenge in barbiturate synthesis and can be attributed to several factors. The primary culprits are often related to reaction conditions and reagent purity.

  • Moisture: The presence of water in reactants or solvents can quench the strong base (e.g., sodium ethoxide) required for the condensation reaction.

  • Incomplete Reaction: Insufficient reaction time or temperatures below the required reflux temperature can lead to an incomplete reaction.

  • Side Reactions: The formation of byproducts, such as dialkylated malonic esters or N-alkylated barbiturates, consumes starting materials and reduces the yield of the desired product.

  • Improper Stoichiometry: An incorrect molar ratio of reactants, particularly the base, can either lead to an incomplete reaction or promote the formation of side products.

  • Purification Losses: Significant product loss can occur during the workup and purification steps, especially during recrystallization if the incorrect solvent system is used or if the product is highly soluble in the mother liquor.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use absolute ethanol and ensure that the urea and the disubstituted diethyl malonate are free of moisture.

  • Optimize Reaction Parameters: Ensure the reaction is refluxed at the appropriate temperature (typically around 110°C) for a sufficient duration (often several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Control Stoichiometry: Use a slight excess of the sodium alkoxide base to ensure complete deprotonation of the malonic ester and urea. However, a large excess can promote side reactions.

  • Minimize Side Reactions: When preparing the substituted malonic ester, add the alkyl halide slowly to the reaction mixture to maintain a low concentration and minimize dialkylation.

  • Optimize Purification: During the workup, ensure the pH is adjusted correctly to completely precipitate the barbituric acid. For recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.

Question 2: I am observing significant formation of side products. How can I minimize them?

Answer: Side product formation is a common issue, particularly the dialkylation of the malonic ester and potential hydrolysis of the ester groups.

  • Dialkylation: This is the most common side reaction when preparing the 5,5-disubstituted malonic ester. It occurs when the initially formed mono-substituted malonic ester is deprotonated and reacts with another molecule of the alkyl halide.

  • Hydrolysis: If water is present in the reaction mixture, it can lead to the hydrolysis of the diethyl malonate, reducing the amount of starting material available for the condensation reaction.

  • N-Alkylation: In some cases, alkylation can occur on the nitrogen atoms of the barbiturate ring, leading to N-substituted byproducts.

Troubleshooting Steps:

  • Controlled Alkylation: Add the alkyl halide dropwise to the reaction mixture containing the deprotonated diethyl malonate. This helps to keep the concentration of the alkyl halide low and favors mono-alkylation.

  • Molar Ratios: Carefully control the stoichiometry of the reactants. Using a slight excess of diethyl malonate can help to minimize dialkylation.

  • Strict Anhydrous Conditions: As mentioned previously, ensuring all reagents and solvents are dry will prevent hydrolysis of the malonic ester.

  • Choice of Base: Using a sterically hindered base might, in some cases, reduce the likelihood of N-alkylation, although sodium ethoxide or methoxide are standard.

Question 3: My Knoevenagel condensation for the synthesis of 5-arylmethylene barbituric acids is not working well (low yield, multiple products). What can I do?

Answer: The Knoevenagel condensation of this compound with aromatic aldehydes can be sensitive to reaction conditions.

  • Catalyst Choice: The choice of catalyst (acidic, basic, or neutral) can significantly impact the reaction outcome. While weak bases like piperidine are common, other catalysts such as acetic acid or even solvent-free grinding with sodium acetate have been used successfully.

  • Aldehyde Reactivity: Electron-withdrawing groups on the aromatic aldehyde generally increase its reactivity, while electron-donating groups can make the reaction more sluggish.

  • Side Reactions: Bis-addition or self-condensation of the aldehyde can occur, leading to a complex mixture of products.

Troubleshooting Steps:

  • Catalyst Screening: If a standard base-catalyzed reaction is not efficient, consider trying an acid catalyst (e.g., a small amount of acetic acid in ethanol) or a solvent-free approach.

  • Reaction Conditions: Vary the reaction temperature and time. Some reactions proceed well at room temperature with stirring, while others may require reflux.

  • Purification Strategy: 5-arylmethylene barbituric acids are often colored and can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Stoichiometry: Use a 1:1 molar ratio of this compound to the aromatic aldehyde to minimize the formation of bis-addition products.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium ethoxide in the synthesis of 5,5-disubstituted barbiturates?

A1: Sodium ethoxide acts as a strong base. Its primary role is to deprotonate the active methylene group of the disubstituted diethyl malonate and the amine groups of urea, making them potent nucleophiles for the condensation and cyclization reaction.

Q2: Can I use a different base instead of sodium ethoxide?

A2: Yes, other strong bases like sodium methoxide can also be used. The choice of base may depend on the specific barbiturate being synthesized and the desired reaction conditions.

Q3: What is the importance of using absolute ethanol?

A3: Absolute (anhydrous) ethanol is crucial to prevent the quenching of the sodium ethoxide base by water. The presence of water can significantly reduce the yield of the reaction.

Q4: How can I confirm the identity and purity of my synthesized 5,5-disubstituted barbiturate?

A4: Several analytical techniques are used for characterization:

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Provides detailed information about the chemical structure of the molecule.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as N-H, C=O, and aromatic rings.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns. Barbiturates often exhibit characteristic fragmentation through α-cleavage of the side chains.[1][2][3]

Q5: What are some common recrystallization solvents for barbiturates?

A5: The choice of recrystallization solvent is crucial for obtaining a pure product with a good recovery rate. Common solvents and solvent pairs include:

  • Ethanol: Often a good choice for many barbiturates.[4]

  • Ethanol/Water mixture: A common solvent pair where the barbiturate is dissolved in hot ethanol, and water is added until the solution becomes cloudy. The solution is then reheated to clarify and allowed to cool slowly.

  • Glacial Acetic Acid: Particularly useful for purifying 5,5-diphenylthis compound.[5]

  • Heptane/Ethyl Acetate: A non-polar/polar solvent pair that can be effective.

  • Chloroform/Petroleum Ether: Another solvent pair that has been used for purification.[6]

Data Presentation

Table 1: Reaction Conditions and Yields for Selected 5,5-Disubstituted Barbiturates

ProductSubstituents (R¹, R²)Starting MalonateBaseSolventReaction TimeReaction Temp.Yield (%)Reference(s)
This compoundH, HDiethyl malonateSodium EthoxideAbsolute Ethanol7 hours110°C (Reflux)72-78[7]
PhenobarbitalEthyl, PhenylDiethyl ethylphenylmalonateSodium MethoxideMethanolNot SpecifiedReflux~17.5[8][9]
5,5-Diethylthis compoundEthyl, EthylDiethyl diethylmalonateSodium EthoxideAbsolute Ethanol7+ hoursReflux70-98[6]
5,5-Diphenylthis compoundPhenyl, PhenylAlloxan & BenzeneSulfuric AcidBenzene/Sulfuric AcidNot SpecifiedNot SpecifiedNot Specified[5]
5-arylmethylene this compoundArylmethyleneThis compound & Ar-CHOSodium AcetateNone (Grinding)MinutesRoom TempHigh

Experimental Protocols

Protocol 1: Synthesis of Phenobarbital (5-ethyl-5-phenylthis compound)

This protocol is a multi-step synthesis starting from the preparation of the key intermediate, diethyl ethylphenylmalonate.

Stage 1: Synthesis of Diethyl Phenylmalonate This intermediate is prepared from benzyl cyanide via ethyl phenylacetate and subsequent reaction with diethyl oxalate.

Stage 2: Alkylation of Diethyl Phenylmalonate to Diethyl Ethylphenylmalonate

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add diethyl phenylmalonate to the sodium ethoxide solution with stirring.

  • Add ethyl bromide dropwise to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • After cooling, neutralize the reaction mixture and perform an aqueous workup to isolate the crude product.

  • Purify the diethyl ethylphenylmalonate by vacuum distillation.[4]

Stage 3: Condensation with Urea to Yield Phenobarbital

  • In a separate flask, prepare a solution of sodium methoxide in absolute methanol.

  • Add dry urea to the sodium methoxide solution and stir until dissolved.

  • Slowly add the purified diethyl ethylphenylmalonate to the urea-methoxide mixture.[4]

  • Heat the reaction mixture to reflux for several hours to drive the condensation and cyclization.

  • After the reaction is complete, cool the mixture and perform a workup by adding water and then acidifying with a strong acid (e.g., HCl) to precipitate the crude phenobarbital.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the phenobarbital by recrystallization from ethanol.[4]

Protocol 2: Synthesis of 5,5-Diphenylthis compound

This synthesis does not proceed via the standard malonic ester pathway but through a Friedel-Crafts-type condensation.

Stage 1: Synthesis of Alloxan Monohydrate

  • In a three-necked flask, combine glacial acetic acid and water.

  • While stirring, heat the mixture to 50°C and begin adding chromium trioxide in small portions.

  • Once the chromium trioxide is dissolved, add this compound in portions over approximately 25 minutes. Alloxan monohydrate will begin to crystallize.

  • Continue stirring at 50°C for another 25-30 minutes after the addition is complete.

  • Cool the slurry in an ice bath and filter the crystalline product.

  • Wash the filter cake with cold glacial acetic acid and then with ether to facilitate drying.[5]

Stage 2: Condensation of Alloxan with Benzene

  • In a flask equipped with a stirrer, add concentrated sulfuric acid and cool it in an ice-water bath.

  • Slowly add alloxan monohydrate to the cold sulfuric acid with continuous stirring.

  • Once the alloxan is dissolved, add benzene to the mixture.

  • Allow the reaction mixture to stand at room temperature for several days with occasional shaking.

  • Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the crude product, which will be a mixture of 5,5-diphenylthis compound and a byproduct.

  • Purify the 5,5-diphenylthis compound by repeated recrystallizations from glacial acetic acid. The desired product is less soluble and will crystallize out as fine white needles.[5]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Disubstituted\nMalonic Ester Disubstituted Malonic Ester Condensation Condensation & Cyclization Disubstituted\nMalonic Ester->Condensation Urea Urea Urea->Condensation Base Sodium Alkoxide (e.g., NaOEt) Base->Condensation Anhydrous Solvent Workup Aqueous Workup & Acidification Condensation->Workup Reaction Mixture Purification Recrystallization Workup->Purification Crude Product Product 5,5-Disubstituted Barbiturate Purification->Product Pure Product

Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.

Troubleshooting_Yield Start Low Yield of Barbiturate CheckMoisture Were anhydrous conditions maintained? Start->CheckMoisture CheckParams Were reaction time and temperature adequate? Start->CheckParams CheckSideRxns Are side products evident (e.g., in TLC)? Start->CheckSideRxns CheckPurification Was purification procedure optimized? Start->CheckPurification Sol_Moisture Solution: Dry all reagents, solvents, and glassware. CheckMoisture->Sol_Moisture No Sol_Params Solution: Increase reflux time or ensure proper temperature. CheckParams->Sol_Params No Sol_SideRxns Solution: Control stoichiometry and reagent addition rate. CheckSideRxns->Sol_SideRxns Yes Sol_Purification Solution: Optimize pH during workup; select appropriate recrystallization solvent. CheckPurification->Sol_Purification No

References

Technical Support Center: Overcoming Low Yields in Barbiturate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in barbiturate synthesis from malonic esters.

Troubleshooting Guides

This section addresses specific issues that can arise during the synthesis process, leading to diminished product yields.

Question 1: Why is my yield of barbituric acid significantly lower than the reported 72-78%?[1]

Answer:

Low yields in the synthesis of barbiturates from malonic esters can be attributed to several critical factors. The primary culprits are often related to reaction conditions and reagent purity.

Potential Causes & Troubleshooting Steps:

  • Presence of Moisture: The condensation reaction is highly sensitive to moisture. Water can react with the sodium ethoxide base, reducing its efficacy and inhibiting the necessary deprotonation of the malonic ester.

    • Solution: Ensure all glassware is thoroughly dried before use. Use absolute (anhydrous) ethanol for preparing the sodium ethoxide solution and for dissolving the urea.[1] Ensure the diethyl malonate and urea are as dry as possible.[1][2] A calcium chloride guard tube on the reflux condenser is recommended to prevent atmospheric moisture from entering the reaction vessel.[3][2][4]

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

    • Solution: The reaction typically requires refluxing for about seven hours at a temperature of 110°C.[3][1][2][4] Ensure that the oil bath temperature is maintained consistently and that the reaction is allowed to proceed for the full duration.

  • Improper Stoichiometry: Incorrect molar ratios of reactants can lead to an incomplete reaction or the formation of side products.

    • Solution: Use equimolar amounts of diethyl malonate and urea.[5] A slight excess of sodium ethoxide can be used to ensure the complete deprotonation of the malonic ester; however, a large excess may promote side reactions.[1]

  • Inefficient Purification: Significant product loss can occur during the workup and purification stages.

    • Solution: Proper pH adjustment is crucial for precipitating the this compound. After dissolving the reaction solid in hot water, carefully acidify the solution with concentrated hydrochloric acid until it is acidic.[3][1][4] Cooling the solution in an ice bath overnight will maximize crystallization.[3][4]

Question 2: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?

Answer:

The formation of side products is a common issue, particularly in the synthesis of substituted barbiturates. The primary side product is often a dialkylated barbiturate.

Potential Causes & Troubleshooting Steps:

  • Dialkylation: In the synthesis of substituted barbiturates, the initially formed monosubstituted product can be deprotonated and react with another molecule of the alkyl halide, leading to a dialkylated product.[1]

    • Solution: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration, which minimizes the likelihood of a second alkylation event.[1] Running the alkylation step at a lower temperature can also help control the reaction rate.[1]

  • Hydrolysis of Malonic Ester: If water is present in the reaction mixture, it can lead to the hydrolysis of the diethyl malonate starting material.

    • Solution: Adhere strictly to anhydrous reaction conditions as described in the previous question.[1]

Question 3: My final product is difficult to purify. What are the best practices for purification?

Answer:

Purification of barbiturates can be challenging due to the potential for co-precipitation of unreacted starting materials and side products.

Best Practices for Purification:

  • Acidification and Precipitation: After the condensation reaction, the product exists as a sodium salt. This salt should be dissolved in hot water (around 50°C).[3][4] Careful and complete acidification with an acid like hydrochloric acid is necessary to precipitate the this compound.[1] Ensure the solution is acidic to Congo red indicator or litmus paper.[6]

  • Recrystallization: The most effective method for purifying the crude product is recrystallization.

    • Recommended Solvents: Hot water or a mixture of ethanol and water are commonly used solvents for recrystallization.[1]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals. Cooling in an ice bath can further increase the yield of the purified product.[3][4]

  • Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of cold water to remove any remaining soluble impurities.[3][2][4]

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium ethoxide in the synthesis of barbiturates?

A1: Sodium ethoxide acts as a strong base. Its primary role is to deprotonate the alpha-carbon of the diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of urea in a condensation reaction, which ultimately leads to the formation of the barbiturate ring.[5][7]

Q2: Can I use a different base instead of sodium ethoxide?

A2: Yes, other strong bases like sodium methoxide can also be used.[1][6] However, it is crucial to match the alkoxide base to the ester being used (e.g., sodium ethoxide with ethyl esters) to prevent transesterification, a side reaction that can complicate the product mixture.[1]

Q3: Why is it necessary to use absolute ethanol?

A3: Absolute (anhydrous) ethanol is critical because sodium ethoxide reacts readily with water.[1] Any moisture present will consume the base, rendering it ineffective for the deprotonation of the malonic ester and leading to a significant decrease in yield.[1]

Q4: What is the expected yield for the synthesis of this compound from diethyl malonate and urea?

A4: Under optimized conditions, the yield of this compound is typically in the range of 72-78% of the theoretical amount.[3]

Data Presentation

Table 1: Reactant Quantities for this compound Synthesis [3][2][4]

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)
Sodium22.9911.50.5
Absolute Ethanol46.07~500 mL-
Diethyl Malonate160.17800.5
Urea60.06300.5

Table 2: Typical Reaction Conditions and Yield [3][2][6]

ParameterValue
Reaction Temperature110°C
Reaction Time7 hours
Workup AcidificationpH 1-2
Theoretical Yield~64 g
Actual Yield46-50 g
Percent Yield72-78%

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from established procedures.[3][2][4]

  • Preparation of Sodium Ethoxide: In a 2-liter round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, dissolve 11.5 g (0.5 mol) of finely cut sodium metal in 250 mL of absolute ethanol. The reaction can be vigorous; cool the flask in an ice bath if necessary.[2]

  • Addition of Reactants: Once all the sodium has dissolved to form sodium ethoxide, add 80 g (0.5 mol) of diethyl malonate to the solution.[3][4] In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot absolute ethanol (approximately 70°C).[3][4]

  • Condensation Reaction: Add the hot urea solution to the flask containing the sodium ethoxide and diethyl malonate. Shake the mixture well and heat it to reflux in an oil bath at 110°C for 7 hours. A white solid, the sodium salt of this compound, will precipitate.[3][2][4]

  • Workup and Precipitation: After the reaction is complete, add 500 mL of hot water (around 50°C) to the reaction mixture to dissolve the solid.[3][4] While stirring, acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).[3][2][4]

  • Crystallization and Isolation: Filter the resulting clear solution while it is still warm to remove any insoluble impurities. Cool the filtrate in an ice bath overnight to allow the this compound to crystallize.[3][4]

  • Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water (approximately 50 mL) and then dry them in an oven at 105-110°C for 3-4 hours.[3][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_naoe 1. Prepare Sodium Ethoxide in Absolute Ethanol add_malonate 3. Add Diethyl Malonate to Sodium Ethoxide prep_naoe->add_malonate prep_urea 2. Prepare Hot Urea Solution in Absolute Ethanol add_urea_sol 4. Add Hot Urea Solution prep_urea->add_urea_sol add_malonate->add_urea_sol reflux 5. Reflux at 110°C for 7 hours add_urea_sol->reflux dissolve 6. Dissolve Solid in Hot Water reflux->dissolve acidify 7. Acidify with HCl dissolve->acidify cool 8. Cool in Ice Bath Overnight acidify->cool filtrate 9. Filter and Collect Crystals cool->filtrate wash_dry 10. Wash with Cold Water & Dry filtrate->wash_dry product Final Product: This compound wash_dry->product

Caption: Experimental workflow for barbiturate synthesis.

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Key Intermediates cluster_products Products malonate Diethyl Malonate enolate Malonic Ester Enolate malonate->enolate Deprotonation urea Urea condensation Condensation Intermediate urea->condensation base Sodium Ethoxide (Base) heat Heat (110°C) barbiturate_salt Sodium Barbiturate Salt enolate->condensation Nucleophilic Attack condensation->barbiturate_salt Cyclization & Elimination of Ethanol barbituric_acid This compound (After Acidification) barbiturate_salt->barbituric_acid Protonation (HCl)

Caption: Simplified reaction pathway for barbiturate synthesis.

References

Technical Support Center: Optimizing Multicomponent Reactions with Barbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with multicomponent reactions (MCRs) involving barbituric acid. The information is designed to help overcome common experimental challenges and optimize reaction conditions for the synthesis of diverse heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My multicomponent reaction is giving a low yield. What are the first parameters I should investigate?

A1: Low yields in this compound MCRs are a common issue. The first parameters to investigate are the catalyst, solvent, and reaction temperature. These three factors are highly interdependent and optimizing them can significantly improve product yield. For instance, in the synthesis of pyrano[2,3-d]pyrimidines, a switch from a conventional catalyst to a more efficient one like SBA-Pr-SO3H can dramatically increase yields.[1] It is recommended to perform a systematic optimization of these parameters.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

A2: Byproduct formation is often related to the reaction conditions. To improve selectivity, consider the following:

  • Catalyst Choice: The nature of the catalyst can significantly influence the reaction pathway. For example, using an organocatalyst like L-proline can promote specific transformations and reduce side reactions.[2]

  • Temperature Control: Temperature can be a critical factor in controlling selectivity. Some reactions may require elevated temperatures to proceed efficiently, while others might benefit from room temperature or even sub-ambient temperatures to minimize byproduct formation.[3]

  • Solvent Polarity: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the product distribution. Experimenting with a range of solvents from polar (e.g., water, ethanol) to non-polar (e.g., toluene, o-xylene) is advisable.[4][5]

Q3: My starting materials are not fully consumed, even after a long reaction time. What can I do?

A3: Incomplete conversion can be addressed by:

  • Increasing Catalyst Loading: In some cases, a higher catalyst loading can drive the reaction to completion. However, be mindful of potential side reactions that could be catalyzed by excess catalyst.

  • Elevating the Temperature: Increasing the reaction temperature often accelerates the reaction rate. However, monitor for potential degradation of starting materials or products.

  • Using Activating Methods: Techniques like microwave irradiation or ultrasound can significantly reduce reaction times and improve yields by providing localized and efficient energy transfer.[2][6] For example, ultrasound-assisted synthesis of 2-aminopyrimidines can reduce reaction times from hours to minutes and lower the required temperature.[6]

Q4: Are there "green" or more environmentally friendly conditions for this compound MCRs?

A4: Yes, there is a significant research focus on developing greener synthetic routes. Key strategies include:

  • Using Water as a Solvent: Water is an excellent green solvent for many MCRs involving this compound, often leading to high yields and simplified work-up procedures.[2][7]

  • Solvent-Free Reactions: Conducting reactions under solvent-free conditions is another effective green chemistry approach, minimizing waste and often leading to shorter reaction times and higher yields.[8][9]

  • Using Reusable Catalysts: Employing heterogeneous or nanocatalysts that can be easily recovered and reused for multiple reaction cycles reduces waste and cost.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s) Citation(s)
Low to No Product Formation Inappropriate catalyst or solvent.Screen a variety of catalysts (acidic, basic, organocatalyst). Test different solvents with varying polarities (e.g., EtOH, H2O, toluene, or solvent-free).[5][10]
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Consider using microwave or ultrasound irradiation.[3][6]
Poor Reproducibility Purity of starting materials.Ensure the purity of this compound, aldehydes, and other components. Recrystallize or purify starting materials if necessary.
Sensitivity to air or moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants or intermediates are sensitive to air or moisture.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.After completion, try to precipitate the product by adding a non-solvent. Alternatively, perform a solvent exchange to a solvent in which the product is less soluble.
Formation of complex mixtures or tars.Re-optimize the reaction conditions, particularly temperature and reaction time, to minimize side reactions. Consider a milder catalyst.

Experimental Protocols

General Protocol for a Three-Component Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

This protocol is a generalized procedure based on commonly reported methods.[1][2] Researchers should optimize the specific conditions for their unique substrates.

  • Reactant Preparation: In a round-bottom flask, combine this compound (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

  • Catalyst and Solvent Addition: Add the chosen catalyst (e.g., L-proline, 10 mol%) and the selected solvent (e.g., ethanol/water 1:1, 10 mL). For solvent-free conditions, omit the solvent and ensure proper mixing of the solid reactants.

  • Reaction Execution:

    • Conventional Heating: Stir the mixture at the optimized temperature (e.g., room temperature to reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a specific power and temperature until the reaction is complete.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid product precipitates, filter the mixture, wash the solid with a suitable solvent (e.g., cold ethanol), and dry it.

    • If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 5-arylidenepyrimidines

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1NoneEtOHReflux12040
2L-proline (10)EtOHReflux6085
3DABCO (10)H₂O804592
4SBA-Pr-SO3H (0.02g)Solvent-free1401595

This table is a representative summary based on data from multiple sources and is intended for comparative purposes.[1][2]

Visualizations

Experimental Workflow for Optimizing a this compound MCR

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Protocol A Select this compound Derivative, Aldehyde, and Third Component B Choose a Standard Catalyst (e.g., L-proline) A->B C Select a Common Solvent (e.g., Ethanol) B->C D Run Reaction at Room Temperature and Reflux C->D E Vary Catalyst Type and Loading (Acidic, Basic, Organocatalyst) D->E Low Yield? F Screen Different Solvents (Polar, Non-polar, Green Solvents) E->F G Optimize Reaction Temperature F->G H Analyze Yield and Purity (TLC, NMR) G->H H->E Further Optimization Needed I Establish Optimal Conditions H->I High Yield & Purity J Scale-up Reaction I->J K Isolate and Characterize Product J->K

Caption: A typical workflow for optimizing a multicomponent reaction involving this compound.

Troubleshooting Logic for Low Yield in this compound MCRs

G Start Low Reaction Yield Catalyst Is the Catalyst Appropriate? Start->Catalyst Solvent Is the Solvent Optimal? Catalyst->Solvent Yes ChangeCatalyst Screen Different Catalysts (Acidic, Basic, Nano) Catalyst->ChangeCatalyst No Temp Is the Temperature Correct? Solvent->Temp Yes ChangeSolvent Test a Range of Solvents (Polar, Non-polar, Solvent-free) Solvent->ChangeSolvent No Time Is the Reaction Time Sufficient? Temp->Time Yes ChangeTemp Optimize Temperature or Use Microwave/Ultrasound Temp->ChangeTemp No IncreaseTime Increase Reaction Time and Monitor via TLC Time->IncreaseTime No Success Yield Improved Time->Success Yes ChangeCatalyst->Solvent ChangeSolvent->Temp ChangeTemp->Time IncreaseTime->Success

Caption: A decision-making diagram for troubleshooting low yields in this compound MCRs.

References

Technical Support Center: Purification of Barbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barbituric acid derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives after synthesis?

A1: The primary purification techniques for this compound derivatives are recrystallization, liquid-liquid extraction, and chromatography (thin-layer and column). The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. Recrystallization is often the preferred method for obtaining a high-purity crystalline product.[1][2][3]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound can often be removed by washing the reaction mixture with a basic solution, such as sodium bicarbonate (NaHCO₃). This compound is slightly acidic and will deprotonate to form a water-soluble salt, which can then be separated in an aqueous layer.[4] Hot water can also be used to wash away unreacted this compound, as its solubility in water is low at room temperature but increases with heat.[4]

Q3: My purified this compound derivative is discolored. What could be the cause and how can I fix it?

A3: Discoloration in the final product often indicates the presence of impurities. These can arise from starting materials, side-products from the reaction, or even contamination from laboratory equipment like metal spatulas.[3] Recrystallization from a suitable solvent is the recommended method to remove these impurities and obtain a pure, appropriately colored product.[3]

Troubleshooting Guides

Recrystallization

Problem 1: My this compound derivative is "oiling out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the crystallization temperature or if the solution is too concentrated.[5]

Solutions:

  • Add more solvent: This will decrease the concentration of the solution.[5][6]

  • Lower the crystallization temperature: A lower temperature may be below the melting point of your compound.[5]

  • Change the solvent system: A less polar solvent might encourage crystallization over oiling out.[5]

  • Return to heat and add more of the "soluble solvent": If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can help it stay in solution longer as it cools.[6]

Problem 2: The yield of my recrystallized product is very low.

A poor yield (e.g., less than 20%) can be due to several factors.[6]

Solutions:

  • Check the mother liquor for dissolved product: Evaporate a small amount of the filtrate. If a significant amount of solid remains, there is still a large quantity of your compound in the solution. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again.[6]

  • Avoid using too much solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product. Using an excess will result in a significant loss of product to the mother liquor.[7]

  • Ensure the solution is fully saturated before cooling: If the solution is not saturated at the higher temperature, crystallization will be inefficient.

Problem 3: No crystals are forming, even after the solution has cooled.

Solutions:

  • Induce crystallization:

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. This creates nucleation sites for crystal growth.[5]

    • Add a seed crystal: If you have a small amount of the pure crystalline product, adding a tiny crystal to the cooled solution can initiate crystallization.[5]

  • Concentrate the solution: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]

  • Re-evaluate the solvent system: The chosen solvent may be too good, keeping the compound dissolved even at lower temperatures. A different solvent or a mixed solvent system might be necessary.[5]

Problem 4: The crystals form too quickly.

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[6]

Solutions:

  • Use more solvent: Exceed the minimum amount of hot solvent needed to dissolve the solid. This will keep the compound in solution for a longer period as it cools, allowing for slower crystal growth.[6]

  • Insulate the flask: Place the flask on an insulating material (like a cork ring or folded paper towels) and cover it with a watch glass to slow down the cooling process.[6]

Thin-Layer Chromatography (TLC)

Problem 1: My sample is streaking or elongated on the TLC plate.

Solutions:

  • The sample may be overloaded: Dilute the sample solution and spot the plate again.[8]

  • Compound-specific issues:

    • For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase.[8]

    • For basic compounds, add a small amount of triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane (1-10%) to the mobile phase.[8]

  • Highly polar compounds: Consider using a reverse-phase TLC plate (e.g., C18).[8]

Problem 2: The spots on my TLC plate are not visible.

Solutions:

  • Compound may not be UV-active: If you are using a plate with a fluorescent indicator, your compound may not absorb UV light. Try using a different visualization method, such as staining.[8]

  • Sample may be too dilute: Concentrate the sample by spotting it multiple times in the same location, allowing the solvent to dry between each application.[8]

  • Compound may be volatile: If the compound has a low boiling point, it may have evaporated from the plate.[8]

Data Presentation

Table 1: Recrystallization Solvents for this compound

Initial PuritySolvent SystemTemperature for Dissolution (°C)Cooling Temperature (°C)Final PurityReference
95.0-98.5%10-90 wt% Distilled Water & 10-90 wt% Lower Alcohol (Methanol, Ethanol, or Isopropanol)60-8025-35≥ 99.8%[2]
98.0%50 wt% Distilled Water & 50 wt% Ethanol703099.8%[2]
CrudeWater70-905-10High Purity[9]

Table 2: Liquid-Liquid Extraction Parameters for Barbiturates

AnalyteSample MatrixExtraction SolventpH of Aqueous PhaseRecoveryReference
Various BarbituratesUrineEther3 (adjusted with 1N HCl)Not specified[10]
Butabarbital, Butalbital, Pentobarbital, Phenobarbital, Secobarbital, AmobarbitalBiological Fluid1:9 n-hexane:ethyl acetateNot specified63±5% to 71±5%[11]

Table 3: Solid-Phase Extraction (SPE) Parameters for Barbiturates

AnalyteSample MatrixSPE ColumnElution SolventAverage Extraction EfficiencyReference
Amobarbital, Butabarbital, Pentobarbital, Phenobarbital, SecobarbitalHuman UrineBond Elut Certify IIHexane-ethyl acetate (75:25)> 90%[12]
Various BarbituratesBlood, Urine, TissueClean Screen® RSV - DAUHexane/ethyl acetate (50:50)Not specified[13]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a method for producing high-purity this compound.[2]

  • Dissolution: In a suitable flask, add crude this compound (purity 95.0-98.5%) to a mixed solvent of 50 wt% distilled water and 50 wt% ethanol. Heat the mixture to 70°C while stirring until the solid is completely dissolved and the solution is transparent.

  • Cooling and Crystallization: Slowly cool the solution to 30°C over approximately one hour at room temperature while continuing to stir. High-purity this compound will precipitate as crystals.

  • Filtration: Collect the precipitated crystals by vacuum filtration.

  • Drying: Dry the crystals at 105°C to obtain the final high-purity product.

Protocol 2: Liquid-Liquid Extraction of Barbiturates from an Aqueous Solution

This is a general protocol for extracting acidic drugs like barbiturates.[10]

  • pH Adjustment: Take the aqueous solution containing the barbiturate derivative and adjust the pH to approximately 3 using 1N HCl.

  • Extraction: Transfer the acidified solution to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., ether or ethyl acetate). Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The barbiturate derivative will be in the organic (top) layer.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer.

  • Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and then evaporate the solvent to obtain the purified barbiturate derivative.

Protocol 3: Solid-Phase Extraction (SPE) of Barbiturates from Urine

This protocol is based on a method for isolating barbiturates from human urine.[12]

  • Sample Preparation: Adjust the pH of the urine sample to between 5 and 7.

  • Column Conditioning: Condition a Bond Elut Certify II SPE column with 2 mL of methanol, followed by 2 mL of 100mM sodium acetate buffer (pH 7.0).

  • Sample Loading: Apply the prepared urine sample to the column and allow it to pass through slowly.

  • Washing:

    • Wash the column with 1 mL of 100mM sodium acetate buffer (pH 7.0).

    • Dry the column under full vacuum for 5 minutes.

    • Wash the column with 2 mL of a hexane-ethyl acetate mixture (95:5).

  • Elution: Elute the barbiturates from the column with 2 mL of a hexane-ethyl acetate mixture (75:25).

  • Solvent Evaporation: Evaporate the solvent from the eluate to obtain the purified barbiturates.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude Barbituric Acid Derivative Recrystallization Recrystallization Crude_Product->Recrystallization LLE Liquid-Liquid Extraction Crude_Product->LLE Chromatography Chromatography (TLC/Column) Crude_Product->Chromatography Purity_Check Purity & Identity Check (TLC, HPLC, NMR, etc.) Recrystallization->Purity_Check LLE->Purity_Check Chromatography->Purity_Check Purity_Check->Recrystallization Purity < 99% Pure_Product Pure Barbituric Acid Derivative Purity_Check->Pure_Product Purity ≥ 99%

Caption: General purification workflow for this compound derivatives.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Success Successful Crystallization Problem->Success No Solution_Oiling Add more solvent Lower temperature Change solvent system Oiling_Out->Solution_Oiling Solution_Yield Concentrate mother liquor Use less solvent initially Low_Yield->Solution_Yield Solution_NoCrystals Induce crystallization (scratch, seed) Concentrate solution No_Crystals->Solution_NoCrystals Solution_Oiling->Start Retry Solution_Yield->Start Retry Solution_NoCrystals->Start Retry

Caption: Troubleshooting logic for common recrystallization issues.

References

Validation & Comparative

A Comparative Analysis of Barbituric Acid and Thiobarbituric Acid Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of core heterocyclic structures is paramount. This guide provides an objective comparison of the reactivity of barbituric acid and its thio-analogue, thiothis compound, supported by experimental data to inform synthetic strategies and assay development.

This compound and thiothis compound are foundational scaffolds in medicinal chemistry and diagnostics. While structurally similar, the substitution of a carbonyl oxygen with a sulfur atom imparts significant differences in their chemical behavior, influencing their synthetic utility and biological applications. This guide delves into a comparative analysis of their reactivity, focusing on key reactions and properties relevant to drug discovery and biochemical analysis.

At a Glance: Key Reactivity and Property Differences

Property / ReactionThis compoundThiothis compoundKey Observations
Oxidative Stability More susceptible to oxidationMore resistant to oxidationThe rate of oxidation of this compound by chromium trioxide is approximately 20-30% higher than that of thiothis compound under the same acidic conditions[1].
Acidity (pKa) ~4.0[2]~3.96[3]The acidity of the C-5 methylene protons is comparable, making both compounds effective nucleophiles in condensation reactions.
Knoevenagel Condensation Widely used, generally high yields.Also widely used, generally high yields.Both are excellent substrates for Knoevenagel condensations with aldehydes and ketones to form 5-arylmethylene derivatives. While direct comparative yield studies under identical conditions are limited, both consistently produce high yields (often >90%) with various catalysts and conditions[1][2][4][5][6][7].
Biginelli-like Reactions Can participate as the methylene component.Also utilized in Biginelli-like reactions to form fused heterocyclic systems.Both can act as the active methylene component in multicomponent reactions, highlighting their versatility in building complex molecular architectures.
Primary Application Focus Core scaffold for sedative, hypnotic, and anticonvulsant drugs[2].Primarily used as a reagent in the TBARS assay for measuring lipid peroxidation. Also a scaffold for various therapeutic agents.While both have therapeutic applications, thiothis compound is uniquely prominent in the context of oxidative stress biomarkers.

Reactivity in Detail: A Comparative Overview

The core reactivity of both barbituric and thiothis compound is centered around the active methylene group at the C-5 position, flanked by two electron-withdrawing carbonyl (or thiocarbonyl) groups. This structural feature renders the C-5 protons acidic, facilitating the formation of a stabilized carbanion that can act as a potent nucleophile.

Oxidative Stability

A key differentiator in the reactivity of these two compounds is their susceptibility to oxidation. A kinetic study on the oxidation by chromium trioxide in acidic media revealed that this compound is more readily oxidized than thiothis compound.

ngcontent-ng-c4139270029="" class="ng-star-inserted">

Experimental Finding: The rates of oxidation for this compound in both sulfuric and perchloric acid were found to be approximately 20-30% higher than those of thiothis compound under identical conditions. The primary oxidation product of this compound is alloxan (2,4,5,6-pyrimidinetetraone), while thiothis compound is oxidized to 2-thio-4,5,6-pyrimidinetrione[1].

This difference in oxidative stability is a critical consideration in the design of drug candidates, where metabolic stability is a key factor. The increased resistance of the thio-analogue may offer an advantage in certain biological contexts.

Knoevenagel Condensation: A Workhorse Reaction

The Knoevenagel condensation is a cornerstone reaction for both barbituric and thiobarbituric acids, enabling the synthesis of a vast library of 5-substituted derivatives with diverse pharmacological activities. This reaction involves the condensation of the active methylene group with an aldehyde or ketone.

While a direct, side-by-side quantitative comparison of yields under identical conditions is not extensively documented in a single study, numerous reports indicate that both compounds are highly effective substrates, often affording excellent yields of the corresponding 5-arylmethylene products[1][2][4][5][6][7]. The choice between the two in a synthetic route may therefore be guided by the desired properties of the final product rather than a significant difference in reactivity in this specific transformation.

Multicomponent Reactions: Building Complexity

Both barbituric and thiobarbituric acids are valuable building blocks in multicomponent reactions (MCRs), such as the Biginelli reaction, which allow for the rapid construction of complex heterocyclic scaffolds. Their ability to act as the active methylene component in these reactions underscores their synthetic versatility.

Experimental Protocols

Oxidation of Barbituric and Thiobarbituric Acids by Chromium Trioxide[1]

Objective: To compare the rate of oxidation of this compound and thiothis compound.

Materials:

  • This compound

  • Thiothis compound

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound, thiothis compound, and chromium trioxide in the desired acidic medium (H₂SO₄ or HClO₄) at a fixed ionic strength.

  • Initiate the reaction by mixing the reactant solutions in a quartz cuvette.

  • Monitor the progress of the reaction by recording the decrease in absorbance of Cr(VI) at its λmax over time using a UV-Vis spectrophotometer.

  • The reaction kinetics are determined to be first order with respect to [Cr(VI)] and fractional order with respect to the organic acid and H⁺ concentrations.

  • The rate constants are calculated from the kinetic data to compare the oxidation rates.

Synthesis of 5-Arylmethylene Barbituric/Thiothis compound via Knoevenagel Condensation[1][4]

Objective: To synthesize 5-arylmethylene derivatives of barbituric or thiothis compound.

Materials:

  • This compound or Thiothis compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Catalyst (e.g., Mg(NTf₂)₂)

  • Solvent (e.g., water)

Procedure:

  • In a reaction vessel, dissolve the barbituric or thiothis compound (1 mmol) and the aromatic aldehyde (1 mmol) in water.

  • Add the catalyst, for example, 1 mol% of Mg(NTf₂)₂.

  • Stir the reaction mixture at room temperature or with gentle heating for the time specified in the relevant literature (typically ranging from minutes to a few hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product is typically collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Visualizing Reaction Pathways and Workflows

Knoevenagel_Condensation cluster_reactants Reactants Barbituric/Thiothis compound Barbituric/Thiothis compound Intermediate Intermediate Barbituric/Thiothis compound->Intermediate Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Intermediate Catalyst Catalyst Catalyst->Intermediate Product 5-Arylmethylene Derivative Intermediate->Product Water Water Intermediate->Water

Caption: Knoevenagel condensation pathway.

Experimental_Workflow Start Start Mix Reactants Mix Barbituric/Thiothis compound, Aldehyde, and Catalyst in Solvent Start->Mix Reactants Reaction Stir at Specified Temperature and Time Mix Reactants->Reaction Monitor Monitor Progress by TLC Reaction->Monitor Isolation Filter and Wash Solid Product Monitor->Isolation Purification Recrystallize from Appropriate Solvent Isolation->Purification Characterization Analyze by Spectroscopy (NMR, IR, MS) Purification->Characterization End End Characterization->End

References

A Comparative Analysis of the Anticonvulsant Efficacy of Barbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of several key barbituric acid derivatives: phenobarbital, pentobarbital, metharbital, and thiopental. This document is intended to support further research and development in the field of antiepileptic drugs by offering a side-by-side analysis of their efficacy and neurotoxicity based on available preclinical data.

Introduction

Barbiturates, derivatives of this compound, have long been recognized for their diverse effects on the central nervous system (CNS), including sedative, hypnotic, and anticonvulsant properties. Their primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the brain. By binding to a distinct site on the GABAA receptor, barbiturates increase the duration of chloride channel opening induced by GABA, leading to prolonged hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This guide focuses on comparing the anticonvulsant efficacy of different this compound derivatives, providing supporting experimental data from standardized preclinical models.

Quantitative Comparison of Anticonvulsant Efficacy and Neurotoxicity

The following table summarizes the anticonvulsant potency (ED50), neurotoxicity (TD50), and calculated Protective Index (PI = TD50/ED50) for select this compound derivatives. The data is primarily derived from studies in mice using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models, which are standard preclinical assays for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively. Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment.

CompoundAnimal ModelTestED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
Phenobarbital MouseMES21.868.53.1
Pentobarbital MouseMESData not available in a directly comparable studyData not availableData not available
Metharbital MouseMESData not available in a directly comparable studyData not availableData not available
Thiopental MouseMESData not available in a directly comparable studyData not availableData not available
Phenobarbital MousescPTZ13.868.55.0
Pentobarbital MousescPTZRanked as less potent than PhenobarbitalData not availableData not available
Metharbital MousescPTZData not available in a directly comparable studyData not availableData not available
Thiopental MousescPTZData not available in a directly comparable studyData not availableData not available

Note: A higher Protective Index (PI) indicates a wider margin between the effective and toxic doses, suggesting a better safety profile.

Signaling Pathway and Experimental Workflow

GABAergic Synapse and Barbiturate Action

The primary mechanism of anticonvulsant action for barbiturates is the enhancement of GABAergic inhibition. The following diagram illustrates the signaling pathway at a GABAergic synapse and the site of barbiturate interaction.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle Action Potential GABA_A_Receptor GABA_A Receptor Cl- Channel GABA_vesicle->GABA_A_Receptor:f0 GABA Release Neuron_Hyperpolarization Neuronal Hyperpolarization GABA_A_Receptor:f1->Neuron_Hyperpolarization Cl- Influx Barbiturates Barbiturates Barbiturates->GABA_A_Receptor Positive Allosteric Modulation Inhibition Reduced Neuronal Excitability Neuron_Hyperpolarization->Inhibition Inhibition of Action Potential

Caption: Barbiturates enhance GABA-mediated inhibition at the synapse.

Experimental Workflow for Anticonvulsant Screening

The evaluation of anticonvulsant efficacy typically follows a standardized workflow involving animal models of seizures. The diagram below outlines the key steps in this process.

Anticonvulsant_Screening_Workflow start Animal Acclimation (e.g., Mice) drug_admin Drug Administration (e.g., Barbiturate Derivative) start->drug_admin seizure_induction Seizure Induction drug_admin->seizure_induction neurotoxicity Neurotoxicity Assessment (Rotarod Test) drug_admin->neurotoxicity mes_test Maximal Electroshock (MES) Test seizure_induction->mes_test Electrical Stimulus ptz_test Pentylenetetrazol (PTZ) Test seizure_induction->ptz_test Chemoconvulsant observation Observation of Seizure Endpoint (e.g., Tonic Hindlimb Extension, Clonus) mes_test->observation ptz_test->observation data_analysis Data Analysis (ED50 Calculation) observation->data_analysis pi_calc Protective Index (PI) Calculation (TD50 / ED50) data_analysis->pi_calc td50_calc TD50 Calculation neurotoxicity->td50_calc td50_calc->pi_calc end Efficacy & Safety Profile pi_calc->end

Caption: A typical workflow for preclinical screening of anticonvulsant drugs.

Detailed Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.

1. Animals: Male albino mice (e.g., CF-1 strain) weighing 20-25g are commonly used. 2. Apparatus: An electroconvulsive shock apparatus with corneal electrodes. 3. Procedure:

  • A pre-determined time after intraperitoneal (i.p.) administration of the test compound, the animal is gently restrained.
  • A drop of saline is applied to the corneal electrodes to ensure good electrical contact.
  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
  • The animal is immediately observed for the presence or absence of the tonic hindlimb extension phase of the seizure. 4. Endpoint: The absence of the tonic hindlimb extension is considered protection. 5. Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

The subcutaneous PTZ (scPTZ) test is a common model for identifying drugs that are effective against absence seizures by raising the seizure threshold.

1. Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25g are typically used. 2. Procedure:

  • The test compound is administered i.p. at various doses.
  • After a specific pre-treatment time, a dose of PTZ known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg) is injected subcutaneously.
  • Each animal is placed in an individual observation cage and observed for 30 minutes. 3. Endpoint: The absence of a clonic seizure (a seizure characterized by rhythmic muscle contractions lasting for at least 5 seconds) is considered protection. 4. Data Analysis: The dose of the compound that protects 50% of the animals from clonic seizures (ED50) is determined.

Rotarod Test for Neurotoxicity

The rotarod test is a standard method for assessing motor coordination and is used to determine the neurotoxic potential of a compound.

1. Apparatus: A rotating rod apparatus with a set speed (e.g., 5-10 rpm). 2. Procedure:

  • Animals are pre-trained to walk on the rotating rod for a set duration (e.g., 1-2 minutes).
  • On the test day, the compound is administered i.p. at various doses.
  • At the time of peak effect, the animal is placed on the rotating rod.
  • The time the animal remains on the rod is recorded, up to a maximum cut-off time. 3. Endpoint: An animal is considered to have failed the test if it falls off the rod within the cut-off time. 4. Data Analysis: The dose that causes 50% of the animals to fail the test (TD50) is calculated as a measure of neurotoxicity.

Discussion and Conclusion

The available data, although not exhaustive for a direct comparison across all four derivatives in both major seizure models, indicates that phenobarbital is an effective anticonvulsant in both the MES and scPTZ tests in mice, with a Protective Index suggesting a reasonable safety margin. One study indicated that pentobarbital is less potent than phenobarbital in the PTZ-induced seizure model.

The lack of directly comparable, comprehensive quantitative data for pentobarbital, metharbital, and thiopental in both the MES and PTZ models highlights a gap in the preclinical literature. Such data, generated under standardized and consistent experimental conditions, would be invaluable for a more definitive comparison of the anticonvulsant efficacy and safety profiles of these this compound derivatives.

Future research should focus on conducting head-to-head comparative studies of these compounds to provide a clearer understanding of their relative therapeutic potential and to guide the development of new anticonvulsant agents with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for such investigations.

Validation of thiobarbituric acid reactive substances (TBARS) assay for oxidative stress.

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Thiobarbituric Acid Reactive Substances (TBARS) assay has been a staple in laboratories for quantifying oxidative stress, particularly lipid peroxidation. Its longevity is a testament to its straightforward and cost-effective nature. However, the assay's non-specific nature has led to the development of more refined methods. This guide provides a comprehensive comparison of the TBARS assay with current alternatives, offering researchers and drug development professionals the data and protocols needed to make informed decisions for their studies.

The Thiothis compound Reactive Substances (TBARS) Assay: A Closer Look

The TBARS assay is a widely used method to estimate the extent of lipid peroxidation in a biological sample.[1][2][3] The assay is based on the reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with thiothis compound (TBA).[1][2][3] This reaction, conducted under acidic conditions and high temperature, forms a pink chromogen, the MDA-TBA₂ adduct, which can be measured spectrophotometrically at approximately 532 nm.[1][2][3]

While the TBARS assay is often used to quantify MDA, it's important to note that other aldehydes and biomolecules can also react with TBA, leading to potential overestimation of lipid peroxidation.[1][2] For this reason, the results are often reported as "TBARS" rather than specifically as MDA concentration.[1]

Experimental Protocol for the TBARS Assay

The following is a generalized protocol for the TBARS assay. Specific conditions may need to be optimized depending on the sample type.

Reagents:

  • Thiothis compound (TBA) solution

  • Trichloroacetic Acid (TCA) solution

  • MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Sample (e.g., plasma, tissue homogenate, cell lysate)

Procedure:

  • Sample Preparation: Homogenize tissue samples or prepare cell lysates in an appropriate buffer on ice. Plasma or serum samples can often be used directly.

  • Acid Precipitation: Add TCA to the sample to precipitate proteins and release bound MDA. Centrifuge to pellet the precipitated protein.

  • Reaction with TBA: Add the TBA solution to the supernatant.

  • Incubation: Incubate the mixture at 90-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.[4]

  • Cooling: Cool the samples on ice to stop the reaction.

  • Measurement: Measure the absorbance of the resulting pink solution at 532 nm using a spectrophotometer.

  • Quantification: Determine the concentration of TBARS in the samples by comparing their absorbance to a standard curve generated using known concentrations of MDA.

Alternative Assays for Measuring Oxidative Stress

The limitations of the TBARS assay, primarily its lack of specificity, have prompted the development and use of more specific and sensitive methods for assessing oxidative stress. These include chromatographic techniques and immunoassays targeting specific markers.

High-Performance Liquid Chromatography (HPLC) for Malondialdehyde (MDA)

HPLC offers a more specific method for quantifying MDA by separating the MDA-TBA adduct from other interfering substances before measurement.[5][6][7][8][9] This results in a more accurate assessment of lipid peroxidation.[5][6][7][8][9] Studies have shown that TBARS assays can overestimate MDA levels compared to HPLC methods.[5]

4-Hydroxynonenal (4-HNE) ELISA

4-HNE is another major aldehyde product of lipid peroxidation and is considered a more stable and specific marker of oxidative stress than MDA.[10] Enzyme-linked immunosorbent assays (ELISAs) are available for the sensitive and specific quantification of 4-HNE protein adducts in various biological samples.[3][10][11][12][13]

8-Isoprostane ELISA

8-isoprostanes are prostaglandin-like compounds formed non-enzymatically from the peroxidation of arachidonic acid. They are considered a reliable marker of lipid peroxidation in vivo.[4][14][15][16][17] Commercially available ELISA kits provide a sensitive and specific method for their measurement in urine, plasma, and other biological fluids.[4][14][15][16][17]

Protein Carbonyl Assay

Oxidative stress can also lead to the modification of proteins, resulting in the formation of protein carbonyl groups.[18][19][20][21][22] The quantification of these carbonyl groups serves as a marker of protein oxidation. The most common method involves the derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH), which can then be detected spectrophotometrically or by using an ELISA.[18][19][20][21][22]

Comparative Analysis of Oxidative Stress Assays

Choosing the right assay depends on the specific research question, the sample type, and the available resources. The following tables provide a quantitative and qualitative comparison of the TBARS assay and its alternatives.

Quantitative Performance Comparison
AssayAnalyteDetection LimitAssay RangePrecision (CV%)Sample Types
TBARS Malondialdehyde (and other reactive substances)~1.1 µM[2][3]Variable, dependent on standard curveWithin run: 4.1%, Between run: 6.7%[9]Plasma, Serum, Tissue Homogenates, Cell Lysates[2][23]
HPLC Malondialdehyde0.05 µM[8]0.28 - 6.6 µM[8]Intra-run: <4%, Inter-run: <11%[8]Plasma, Serum, Tissue Homogenates
4-HNE ELISA 4-Hydroxynonenal~0.363 ng/mL[13]Varies by kitVaries by kitSerum, Plasma, Cell Supernatant, Urine[13]
8-Isoprostane ELISA 8-Isoprostane~3 pg/mL[14]0.8 - 500 pg/mL[14]Varies by kitUrine, Plasma, Serum, Cells, Tissues[4]
Protein Carbonyl Assay Protein Carbonyls~0.15 nmole/mg of BSA[18]Varies by kitIntra-assay: 8-12%[20]Plasma, Serum, Cell Lysates, Tissue Homogenates[20]
Qualitative Comparison of Methodologies
FeatureTBARS AssayHPLC for MDA4-HNE ELISA8-Isoprostane ELISAProtein Carbonyl Assay
Specificity Low (reacts with other aldehydes)[1][2]High (separates MDA-TBA adduct)[5][6]High (specific antibody)High (specific antibody)Moderate (measures general protein oxidation)
Throughput HighLow to MediumHighHighHigh
Cost LowHighMedium to HighHighMedium
Expertise Required LowHighLow to MediumLow to MediumLow to Medium
Primary Application General screening of lipid peroxidationSpecific quantification of MDASpecific quantification of 4-HNEGold standard for in vivo lipid peroxidationAssessment of protein oxidation

Experimental Protocols for Alternative Assays

Detailed, step-by-step protocols are crucial for reproducible results. The following are generalized protocols for the alternative assays discussed.

HPLC for MDA Protocol
  • Sample Preparation and Hydrolysis: Treat plasma or tissue homogenate with an alkaline solution (e.g., NaOH) to release protein-bound MDA.

  • Protein Precipitation: Add an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins. Centrifuge to collect the supernatant.

  • Derivatization: Add TBA solution to the supernatant and incubate at high temperature (e.g., 95°C) to form the MDA-TBA₂ adduct.

  • Extraction: Extract the MDA-TBA₂ adduct into an organic solvent (e.g., n-butanol).

  • HPLC Analysis: Inject the extracted sample into an HPLC system equipped with a C18 column and a visible detector set to 532 nm.

  • Quantification: Quantify MDA based on the peak area of the MDA-TBA₂ adduct compared to a standard curve.

4-HNE ELISA Protocol

This protocol is based on a competitive ELISA format.

  • Plate Preparation: A microplate is pre-coated with 4-HNE.

  • Competitive Reaction: Add standards and samples to the wells, followed by the addition of a biotinylated anti-4-HNE antibody. During incubation, the 4-HNE in the sample competes with the coated 4-HNE for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibody and sample components.

  • Enzyme Conjugate: Add avidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated antibody.

  • Washing: Wash the plate to remove unbound HRP conjugate.

  • Substrate Addition: Add a TMB substrate solution. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of 4-HNE in the sample.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Calculate the 4-HNE concentration from the standard curve.[12]

8-Isoprostane ELISA Protocol

This protocol is based on a competitive ELISA format.

  • Sample Preparation: Depending on the sample type (urine, plasma), a purification step using solid-phase extraction (SPE) may be necessary to concentrate the 8-isoprostane and remove interfering substances. For total 8-isoprostane measurement, a hydrolysis step is required.[14]

  • Competitive Reaction: Add standards and samples to a microplate pre-coated with a capture antibody. Then, add an 8-isoprostane-HRP conjugate. The 8-isoprostane in the sample competes with the HRP conjugate for binding to the capture antibody.

  • Washing: Wash the plate to remove unbound components.

  • Substrate Addition: Add TMB substrate, leading to a color development that is inversely proportional to the amount of 8-isoprostane in the sample.

  • Stopping the Reaction: Add a stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Determine the 8-isoprostane concentration from the standard curve.

Protein Carbonyl Assay Protocol

This protocol is based on the reaction with DNPH.

  • Sample Preparation: Prepare protein samples from plasma, serum, tissue homogenates, or cell lysates. The protein concentration should be determined.

  • Derivatization: Add DNPH solution to the protein samples to derivatize the carbonyl groups. A parallel sample is treated with a control solution (without DNPH).

  • Protein Precipitation: Precipitate the proteins using TCA.

  • Washing: Wash the protein pellet with an ethanol/ethyl acetate mixture to remove excess DNPH.

  • Solubilization: Resuspend the protein pellet in a guanidine hydrochloride solution.

  • Measurement: Read the absorbance of the derivatized sample at ~375 nm. Subtract the absorbance of the control sample.

  • Calculation: Calculate the protein carbonyl content using the molar extinction coefficient of DNPH. The results are typically expressed as nmol of carbonyls per mg of protein.[20]

Visual Guidance: Diagrams for Assay Understanding and Selection

To further aid in the understanding and selection of an appropriate oxidative stress assay, the following diagrams illustrate the key principles and workflows.

TBARS_Principle PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation Oxidation ROS Reactive Oxygen Species (ROS) ROS->LipidPeroxidation MDA Malondialdehyde (MDA) LipidPeroxidation->MDA MDATBA_Adduct MDA-TBA₂ Adduct (Pink Chromogen) MDA->MDATBA_Adduct TBA Thiobarbituric Acid (TBA) HeatAcid Heat, Acid TBA->MDATBA_Adduct Spectrophotometry Spectrophotometry (532 nm) MDATBA_Adduct->Spectrophotometry Measurement

Figure 1: Principle of the TBARS Assay.

Experimental_Workflow Start Start SampleCollection Sample Collection (Plasma, Tissue, etc.) Start->SampleCollection SamplePreparation Sample Preparation (Homogenization, Lysis) SampleCollection->SamplePreparation AssaySelection Assay Selection (TBARS, HPLC, ELISA) SamplePreparation->AssaySelection AssayExecution Assay Execution (Incubation, Reaction) AssaySelection->AssayExecution DataAcquisition Data Acquisition (Spectrophotometry, etc.) AssayExecution->DataAcquisition DataAnalysis Data Analysis (Standard Curve, Calculation) DataAcquisition->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation End End Interpretation->End

Figure 2: General Experimental Workflow.

Assay_Selection_Flowchart Start Start: Need to measure oxidative stress? SpecificMarker Specific marker required? Start->SpecificMarker Budget Budget constraint? SpecificMarker->Budget Yes TBARS Use TBARS Assay SpecificMarker->TBARS No Throughput High throughput needed? Budget->Throughput No Budget->TBARS Yes Expertise High technical expertise available? Throughput->Expertise No ELISA Consider ELISA (4-HNE, 8-Isoprostane) Throughput->ELISA Yes HPLC Use HPLC for MDA Expertise->HPLC Yes ProteinCarbonyl Consider Protein Carbonyl Assay Expertise->ProteinCarbonyl No

References

Spectroscopic comparison of barbituric acid and Meldrum's acid.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, barbituric acid and Meldrum's acid are two compounds frequently encountered as versatile starting materials and key intermediates in a multitude of synthetic transformations. Their notable acidity and reactivity stem from a unique cyclic structure housing active methylene protons. While structurally distinct, their similar functionalities often lead to their consideration for related applications. This guide provides a detailed spectroscopic comparison of these two compounds, supported by experimental data, to aid researchers in their identification, characterization, and selection for various research and development endeavors.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and Meldrum's acid, offering a direct comparison of their characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound DMSO-d₆11.10singlet2HN-H
3.46singlet2H-CH₂-
Meldrum's Acid CDCl₃3.75singlet2H-CH₂-
1.74singlet6H-C(CH₃)₂
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmAssignment
This compound DMSO-d₆167.79C=O (C2)
151.67C=O (C4, C6)
39.44-CH₂-
Meldrum's Acid CDCl₃165.5C=O
104.8-O-C(CH₃)₂-O-
47.1-CH₂-
27.0-C(CH₃)₂
Table 3: Infrared (IR) Spectroscopic Data
CompoundSample PhaseWavenumber (cm⁻¹)Assignment
This compound KBr Pellet3200-3000 (broad)N-H stretching
1750-1680 (strong, multiple bands)C=O stretching
~1420CH₂ bending
Meldrum's Acid KBr Pellet~2950C-H stretching
1775, 1740 (strong)C=O stretching (asymmetric and symmetric)
~1380C-H bending (gem-dimethyl)
~1200C-O stretching
Table 4: Mass Spectrometry Data
CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound Electron Ionization (EI)12885, 42
Meldrum's Acid Electron Ionization (EI)144100, 85, 58, 43

Structural and Acidity Relationship

The distinct spectroscopic signatures of this compound and Meldrum's acid are a direct consequence of their different cyclic structures and the resulting electronic environments. The following diagram illustrates the structural differences that lead to their characteristic acidity.

G Structural Comparison and Acidity cluster_0 This compound cluster_1 Meldrum's Acid BA_struct This compound (Pyrimidinetrione) BA_pKa pKa ≈ 4.0 BA_struct->BA_pKa Acidity BA_features Key Features: - Six-membered ring with two amide groups - Resonance stabilization of the enolate BA_struct->BA_features Structural Basis MA_struct Meldrum's Acid (Dioxane-dione) MA_pKa pKa ≈ 4.8 MA_struct->MA_pKa Acidity MA_features Key Features: - Six-membered ring with a cyclic ester (lactone) - Rigid conformation MA_struct->MA_features Structural Basis

Caption: Structural differences and acidity of the two acids.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and desired resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (this compound or Meldrum's acid) in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1][2] A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids, direct insertion probe with heating can be used.

  • Ionization: Ionize the sample using Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a range of mass-to-charge ratios (m/z), for example, from 30 to 200 amu, to detect the molecular ion and characteristic fragment ions.[3]

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or water) with a known concentration, typically in the micromolar range.[4][5]

  • Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.[4][5] A reference cuvette containing only the solvent should be used to zero the instrument.

This guide provides a foundational spectroscopic comparison of this compound and Meldrum's acid. Researchers are encouraged to consider the specific conditions under which these data were acquired when making direct comparisons with their own experimental results.

References

A comparative study of synthetic protocols for 5-arylidine barbituric acids.

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5-arylidine barbituric acids, a critical pharmacophore in medicinal chemistry, has been approached through a variety of synthetic protocols. These compounds, derivatives of barbituric acid, exhibit a wide range of biological activities, including sedative, hypnotic, anticonvulsant, and antitumor properties.[1][2] This guide provides a comparative analysis of common synthetic methodologies, including conventional heating, microwave-assisted synthesis, ultrasound irradiation, and solvent-free "green" chemistry approaches. Experimental data is presented to objectively compare the performance of these methods, offering researchers and drug development professionals a comprehensive resource for selecting the most suitable protocol.

Comparison of Synthetic Protocols

The Knoevenagel condensation of this compound with various aromatic aldehydes is the cornerstone of 5-arylidine this compound synthesis.[2] The efficiency of this reaction is heavily influenced by the chosen methodology, catalyst, and solvent system. The following table summarizes the performance of several key protocols, highlighting reaction times and product yields for a range of substituted benzaldehydes.

AldehydeConventional Heating (Water, Reflux)Microwave Irradiation (Solvent-Free)Ultrasound Irradiation (CaO catalyst)Solvent-Free Grinding (Sodium Acetate)
Benzaldehyde85% (2-12 h)[3]92% (3-5 min)[4]95% (10-15 min)94% (5-10 min)
4-Chlorobenzaldehyde88% (2-12 h)[3]95% (3-5 min)[4]96% (10-15 min)96% (5-10 min)
4-Methoxybenzaldehyde90% (2-12 h)[3]94% (3-5 min)[4]97% (10-15 min)95% (5-10 min)
4-Nitrobenzaldehyde82% (2-12 h)[3]90% (3-5 min)[4]94% (10-15 min)92% (5-10 min)
4-(Dimethylamino)benzaldehyde-88% (3-5 min)[4]92% (10-15 min)90% (5-10 min)

Table 1. Comparison of yields and reaction times for the synthesis of 5-arylidine barbituric acids using different protocols.

Experimental Protocols

Detailed methodologies for the key synthetic protocols are provided below. These procedures are based on established literature and offer a starting point for laboratory implementation.[5][6]

Protocol 1: Solvent-Free Synthesis via Grinding

This environmentally friendly method avoids the use of organic solvents and often leads to high yields in short reaction times.[1]

Materials:

  • This compound (10 mmol)

  • Aromatic aldehyde (10 mmol)

  • Sodium acetate (10 mmol)

  • Mortar and pestle

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of this compound (10 mmol), the aromatic aldehyde (10 mmol), and sodium acetate (10 mmol) is placed in a mortar.

  • The mixture is ground at room temperature using a pestle until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is washed with distilled water.

  • The crude product is filtered and recrystallized from a suitable solvent, such as ethanol, to yield the pure 5-arylidine this compound.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[4][6]

Materials:

  • This compound (5 mmol)

  • Arylidene acetophenone (5 mmol)

  • Rectified spirit (25 ml)

  • Water (25 ml)

  • Microwave synthesizer

Procedure:

  • In a conical flask, an equimolar mixture of this compound (5 mmol) and arylidene acetophenone (5 mmol) is dissolved in a mixture of rectified spirit (25 ml) and water (25 ml).[6]

  • The flask is placed in a microwave synthesizer and irradiated at a suitable power level for several minutes.[6]

  • The progress of the reaction is monitored by TLC.[6]

  • After completion, the reaction mixture is cooled, and the solid product is separated by filtration.[6]

  • The product is recrystallized from hot rectified spirit to afford the pure compound.[6]

Protocol 3: Ultrasound-Assisted Synthesis

Sonication provides an alternative energy source to drive the Knoevenagel condensation, often resulting in high yields and short reaction times.

Materials:

  • This compound

  • Aromatic aldehyde

  • Calcium oxide (CaO) from waste eggshells (catalyst)

  • Ethanol

Procedure:

  • A mixture of the aromatic aldehyde, this compound, and a catalytic amount of sintered calcium oxide is subjected to ultrasound irradiation.

  • The reaction is carried out for a short period, typically with high yields of the desired product.[7]

  • The catalyst can be recovered and reused, adding to the green credentials of this method.[7]

Visualizing the Synthetic Landscape

The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis of 5-arylidine barbituric acids and a logical comparison of the different synthetic approaches.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification Barbituric_Acid This compound Knoevenagel_Condensation Knoevenagel Condensation Barbituric_Acid->Knoevenagel_Condensation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Knoevenagel_Condensation Arylidine_Barbituric_Acid 5-Arylidine This compound Knoevenagel_Condensation->Arylidine_Barbituric_Acid Crude Product Washing Washing Arylidine_Barbituric_Acid->Washing Recrystallization Recrystallization Washing->Recrystallization Recrystallization->Arylidine_Barbituric_Acid Pure Product

Caption: General workflow for the synthesis of 5-arylidine barbituric acids.

G cluster_methods Synthetic Protocols cluster_criteria Evaluation Criteria Conventional_Heating Conventional Heating Efficiency Efficiency Conventional_Heating->Efficiency Lower Environmental_Impact Environmental Impact Conventional_Heating->Environmental_Impact Higher (solvents) Cost Cost Conventional_Heating->Cost Lower (equipment) Simplicity Simplicity Conventional_Heating->Simplicity High Microwave_Irradiation Microwave Irradiation Microwave_Irradiation->Efficiency Very High Microwave_Irradiation->Environmental_Impact Lower (solvent-free option) Microwave_Irradiation->Cost Higher (equipment) Microwave_Irradiation->Simplicity Moderate Ultrasound_Irradiation Ultrasound Irradiation Ultrasound_Irradiation->Efficiency High Ultrasound_Irradiation->Environmental_Impact Lower Ultrasound_Irradiation->Cost Moderate Ultrasound_Irradiation->Simplicity Moderate Solvent_Free_Grinding Solvent-Free Grinding Solvent_Free_Grinding->Efficiency High Solvent_Free_Grinding->Environmental_Impact Very Low Solvent_Free_Grinding->Cost Very Low Solvent_Free_Grinding->Simplicity Very High

Caption: Comparison of synthetic protocols for 5-arylidine barbituric acids.

References

Evaluating the antibacterial activity of new barbituric acid derivatives against resistant strains.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel barbituric acid derivatives reveals significant antibacterial activity against a range of resistant bacterial strains, offering a potential new avenue in the fight against antimicrobial resistance. Recent studies demonstrate that specific structural modifications to the this compound scaffold can yield compounds with potent efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and multidrug-resistant Streptococcus pneumoniae (MDRSP).

The escalating threat of antibiotic resistance necessitates the discovery of new chemical entities with novel mechanisms of action. This compound, a versatile heterocyclic compound, has emerged as a promising starting point for the development of such agents.[1][2][3][4] This guide provides a comparative overview of the antibacterial activity of newly synthesized this compound derivatives, supported by experimental data and detailed methodologies.

Comparative Antibacterial Activity

The antibacterial efficacy of novel this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.[5][6] The data presented below summarizes the MIC values of various derivatives against several key resistant and susceptible bacterial strains.

Derivative TypeBacterial StrainResistance ProfileMIC (µg/mL)Reference
3-acyl barbituratesStaphylococcus aureus (S2)Methicillin-Resistant (MRSA)0.25 - >32[7][8]
3-carboxamide barbituratesEnterococcus faecium (E2)Vancomycin-Resistant (VRE)0.25 - >32[7][8]
3-acyl barbituratesStreptococcus pneumoniae (P9)Multidrug-Resistant (MDRSP)0.25 - >32[7][8]
5-methyl-2-sulfanyl derivativesStaphylococcus aureus (MRSA)Methicillin-Resistant (MRSA)250 - 500[4][9]
Arylidene acetophenone derivativesStaphylococcus aureusNot specifiedZone of Inhibition: 6-12 mm (at 100 µ g/disc )[10][11]
Arylidene acetophenone derivativesEscherichia coliNot specifiedZone of Inhibition: 6-12 mm (at 100 µ g/disc )[10][11]

Notably, 3-acyl and 3-carboxamide derivatives with adamantyl groups have demonstrated excellent antibacterial activity against Gram-positive strains.[7][8] In contrast, many of the tested this compound analogues showed limited to no activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli (MIC ≥ 32 µg/mL).[7][8]

Experimental Protocols

The evaluation of the antibacterial activity of these novel this compound derivatives follows standardized and rigorous experimental protocols. The two primary methods employed are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for preliminary screening.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[12][13][14][15]

1. Preparation of Bacterial Inoculum:

  • Select 3-4 isolated colonies of the test microorganism from a pure overnight culture on an appropriate agar plate.

  • Suspend the colonies in a sterile saline solution (0.85%).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Further dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

2. Preparation of Microtiter Plates:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • In the first well of each row, add 100 µL of the stock solution of the this compound derivative to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate, discarding the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

3. Inoculation and Incubation:

  • Add 10 µL of the diluted bacterial suspension to each well, including a positive control well (containing bacteria and broth but no compound) and a negative control well (containing only broth).

  • Cover the plate and incubate at 37°C for 16-24 hours.[12][16]

4. Interpretation of Results:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[5][12]

Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[7] It is based on the principle that an antimicrobial-impregnated disk will create a zone of growth inhibition on an agar plate inoculated with a test organism.

1. Preparation of Bacterial Inoculum and Agar Plate:

  • Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

2. Application of Disks:

  • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the this compound derivative solution.

  • Place the impregnated disks, along with a positive control (a known antibiotic) and a negative control (a disk with solvent only), onto the surface of the inoculated agar plate.

3. Incubation and Measurement:

  • Incubate the plate at 37°C for 16-20 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing the Experimental Workflow

The process of evaluating the antibacterial activity of new this compound derivatives can be visualized as a systematic workflow, from the initial synthesis of the compounds to the final determination of their efficacy.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antibacterial Activity Screening cluster_data Data Analysis & Comparison synthesis Synthesis of Novel This compound Derivatives dissolution Dissolution in Appropriate Solvent (e.g., DMSO) to Create Stock Solution synthesis->dissolution serial_dilution Serial Dilution of Compounds in 96-Well Plates dissolution->serial_dilution inoculum_prep Preparation of Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of Wells with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation at 37°C for 18-24 hours inoculation->incubation mic_determination Determination of Minimum Inhibitory Concentration (MIC) incubation->mic_determination data_analysis Data Collection and Analysis mic_determination->data_analysis comparison Comparison with Standard Antibiotics and Other Derivatives data_analysis->comparison

Caption: Experimental workflow for evaluating the antibacterial activity of new this compound derivatives.

As research in this area continues, the development of this compound derivatives with improved potency, broader spectrum of activity, and favorable safety profiles holds the potential to address the urgent need for new antibiotics. Further studies are warranted to elucidate their precise mechanisms of action and to optimize their therapeutic potential.

References

A Comparative Analysis of Barbiturate and Benzodiazepine Mechanism of Action at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the mechanisms of action of two major classes of central nervous system depressants: barbiturates and benzodiazepines. Both drug classes exert their primary effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. However, the specifics of their molecular interactions and the resultant physiological consequences differ significantly, impacting their therapeutic profiles and safety margins.

Core Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[1] This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Both barbiturates and benzodiazepines are positive allosteric modulators of the GABA-A receptor, meaning they bind to sites on the receptor complex that are distinct from the GABA binding site.[2] Their binding enhances the receptor's response to GABA, but they do so through fundamentally different mechanisms.[3][4][5]

Binding Sites

Barbiturates and benzodiazepines do not compete for the same binding site on the GABA-A receptor complex. The high-affinity benzodiazepine binding site is located at the interface of the α and γ subunits of the receptor.[6] In contrast, barbiturates bind to a distinct site, believed to be located within the transmembrane domain of the receptor, closer to the chloride ion channel itself.[5]

Quantitative Comparison of Pharmacological Effects

The differing mechanisms of action of barbiturates and benzodiazepines lead to distinct and measurable effects on GABA-A receptor function. These differences are crucial for understanding their varying clinical properties and safety profiles.

Table 1: Comparative Effects on GABA-A Receptor Single-Channel Kinetics
ParameterBenzodiazepines (e.g., Diazepam)Barbiturates (e.g., Pentobarbital, Phenobarbital)
Primary Effect on Channel Gating Increases the frequency of channel opening.[2][3][4]Increases the duration of channel opening.[2][3][4]
Effect on Mean Open Time Minimal to no increase.[4]Significant increase.[4][7]
Effect on Bursting Activity Increases the frequency of bursts of channel openings.[4]Increases the duration of bursts of channel openings.[4]
GABA-Mimetic Activity No direct channel activation; requires GABA to be present.Can directly open the Cl⁻ channel at high concentrations, independent of GABA.[8]

Note: The precise quantitative values for mean open time and frequency can vary depending on the specific drug, receptor subunit composition, and experimental conditions.

Table 2: Comparative Potency in Modulating GABA-A Receptor Currents
CompoundReceptor SubtypeEC₅₀ for Potentiation of GABA Current
Diazepam α1β2γ2L25 ± 4 nM (with GABA)[8]
α1β2γ2S~250 nM (rank order of potency: α2=α3=α5 > α1)[9]
Pentobarbital Neocortical Neurons41 µM (for increasing IPSC decay time)[10]
Phenobarbital Neocortical Neurons144 µM (for increasing IPSC decay time)[10]
Neocortical Neurons133 µM (for direct receptor agonism)[10]

EC₅₀ values represent the concentration of the drug required to elicit a half-maximal response. Data is compiled from multiple studies and experimental conditions may vary.

Signaling Pathways and Mechanisms

The distinct actions of these two drug classes on the GABA-A receptor can be visualized as follows:

GABA_A_Modulation cluster_receptor GABA-A Receptor-Channel Complex cluster_effects Effects on Chloride Channel Receptor GABA-A Receptor Channel Cl- Channel (Closed) Channel_Open_Freq Cl- Channel (Increased Opening Frequency) Channel->Channel_Open_Freq Benzodiazepine + GABA Channel_Open_Dur Cl- Channel (Increased Opening Duration) Channel->Channel_Open_Dur Barbiturate + GABA (or Barbiturate alone at high concentration) BZD Benzodiazepine BZD->Receptor Binds to α-γ subunit interface Barb Barbiturate Barb->Receptor Binds to transmembrane domain GABA GABA GABA->Receptor Binds to orthosteric site

Fig. 1: Allosteric modulation of the GABA-A receptor.

Experimental Protocols

The characterization of barbiturate and benzodiazepine effects on the GABA-A receptor relies on key experimental techniques, primarily radioligand binding assays and patch-clamp electrophysiology.

Protocol 1: Competitive Radioligand Binding Assay for Benzodiazepine Site Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant GABA-A receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Perform a series of centrifugations to isolate a crude membrane fraction. Wash the membranes repeatedly to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add membrane preparation, a radiolabeled benzodiazepine ligand (e.g., [³H]Flunitrazepam) at a concentration near its dissociation constant (Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam) to saturate the specific binding sites.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound.

    • Incubate the reactions to allow binding to reach equilibrium (e.g., 60-90 minutes at 4°C).

  • Separation and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis A Tissue/Cell Homogenization B Centrifugation & Washing A->B C Membrane Isolation B->C D Incubate Membranes with: - Radioligand ([³H]Flunitrazepam) - Unlabeled Competitor C->D E Equilibration D->E F Rapid Filtration E->F G Scintillation Counting F->G H Data Analysis (IC₅₀, Ki) G->H

Fig. 2: Workflow for a competitive radioligand binding assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Modulator Effects

Objective: To measure the effect of barbiturates or benzodiazepines on GABA-evoked chloride currents in a single neuron.

Methodology:

  • Cell Preparation:

    • Use cultured neurons (e.g., mouse spinal cord or hippocampal neurons) or acutely prepared brain slices plated on coverslips.

    • Place the coverslip in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).

  • Pipette Preparation:

    • Fabricate recording micropipettes from borosilicate glass capillaries using a pipette puller to achieve a resistance of 3-7 MΩ.

    • Fill the pipette with an internal solution containing a defined concentration of Cl⁻ (e.g., KCl-based) to control the Cl⁻ equilibrium potential.

  • Obtaining a Whole-Cell Recording:

    • Using a micromanipulator, approach a target neuron with the micropipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance "gigaohm" seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

  • Voltage-Clamp Recording and Drug Application:

    • Clamp the neuron's membrane potential at a fixed voltage (e.g., -60 mV).

    • Apply a known concentration of GABA to the cell using a drug application system (e.g., a multi-barrel perfusion system) to elicit a baseline inward Cl⁻ current.

    • After establishing a stable baseline response, co-apply GABA with the test compound (a barbiturate or benzodiazepine) and record the change in the current's amplitude, activation kinetics, and deactivation kinetics.

    • To study single-channel kinetics, a low concentration of GABA is used to activate only a few channels within an isolated membrane patch (excised patch configuration).

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the modulator.

    • Calculate the percentage potentiation of the current.

    • For single-channel recordings, analyze the data to determine the channel opening frequency, mean open time, and burst properties.

    • Generate concentration-response curves to determine the EC₅₀ for the modulatory effect.

Patch_Clamp_Workflow A Prepare Neuron/Slice and Recording Pipette B Approach Neuron & Form Gigaohm Seal A->B C Rupture Membrane to Achieve Whole-Cell Mode B->C D Voltage Clamp Cell at Holding Potential C->D E Apply GABA (Establish Baseline Current) D->E F Co-apply GABA + Modulator (Barbiturate or Benzodiazepine) E->F G Record Changes in: - Current Amplitude - Channel Kinetics F->G H Data Analysis: - % Potentiation - EC₅₀ - Single-Channel Properties G->H

Fig. 3: General workflow for whole-cell patch-clamp experiments.

Conclusion: Mechanistic Differences and Therapeutic Implications

The distinct mechanisms of action of barbiturates and benzodiazepines have profound implications for their clinical use and safety.

  • Benzodiazepines act as "GABA amplifiers," enhancing the efficiency of existing synaptic inhibition by increasing the frequency of channel opening. Their modulatory effect is dependent on the presence of GABA, which provides a ceiling to their inhibitory effect.

  • Barbiturates , by prolonging the duration of channel opening, produce a more powerful and longer-lasting inhibitory effect for each binding event. Critically, their ability to directly gate the GABA-A receptor at higher concentrations bypasses the natural regulatory mechanism of GABA release, contributing to their significantly higher risk of toxicity and fatal overdose from respiratory depression.[5]

This comparative guide highlights the nuanced differences between these two important classes of drugs. A thorough understanding of their distinct interactions with the GABA-A receptor, supported by quantitative experimental data, is essential for researchers and clinicians in the fields of neuroscience and drug development.

References

The Pivotal Role of the C-5 Position: A Comparative Guide to the Structure-Activity Relationships of Barbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of barbituric acid derivatives and their biological activity is paramount. This guide provides a comparative analysis of these derivatives, focusing on their anticonvulsant, anticancer, and antimicrobial properties. The pharmacological effects of barbiturates are predominantly dictated by the nature of the substituents at the C-5 position of the pyrimidine ring.[1]

This guide synthesizes experimental data to offer a clear comparison of various this compound derivatives, details the protocols for key biological assays, and provides visual representations of structure-activity relationships (SAR) and experimental workflows to facilitate a deeper understanding of these versatile compounds.

Comparative Biological Activity of this compound Derivatives

The diverse biological activities of this compound derivatives are intricately linked to the substituents at the C-5 position. Modifications at this position influence the lipophilicity, steric bulk, and electronic properties of the molecule, thereby affecting its interaction with biological targets. The following tables summarize the quantitative data for representative this compound and thiothis compound derivatives, showcasing their anticonvulsant, anticancer, and antimicrobial activities.

Anticonvulsant Activity

The anticonvulsant properties of barbiturates are well-established. The Maximal Electroshock Seizure (MES) test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The table below presents the median effective dose (ED50) for several 5,5-disubstituted barbiturates.

Table 1: Anticonvulsant Activity of 5,5-Disubstituted this compound Derivatives in the Maximal Electroshock Seizure (MES) Test

CompoundR1R2ED50 (mg/kg) in mice
PhenobarbitalEthylPhenyl22
MephobarbitalEthylPhenyl (N-methylated)25
PentobarbitalEthyl1-Methylbutyl30
SecobarbitalAllyl1-Methylbutyl15

Data synthesized from multiple sources for comparative purposes.

Key SAR Observations for Anticonvulsant Activity:

  • Lipophilicity: Increasing the lipophilicity of the C-5 substituents generally enhances anticonvulsant activity.

  • Branching: Branched alkyl chains at the C-5 position tend to increase potency.

  • Aromatic Substitution: The presence of a phenyl group at C-5, as seen in Phenobarbital, is crucial for activity against generalized tonic-clonic seizures.

  • N-Alkylation: Methylation at the N1 position (e.g., Mephobarbital) can affect metabolism and duration of action.

Anticancer Activity

This compound derivatives have emerged as a promising scaffold in anticancer drug discovery. Their cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.

Table 2: Anticancer Activity (IC50 in µM) of Representative this compound Derivatives

CompoundDerivative TypeA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)
5-Benzylidenethis compound5-Arylidine>10085.392.1
5-(4-Chlorobenzylidene)this compound5-Arylidine45.238.751.4
5-(4-Nitrobenzylidene)this compound5-Arylidine28.921.533.7
Thiothis compound Derivative (2b)2-Thioxo-dihydro-pyrimidine18.515.222.8

Data is illustrative and synthesized from various studies for comparison.[2][3]

Key SAR Observations for Anticancer Activity:

  • Arylidine Substituents: The nature of the substituent on the benzylidene ring at the C-5 position significantly impacts anticancer activity. Electron-withdrawing groups, such as chloro and nitro, generally enhance cytotoxicity.[3]

  • Thiobarbiturates: The replacement of the carbonyl oxygen at the C-2 position with sulfur (thiobarbiturates) can lead to increased anticancer potency.[2]

  • Fused Ring Systems: Derivatives with fused heterocyclic rings, such as chromene-based barbiturates, have also shown potent antiproliferative activity.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the standard measure of a compound's ability to inhibit microbial growth.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Representative Barbituric and Thiothis compound Derivatives

CompoundDerivative TypeS. aureusB. subtilisE. coliC. albicans
5-Benzylidenethis compound5-Arylidine>256>256>256128
5-(4-Hydroxybenzylidene)this compound5-Arylidine12864>25664
Pyrazole-Thiothis compound Derivative (4l)Pyrazole-Thiothis compound3216>2564
Pyrazole-Thiothis compound Derivative (4o)Pyrazole-Thiothis compound3216>2568

Data is illustrative and synthesized from various studies for comparison.[4]

Key SAR Observations for Antimicrobial Activity:

  • Hydrophilic/Lipophilic Balance: The overall lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell walls.

  • Heterocyclic Moieties: The introduction of other heterocyclic rings, such as pyrazole, can significantly enhance antimicrobial, particularly antifungal, activity.[4]

  • Thiobarbiturates: Thiothis compound derivatives often exhibit greater antimicrobial potency compared to their oxygen analogues.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard protocols for the key assays cited in this guide.

Synthesis of 5-Arylidine this compound Derivatives via Knoevenagel Condensation

A common and efficient method for synthesizing 5-substituted this compound derivatives is the Knoevenagel condensation of this compound with various aromatic aldehydes.[5]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Reaction flask with condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Attach a condenser and reflux the reaction mixture with stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-arylidine this compound derivative.

  • Characterize the final product using techniques such as melting point determination, FTIR, and NMR spectroscopy.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for assessing the anticonvulsant efficacy of drugs against generalized tonic-clonic seizures.[6][7][8]

Materials:

  • Male albino mice (e.g., Swiss albino, 20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Saline solution with a local anesthetic (e.g., 0.5% tetracaine)

  • Oral gavage needles

Procedure:

  • Fast the mice overnight with free access to water.

  • Divide the animals into groups (e.g., vehicle control, standard drug, and test compound groups).

  • Administer the test compound or vehicle orally via gavage.

  • After a predetermined time (e.g., 30 or 60 minutes), apply a drop of the saline/anesthetic solution to the eyes of each mouse.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the resulting seizure phases: tonic flexion, tonic extension, and clonic convulsions.

  • The abolition of the tonic hind limb extension is considered the endpoint for protection.

  • Calculate the percentage of animals protected in each group.

  • Determine the ED50 of the test compound using a suitable statistical method.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating the cytotoxic potential of compounds against cancer cell lines.[9][10][11][12][13]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound and vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[14][15][16][17][18]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compound and vehicle (e.g., DMSO)

  • Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Incubator

Procedure:

  • Dispense the broth medium into all wells of a 96-well plate.

  • Prepare a stock solution of the test compound in a suitable solvent and create a two-fold serial dilution across the wells of the plate.

  • Prepare a standardized inoculum of the microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well (except for the sterility control) with the microbial suspension.

  • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the wells for turbidity (growth).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key structural features of this compound derivatives influencing their activity and a generalized workflow for their biological evaluation.

Caption: Key modification points on the this compound core and their influence on biological activities.

Biological_Evaluation_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_sar SAR Studies Synthesis Synthesis of Barbituric Acid Derivatives Anticonvulsant_Screening Anticonvulsant Screening (MES Test) Synthesis->Anticonvulsant_Screening Anticancer_Screening Anticancer Screening (MTT Assay) Synthesis->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Synthesis->Antimicrobial_Screening ED50 ED50 Determination Anticonvulsant_Screening->ED50 IC50 IC50 Determination Anticancer_Screening->IC50 MIC MIC Determination Antimicrobial_Screening->MIC SAR Structure-Activity Relationship Analysis ED50->SAR IC50->SAR MIC->SAR

Caption: Generalized workflow for the biological evaluation of this compound derivatives.

References

Safety Operating Guide

Navigating the Disposal of Barbituric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of barbituric acid, ensuring compliance and minimizing environmental impact.

Core Safety and Disposal Principles

This compound, while not classified as a hazardous substance for transport, requires careful handling and adherence to proper disposal protocols.[1][2] The primary and most recommended method for the disposal of this compound and its contaminated materials is to engage a licensed professional waste disposal service.[1][3] This ensures that all local, state, and federal regulations are met.

Key Disposal Don'ts:

  • Do not dispose of solid this compound or its concentrated solutions down the drain.[4]

  • Do not dispose of this compound in regular trash.

  • Avoid mixing this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1][5][6]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

PropertyValueSource
LD50 (Oral, Rat) > 5,000 mg/kg[3][5]
Melting Point 248 - 255 °C (478.4 - 491 °F)[1]
Flash Point 150 °C (302 °F)[1]
Water Solubility Soluble[7]
pKa 4.01[7]

Standard Disposal Procedures

Solid this compound Waste
  • Collection : Collect waste this compound in a clearly labeled, sealed, and compatible container. Ensure the container is appropriate for solid chemical waste.

  • Labeling : Label the waste container as "this compound" and include any other relevant hazard information.

  • Storage : Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1]

Contaminated Labware and Personal Protective Equipment (PPE)
  • Collection : Items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be collected in a designated, sealed waste bag or container.

  • Disposal : This contaminated waste should be treated in the same manner as the chemical itself and handed over to a licensed disposal company.

Accidental Spills
  • Area Evacuation and Ventilation : In case of a spill, evacuate the immediate area and ensure it is well-ventilated. Avoid generating dust.[5][8]

  • Personal Protective Equipment (PPE) : Before cleaning, don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[5]

  • Containment and Cleanup : Cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep the material into a suitable, closed container for disposal.[5][8]

  • Final Decontamination : Clean the spill area with soap and water.

  • Waste Disposal : The container with the spilled material should be labeled and disposed of as chemical waste through a licensed disposal service.

Experimental Protocol: General Neutralization of Acidic Waste

While direct drain disposal of this compound is not recommended, aqueous waste streams containing very dilute concentrations of this compound may potentially be neutralized for disposal, pending approval from your institution's EHS department. The following is a general protocol for acid neutralization and is not specific to this compound. Its applicability must be verified by a qualified safety professional.

Objective : To neutralize acidic waste to a pH between 6.0 and 8.0 for compliant disposal.

Materials :

  • Acidic aqueous waste

  • Weak base (e.g., sodium bicarbonate or 5-10% sodium carbonate solution)

  • Large, appropriate-sized beaker

  • Stir bar and stir plate

  • pH meter or pH strips

  • Appropriate PPE (lab coat, safety goggles, gloves)

Procedure :

  • Work in a Ventilated Area : Perform all steps in a chemical fume hood.

  • Dilution : Slowly add the acidic waste to a large volume of cold water (a 1:10 ratio of acid to water is a general guideline) in the beaker. Never add water to acid. This helps to dissipate any heat generated.

  • Neutralization : While stirring the diluted solution, slowly add the weak base. Be cautious as this may cause fizzing (release of CO2 gas) and heat generation.

  • Monitor pH : Continuously monitor the pH of the solution using a pH meter or pH strips.

  • Adjust to Neutral : Continue to add the weak base in small increments until the pH is stable within a neutral range (typically 6.0-8.0), or as specified by your local wastewater authority.

  • Disposal : Once neutralized, and if the solution contains no other hazardous materials, it may be permissible for drain disposal with copious amounts of water. This step requires prior approval from your institution's EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

BarbituricAcidDisposal cluster_0 Waste Generation & Assessment Generate This compound Waste Generated Assess Assess Waste Type Generate->Assess Solid Solid this compound or Grossly Contaminated Items Assess->Solid Solid Aqueous Dilute Aqueous Waste Assess->Aqueous Aqueous Spill Accidental Spill Assess->Spill Spill CollectSolid Collect in Labeled, Sealed Container Solid->CollectSolid ConsultEHS Consult EHS for Neutralization Protocol Aqueous->ConsultEHS CleanupSpill Clean up with Inert Absorbent Spill->CleanupSpill LicensedDisposal Dispose via Licensed Waste Company CollectSolid->LicensedDisposal ConsultEHS->CollectSolid Not Approved DrainDisposal Permitted Drain Disposal (Post-Neutralization & EHS Approval) ConsultEHS->DrainDisposal CleanupSpill->CollectSolid

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Barbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensure personal safety and maintain the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of barbituric acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

This compound, a key building block in the synthesis of various pharmaceutical compounds, requires careful management in a laboratory setting. While it is not classified as a hazardous substance according to GHS, adherence to proper safety protocols is crucial to minimize any potential risks associated with its handling.[1][2]

Essential Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is recommended:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Skin Protection:

    • Hand Protection: Wear suitable protective gloves to prevent skin contact.[1][3] Chemical protection gloves tested according to EN 374 are recommended.[1]

    • Body Protection: Wear appropriate protective clothing to minimize skin contact.[3]

  • Respiratory Protection: In situations where dust may be generated and exposure limits could be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4][5] For dust formation, a particulate filter device (EN 143) P1 is recommended.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Melting Point248 - 255 °C / 478.4 - 491 °F[5]
Flash Point150 °C / 302 °F[5]
Oral LD50 (rat)>5 gm/kg[3]

Standard Operating Procedure for Handling this compound

This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[3][4] Use local and general ventilation to control dust.[1][2]
  • Verify that safety showers and eyewash stations are readily accessible and in good working order.[5]
  • Gather all necessary PPE as specified above and inspect for any damage before use.

2. Handling the Compound:

  • Wash hands thoroughly before and after handling.[3][5]
  • Minimize dust generation and accumulation.[3][4]
  • Avoid contact with eyes, skin, and clothing.[3][4]
  • Avoid ingestion and inhalation.[3][4]
  • Keep the container tightly closed when not in use.[3][5]

3. In Case of Accidental Release:

  • Clean up spills immediately, observing all safety precautions.[3]
  • For solid spills, sweep up the material and place it into a suitable container for disposal.[3]
  • Avoid generating dusty conditions during cleanup.[3][4]
  • Ensure the affected area is well-ventilated.[1][2]

4. First Aid Measures:

  • Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3]
  • Skin: In case of contact, flush skin with plenty of water. Remove contaminated clothing and shoes. If irritation develops, seek medical aid.[3]
  • Ingestion: If swallowed, do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek medical aid.[3]
  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid if a cough or other symptoms appear.[3]

5. Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][6]
  • Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) start->ppe prep_area 2. Prepare Work Area (Ventilation, Emergency Equipment) ppe->prep_area handling 3. Handle this compound (Minimize Dust, Avoid Contact) prep_area->handling spill Accidental Spill? handling->spill spill_response 4a. Execute Spill Response Protocol spill->spill_response Yes storage 5. Store or Use This compound spill->storage No spill_response->handling decontamination 6. Decontaminate Work Area storage->decontamination disposal 7. Dispose of Waste (Follow Regulations) decontamination->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barbituric acid
Reactant of Route 2
Reactant of Route 2
Barbituric acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。